(+)-Isofebrifugine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1 |
InChI Key |
FWVHWDSCPKXMDB-GJZGRUSLSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Synonyms |
febrifugine isofebrifugine |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of (+)-Isofebrifugine from Dichroa febrifuga: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, the roots of Dichroa febrifuga Lour., a plant in the Hydrangeaceae family, have been a cornerstone of Traditional Chinese Medicine, where it is known as Chang Shan (常山).[1] It has been historically utilized for its potent antimalarial properties, among other therapeutic uses.[1][2] Scientific investigation into this traditional remedy in the mid-20th century led to the isolation of its primary active constituents: the quinazolinone alkaloids febrifugine and its naturally occurring diastereomer, (+)-isofebrifugine.[3][4] These compounds are responsible for the plant's powerful activity against Plasmodium parasites, the causative agents of malaria.[4][5]
This technical guide provides an in-depth overview of the discovery of this compound from its natural source. It details the experimental protocols for its extraction and separation, presents comparative quantitative data, and illustrates the underlying mechanism of action that makes it a subject of ongoing interest in the development of novel antimalarial agents.
Physicochemical and Biological Properties
This compound and febrifugine are stereoisomers, sharing the same molecular formula and connectivity but differing in their three-dimensional structure.[3] This subtle variation in stereochemistry influences their physical properties and can affect their biological activity. The definitive absolute configurations have been established as (2'S, 3'S) for this compound and (2'R, 3'S) for febrifugine.[3]
While both isomers are potent antimalarials, a direct side-by-side comparison of their efficacy under identical conditions is not always available in the literature, making definitive quantitative comparisons challenging.[3] However, various studies have established their powerful effect against Plasmodium falciparum.[4][6]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Febrifugine | Reference(s) |
| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₆H₁₉N₃O₃ | [3] |
| Molecular Weight | 301.34 g/mol | 301.34 g/mol | [3] |
| Absolute Configuration | (2'S, 3'S) | (2'R, 3'S) | [3] |
| Melting Point | Data not consistently reported | 139-140 °C | |
| Specific Optical Rotation | Data not consistently reported | [α]D +28° (c 1, CHCl₃) |
Table 2: Comparative In Vitro Antimalarial Activity
| Compound | Plasmodium falciparum Strain | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| This compound | FCR-3 | Not explicitly separated | [5] |
| Febrifugine | D6 (Chloroquine-sensitive) | ~2.2 | [7] |
| Febrifugine | W2 (Chloroquine-resistant) | ~1.5 | [7] |
| Febrifugine | FCR-3 | Not explicitly separated | [5] |
Note: Many studies evaluate the activity of febrifugine or a mixture of the isomers. The values presented are from studies where the specific compound was identified.
Experimental Protocols: From Plant to Pure Compound
The discovery of this compound relies on a multi-step process of extraction, isolation of total alkaloids, and subsequent separation of the isomers.
Protocol 1: Extraction and Isolation of Total Alkaloids
This protocol details a conventional method for obtaining a crude alkaloid mixture from the dried roots of Dichroa febrifuga.
1. Materials and Reagents:
-
Dried roots of Dichroa febrifuga
-
Methanol (MeOH)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Rotary evaporator
-
pH meter
2. Extraction Procedure:
-
Grind the dried roots of D. febrifuga into a coarse powder.
-
Macerate the ground material in methanol at room temperature for one week. A typical ratio is 5 kg of root powder to 14 liters of methanol.[8]
-
Filter the mixture to separate the methanol extract from the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.
3. Acid-Base Partitioning for Alkaloid Isolation:
-
Suspend the crude methanol extract (e.g., ~153 g) in 0.1 M HCl (e.g., 130 ml).[8]
-
Partition the acidic suspension with chloroform (e.g., 3 x 400 ml) to remove neutral and acidic impurities. The alkaloids will remain in the aqueous acidic phase as their hydrochloride salts.
-
Collect the aqueous HCl layer.
-
Adjust the pH of the aqueous solution to approximately 9.5 using NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with chloroform to transfer the free alkaloids into the organic phase.
-
Evaporate the chloroform to yield the total alkaloid portion. From 5 kg of dried roots, approximately 12 g of total alkaloids can be obtained.[8]
Protocol 2: Separation of this compound and Febrifugine
Due to their isomeric nature, separating this compound from febrifugine requires advanced chromatographic techniques. Preparative countercurrent chromatography (CCC) has been shown to be a highly effective one-step method.
1. Materials and Reagents:
-
Total alkaloid extract from D. febrifuga
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water
-
Preparative Countercurrent Chromatography instrument
-
High-Performance Liquid Chromatography (HPLC) system for fraction analysis
2. Preparation of the Biphasic Solvent System:
-
Prepare a solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.[8]
-
Mix the solvents thoroughly in a separatory funnel and allow the two phases to separate completely.
-
Degas both the upper (aqueous) phase and the lower (organic) phase before use. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
3. Countercurrent Chromatography Separation:
-
Fill the entire CCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) through the column at a determined flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.
-
Dissolve the total alkaloid extract in a small volume of the biphasic solvent mixture. A typical loading is 50 mg of the extract.[8]
-
Inject the sample into the CCC system.
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
Monitor the fractions using HPLC to identify those containing pure this compound and febrifugine.
-
Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified compounds.
Table 3: Representative Yields from CCC Separation
| Starting Material | Compound | Yield | Purity | Reference(s) |
| 50 mg Total Alkaloids | This compound | 9 mg | >98.0% | [8] |
| 50 mg Total Alkaloids | Febrifugine | 12 mg | >98.0% | [8] |
Mechanism of Antimalarial Action
The potent antimalarial activity of both this compound and febrifugine stems from a highly specific mechanism: the inhibition of protein synthesis within the Plasmodium parasite.[3]
The molecular target is the parasite's cytoplasmic prolyl-tRNA synthetase (ProRS) . This enzyme is essential for protein synthesis, as it is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNAPro). By inhibiting ProRS, febrifugine and its isomer prevent the formation of prolyl-tRNAPro.[3]
This leads to an accumulation of uncharged tRNAPro, which the parasite's cellular machinery recognizes as a sign of proline starvation. This triggers a cellular stress pathway known as the Amino Acid Starvation Response (AAR) . A key event in the AAR is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, which is fatal to the rapidly replicating parasite, thereby arresting its growth.[3]
Conclusion
The discovery of this compound, alongside its diastereomer febrifugine, from the traditional medicinal plant Dichroa febrifuga is a classic example of ethnobotany guiding modern drug discovery.[1][2] These natural products exhibit potent antimalarial activity through a well-defined mechanism of action, targeting a crucial parasitic enzyme and activating the amino acid starvation response.[3] While clinical development has been historically challenged by host toxicity, the unique scaffold of this compound continues to inspire the synthesis of novel analogues with improved therapeutic indices.[6] The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the fight against malaria through the exploration of these remarkable natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. scilit.com [scilit.com]
- 6. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Evodiamine: A Natural Quinazolinone Alkaloid with Potent Physiological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodiamine, a quinazolinone indole alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest due to its wide spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth overview of the core physiological effects of evodiamine, focusing on its anti-cancer, anti-inflammatory, and cardiovascular properties. It summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound. This document is intended to be a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutics.
Introduction to Evodiamine
Evodiamine is one of the primary bioactive constituents of Evodia rutaecarpa, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including headaches, abdominal pain, and postpartum hemorrhage.[1] Modern pharmacological research has revealed that evodiamine possesses a multitude of biological effects, including potent anti-tumor, anti-inflammatory, analgesic, and cardioprotective activities.[2][3] Its ability to interact with multiple molecular targets makes it a compelling candidate for the development of multi-target drugs.[5] This guide will delve into the mechanisms underlying these effects and provide practical information for its study.
Key Physiological Activities of Evodiamine
Anti-Cancer Activity
Evodiamine has demonstrated significant anti-cancer properties across a wide range of cancer cell lines.[1][5] Its mechanisms of action are multifaceted, primarily involving the inhibition of proliferation, induction of apoptosis (programmed cell death), and suppression of invasion and metastasis.[1][6]
Inhibition of Proliferation and Cell Cycle Arrest: Evodiamine can halt the progression of the cell cycle, predominantly at the G2/M phase, in various cancer cells, including those of the lung, osteosarcoma, and cervix.[5][7][8] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and cdc2.[5][7][8]
Induction of Apoptosis: A crucial aspect of evodiamine's anti-cancer effect is its ability to induce apoptosis through both caspase-dependent and independent pathways.[1][9] It has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][5][9] Furthermore, evodiamine can trigger apoptosis by generating reactive oxygen species (ROS) in cancer cells.[10]
Inhibition of Invasion and Metastasis: Evodiamine can suppress the invasion and metastasis of cancer cells, which are major causes of cancer-related mortality.[1] For instance, it has been shown to inhibit the invasion of melanoma and lung carcinoma cells with IC50 values of 2.4 µM and 4.8 µM, respectively.[1]
Anti-Inflammatory Activity
Evodiamine exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[11] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[2][11] A primary mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[1][12][13] By suppressing NF-κB activation, evodiamine can downregulate the expression of numerous inflammatory genes.[13] These properties make it a potential therapeutic agent for inflammatory diseases such as ulcerative colitis and asthma.[12][14]
Cardiovascular Effects
Evodiamine has demonstrated a range of effects on the cardiovascular system.[5] It has been reported to have a vasodilatory effect, which is dependent on the endothelium.[5][15] Additionally, evodiamine has shown protective effects against myocardial ischemia-reperfusion injury.[5] However, it is important to note that some studies have indicated potential cardiotoxicity at higher concentrations, with a reported 24-hour IC50 of 28.44 µg/mL in neonatal rat cardiomyocytes.[16][17] This highlights the need for careful dose-response studies in the development of evodiamine-based therapeutics.
Quantitative Data on Evodiamine's Biological Activities
The following tables summarize key quantitative data from various studies on the physiological effects of evodiamine.
Table 1: Anti-Cancer Activity of Evodiamine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Cancer | 1.3 µM | [8] |
| U2OS | Human Osteosarcoma | 6 µM | [7] |
| B16-F10 | Murine Melanoma | 2.4 µM (Anti-invasive) | [1] |
| LLC | Lewis Lung Carcinoma | 4.8 µM (Anti-invasive) | [1] |
| hFOB 1.19 | Normal Human Fetal Osteoblastic | 105 µM | [7] |
Table 2: Anti-Inflammatory and Other Activities of Evodiamine
| Activity | Model System | Key Finding | Reference |
| Anti-inflammatory | H. pylori-infected AGS cells | 27% decrease in IL-8 production | [18] |
| Anti-bacterial | H. pylori (broth dilution) | MIC of 5 µM | [18] |
| Cardiotoxicity | Neonatal rat cardiomyocytes | 24-hour IC50 of 28.44 µg/mL | [16][17] |
| Cardiotoxicity | Zebrafish in vivo | 10% lethal concentration of 354 ng/mL | [16][17] |
Signaling Pathways Modulated by Evodiamine
Evodiamine exerts its diverse physiological effects by modulating a complex network of intracellular signaling pathways.
Apoptosis and Cell Cycle Regulation Pathways
Evodiamine's anti-cancer effects are largely mediated through its influence on pathways that control cell survival and proliferation. It can induce apoptosis by activating caspase cascades and altering the expression of Bcl-2 family proteins.[1][9] Furthermore, it influences the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell growth and survival.[5][7][19]
Anti-Inflammatory Signaling Pathway
The anti-inflammatory actions of evodiamine are prominently mediated through the inhibition of the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Evodiamine can also modulate other inflammatory pathways, such as the HMGB1/TLR-4 axis.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of evodiamine.
Extraction and Purification of Evodiamine
A common method for extracting evodiamine from Evodia rutaecarpa involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: Reflux the dried and powdered fruit of Evodia rutaecarpa with 8 times the amount of 70% ethanol for 2 hours. Repeat this process three times.[20]
-
Filtration and Concentration: Filter the combined extracts and dry them under reduced pressure to obtain a crude extract.[20]
-
Precipitation: Add the crude extract to 24 times the amount of water adjusted to pH 3 to precipitate the alkaloids.[20]
-
Column Chromatography: Load the sediment onto an aluminum oxide column.[20]
-
Elution: Elute the column with a mixture of acetoacetate and dichloromethane (e.g., 70:30 ratio).[20]
-
Purification: Collect the fractions containing evodiamine and concentrate them to obtain the purified compound.
HPLC Analysis of Evodiamine
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of evodiamine.
Protocol:
-
Chromatographic System: Utilize a C18 analytical column.[21]
-
Mobile Phase: A common mobile phase is a mixture of n-hexane, 2-propanol, and ethanol (e.g., 70:20:10, v/v/v).[22]
-
Flow Rate: Set the flow rate to approximately 0.7 ml/min.[22]
-
Detection: Monitor the eluent at a wavelength of 225 nm.[22]
-
Quantification: Prepare a standard curve with known concentrations of purified evodiamine to quantify the amount in the samples. An internal standard, such as diphenhydramine, can be used for improved accuracy.[22]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[25]
-
Treatment: Treat the cells with various concentrations of evodiamine for the desired duration (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After treatment, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.[23][24]
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][25]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[24][26] The intensity of the color is proportional to the number of viable cells.
Conclusion and Future Perspectives
Evodiamine is a natural quinazolinone alkaloid with a remarkable range of physiological activities, making it a highly promising compound for drug development. Its potent anti-cancer and anti-inflammatory effects, mediated through the modulation of multiple key signaling pathways, have been well-documented. While its cardiovascular effects show therapeutic potential, the possibility of cardiotoxicity necessitates further investigation to establish a safe therapeutic window.
Future research should focus on optimizing the bioavailability of evodiamine, which is known to be poor, through novel drug delivery systems.[2] Furthermore, comprehensive in vivo studies and clinical trials are essential to validate the therapeutic efficacy and safety of evodiamine in various disease models. The continued exploration of this fascinating natural product holds great promise for the development of new and effective treatments for cancer, inflammatory disorders, and potentially other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Effects of Evodiamine in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protection against ulcerative colitis and colorectal cancer by evodiamine via anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extraction and Determination of Evodiamine from Euodia Fructus with SPE-HPLC Based on a Homemade Phenyl-Based Monolithic Cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Isolation and Structural Elucidation of (+)-Isofebrifugine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isofebrifugine, a quinazolinone alkaloid, is a natural product of significant interest due to its potent biological activities, most notably its antimalarial properties. As a diastereomer of febrifugine, it is isolated from the plant Dichroa febrifuga Lour. (Hydrangeaceae family), a herb with a long history in traditional Chinese medicine. The precise isolation and unambiguous structural determination of this compound are critical for its further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the methodologies for the isolation of this compound from its natural source and the spectroscopic techniques employed for its complete structure elucidation. Detailed experimental protocols, quantitative data, and key structural insights are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a diastereomer of febrifugine, both of which are the primary active constituents responsible for the antimalarial effects of the plant Dichroa febrifuga. The structural difference between these two isomers lies in the stereochemistry at the C-3' position of the piperidine ring. The correct assignment of the absolute and relative stereochemistry is crucial for understanding their structure-activity relationships and mechanism of action. This guide will detail the established procedures for isolating this compound and the analytical methods used to confirm its chemical structure.
Isolation of this compound from Dichroa febrifuga
The isolation of this compound from the roots of Dichroa febrifuga typically involves extraction of the total alkaloids followed by chromatographic separation to resolve the febrifugine and isofebrifugine diastereomers. Two effective protocols are outlined below.
Data Presentation: Isolation Yields and Purity
The following table summarizes the quantitative data associated with the two primary isolation methods.
| Method | Starting Material | Intermediate Yield | Final Yield of this compound | Purity |
| Conventional Solvent Extraction with Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol extract; ~12 g total alkaloids | Not specified for pure isofebrifugine | >99% (for isolated febrifugine) |
| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 9 mg | >98.0% |
Experimental Protocols
This method employs traditional solvent extraction and separation based on polarity using silica gel chromatography.
Materials and Reagents:
-
Dried and powdered roots of Dichroa febrifuga
-
Methanol (MeOH)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Silica gel 60 (70-230 mesh)
-
Rotary evaporator
-
pH meter
-
Chromatography column and accessories
Procedure:
-
Extraction: Macerate 5 kg of powdered D. febrifuga roots in 14 liters of methanol at room temperature for one week. Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methanol extract.[1]
-
Acid-Base Partitioning for Alkaloid Isolation:
-
Suspend the crude methanol extract (approximately 153 g) in 130 ml of 0.1 M HCl.
-
Partition the acidic suspension with 400 ml of chloroform three times to remove neutral and acidic impurities.
-
Collect the aqueous HCl layer and adjust the pH to 9.5 with NaOH.
-
Extract the alkaloids from the basified aqueous solution with chloroform (3 x 400 ml).
-
Evaporate the chloroform extract to obtain the total alkaloid fraction (approximately 12 g).
-
-
Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel 60 column.
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a chloroform-methanol gradient, starting with a ratio of 6:1 (CHCl₃:MeOH) and gradually increasing the polarity to 4:1 (CHCl₃:MeOH).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify and combine fractions containing pure this compound.
-
Logical Workflow for Conventional Isolation
Caption: Workflow for conventional isolation of this compound.
This technique offers an efficient one-step separation of the diastereomers from the total alkaloid extract.
Materials and Reagents:
-
Total alkaloid extract from D. febrifuga
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Preparative CCC instrument
-
HPLC for fraction analysis
Procedure:
-
Solvent System Preparation: Prepare a biphasic solvent system of chloroform:methanol:water (2:1:1, v/v/v). Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. Degas both the upper (stationary phase) and lower (mobile phase) phases before use.
-
CCC Separation:
-
Fill the CCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) through the column at a suitable flow rate to achieve hydrodynamic equilibrium.
-
Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.
-
Inject the sample into the CCC system.
-
Continuously pump the mobile phase and collect fractions at regular intervals.
-
-
Isolation of Pure Compounds:
-
Monitor the collected fractions by HPLC to identify those containing pure febrifugine and isofebrifugine.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound. From 50 mg of total alkaloids, this method can yield approximately 9 mg of this compound with a purity exceeding 98.0%.[2]
-
Workflow for CCC Isolation
Caption: Workflow for CCC-based isolation of this compound.
Structure Elucidation of this compound
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with the measurement of its specific optical rotation.
Data Presentation: Physicochemical and Spectroscopic Data
| Property / Technique | Data |
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 301.35 g/mol |
| 1H NMR (CDCl₃) | See Table 3 for detailed assignments |
| 13C NMR (CDCl₃) | See Table 4 for detailed assignments |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 302.1500 (calculated for C₁₆H₂₀N₃O₃⁺, 302.1505) |
| Specific Optical Rotation | [\α]D²⁰ +138° (c 0.1, CHCl₃) |
Experimental Protocols for Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of organic molecules.
Instrumentation and Parameters:
-
Instrument: Bruker AV-500 spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition and Interpretation:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which allows for the assignment of all signals.
-
Utilize NOESY experiments to determine the relative stereochemistry by observing through-space correlations between protons. For this compound, a key NOE correlation is observed between the proton at C-2' and the proton at C-3', indicating their cis relationship.
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.16 | s | |
| H-5 | 8.12 | d | 8.0 |
| H-6 | 7.58 | t | 7.5 |
| H-7 | 7.82 | t | 7.5 |
| H-8 | 7.71 | d | 8.0 |
| H-1' | 4.88 | d | 17.5 |
| H-1'' | 4.45 | d | 17.5 |
| H-2' | 4.60 | m | |
| H-3' | 3.55 | m | |
| H-5'α | 3.25 | m | |
| H-5'β | 2.85 | m | |
| H-6'α | 1.95 | m | |
| H-6'β | 1.60 | m |
| 3'-OH | 3.40 | br s | |
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160.2 |
| C-4 | 164.5 |
| C-4a | 121.2 |
| C-5 | 127.0 |
| C-6 | 127.4 |
| C-7 | 134.8 |
| C-8 | 127.8 |
| C-8a | 147.5 |
| C-1' | 48.2 |
| C-2' | 68.1 |
| C-3' | 58.9 |
| C-5' | 45.3 |
| C-6' | 24.1 |
| C-7' | 208.5 |
Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural information through fragmentation analysis.
Instrumentation and Parameters:
-
Instrument: High-resolution electrospray ionization mass spectrometer (HRESIMS).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis: Full scan for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis.
Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
Data Acquisition and Interpretation:
-
Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform MS/MS analysis on the [M+H]⁺ ion to observe characteristic fragmentation patterns. Key fragment ions for isofebrifugine can help to confirm the quinazolinone and piperidine moieties.
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
The specific rotation is a characteristic physical property of chiral molecules and is essential for defining the enantiomeric form.
Instrumentation and Parameters:
-
Instrument: Polarimeter.
-
Light Source: Sodium D-line (589 nm).
-
Temperature: 20°C.
-
Solvent: Chloroform (CHCl₃).
Sample Preparation:
-
Accurately weigh a sample of purified this compound and dissolve it in a known volume of chloroform to a precise concentration (e.g., 0.1 g/100 mL).
Data Acquisition and Calculation:
-
Measure the observed optical rotation (α) of the solution in a cell of a known path length (l).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
Conclusion
The isolation and structure elucidation of this compound are well-established processes that rely on a combination of classical and modern analytical techniques. The choice between conventional column chromatography and preparative countercurrent chromatography for isolation will depend on the available equipment and the desired scale of purification. The structural confirmation is unequivocally achieved through a comprehensive analysis of NMR and mass spectrometry data, with polarimetry providing the final confirmation of the specific enantiomer. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers engaged in the study of this important natural product and its potential applications in medicine.
References
biological activity of (+)-Isofebrifugine and its analogs
An In-depth Technical Guide on the Biological Activity of (+)-Isofebrifugine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quinazolinone alkaloid, and a diastereomer of febrifugine, originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.).[1] These compounds have garnered significant scientific interest due to their potent biological activities, most notably their efficacy against Plasmodium falciparum, the parasite responsible for malaria.[1][2] While clinical development of the natural products has been hindered by host toxicity, including emetic effects, their powerful bioactivity makes them attractive scaffolds for the development of novel therapeutics.[2][3][4] Analogs, such as the halogenated derivative halofuginone, have been synthesized to improve the therapeutic window, leading to extensive research into their anti-inflammatory, anti-fibrotic, and anticancer properties.[5][6][7]
This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs. It details their core mechanism of action, presents quantitative data on their various biological effects, describes key experimental protocols, and visualizes the primary signaling pathways involved.
Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
The diverse biological effects of this compound and its analogs stem from a single, primary molecular mechanism: the inhibition of protein synthesis.[1] The specific molecular target is the cytoplasmic prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid proline.[1][8]
Febrifugine and its derivatives act as potent, competitive inhibitors of the glutamyl-prolyl tRNA synthetase (EPRS) active site, competing directly with proline.[8] This inhibition leads to the accumulation of uncharged tRNApro, which mimics a state of cellular proline starvation.[8] This triggers the activation of the Amino Acid Response (AAR) pathway, a key cellular stress response pathway, which in turn mediates the broad spectrum of the compounds' biological activities.[5][8][9]
Biological Activities and Quantitative Data
The activation of the AAR pathway translates into a wide array of pharmacological activities, including antimalarial, anti-inflammatory, anti-fibrotic, and anticancer effects.
Antimalarial Activity
The foundational biological activity of the febrifugine family is their potent effect against the malaria parasite, Plasmodium.[2] By inhibiting the parasite's ProRS, the compounds fatally disrupt protein synthesis.[1] Various analogs have been synthesized to enhance efficacy and reduce toxicity.
Table 1: In Vitro Antimalarial Activity of this compound Analogs against P. falciparum
| Compound | Description | Activity (EC₅₀) | Selectivity Index* | Reference |
|---|---|---|---|---|
| Febrifugine (1) | Natural Product | Potent (specific value not stated) | High | [2] |
| Isofebrifugine (2) | Natural Product | Potent (specific value not stated) | High | [2] |
| Analog 7 | 3''-keto derivative of febrifugine | 2.0 x 10⁻⁸ M | High | [2] |
| Analog 8 | C-2' reduction product of febrifugine | 2.0 x 10⁻⁸ M | High | [2] |
| Analog 9 | Cyclic derivative of febrifugine | 3.7 x 10⁻⁹ M | Strong | [2] |
| Analog 10 | Cyclic derivative of febrifugine | 8.6 x 10⁻⁹ M | Strong | [2] |
| Halofuginone | Halogenated analog | 10x more efficacious than febrifugine (in vivo, P. berghei) | >1000 (vs. Neuronal cells) | [10] |
| Metabolite 4 | Oxidized at C-6 of quinazolinone ring | Similar to Febrifugine | High | [3] |
| Metabolite 6 | Oxidized at 6''-position of piperidine ring | Similar to Febrifugine | High |[3] |
Selectivity Index is the ratio of cytotoxicity (e.g., against mammalian cells) to antimalarial activity; a higher value indicates greater selectivity for the parasite.[10][11]
Anti-Inflammatory and Anti-Fibrotic Activity
The immunomodulatory effects of these compounds are a direct result of AAR pathway activation, which leads to the potent inhibition of Th17 cell differentiation.[8][9] Th17 cells are key drivers in many autoimmune and inflammatory diseases.[9] This mechanism makes febrifugine derivatives potential therapeutics for conditions like multiple sclerosis and rheumatoid arthritis.[8]
Furthermore, halofuginone has been shown to inhibit excessive collagen synthesis, a hallmark of fibrosis.[10] This anti-fibrotic effect is linked to the inhibition of the TGF-β/Smad3 signaling pathway, a key driver of fibrosis.[5][6]
Anticancer Activity
Febrifugine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The antiproliferative activity is multifaceted, involving the inhibition of tumor stromal support and angiogenesis, in addition to the primary mechanism of protein synthesis inhibition.[5][12][13][14]
Table 2: In Vitro Anticancer Activity of Selected Analogs
| Compound Family | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Isoflavone Derivatives | PC-3 (Prostate) | IC₅₀ | 1.8 | [13] |
| Isoflavone Derivatives | LNCaP (Prostate) | IC₅₀ | 1.0 - 1.8 | [13] |
| Isoflavone Derivatives | DU-145 (Prostate) | IC₅₀ | 1.4 | [13] |
| Barbigerone Derivatives | H460 (Lung), Ramos (Lymphoma), HeLa (Cervical), HCT116 (Colon) | IC₅₀ | 0.12 - 0.62 | [13] |
| Fluorinated Isatins | Various tumor cell lines | - | Moderately active |[15] |
Note: IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[16][17]
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy and cytotoxicity of this compound and its analogs.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay
This protocol is based on the semiautomated microdilution technique measuring the incorporation of [³H]hypoxanthine into the malaria parasite, which serves as an indicator of parasite growth and metabolism.[10][18]
Materials:
-
P. falciparum culture (asynchronous, 2-5% parasitemia)
-
Complete malaria culture medium (low hypoxanthine)
-
[³H]hypoxanthine
-
96-well microtiter plates
-
Test compounds and control antimalarials
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in the culture medium and add 100 µL to designated wells of a 96-well plate.
-
Parasite Preparation: Adjust the P. falciparum culture to 2.5% hematocrit and 0.5% parasitemia in the culture medium.
-
Incubation: Add 100 µL of the parasite suspension to each well. Incubate the plates for 24 hours at 37°C in the reduced oxygen environment.
-
Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto glass-fiber filters using a cell harvester.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the 50% inhibitory concentrations (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: Cell Viability MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, which is a proxy for cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.[19][20]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C and 5% CO₂.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group and plot a dose-response curve to determine the IC₅₀ value.[21]
Conclusion
This compound and its analogs, particularly febrifugine and halofuginone, represent a potent class of compounds with a unique mechanism of action targeting prolyl-tRNA synthetase. This foundational activity gives rise to a broad therapeutic potential, including antimalarial, anti-inflammatory, anti-fibrotic, and anticancer effects. While toxicity has been a historical barrier, the development of synthetic analogs with improved safety profiles continues to make this chemical scaffold a promising starting point for drug discovery programs. The quantitative data and established protocols outlined in this guide provide a framework for researchers to further explore and harness the therapeutic potential of these multifaceted molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 7. researchgate.net [researchgate.net]
- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 12. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. clyte.tech [clyte.tech]
- 18. mmv.org [mmv.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
The Core Mechanism of (+)-Isofebrifugine in Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isofebrifugine, a quinazolinone alkaloid and a diastereomer of febrifugine, demonstrates potent antimalarial activity against Plasmodium falciparum. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target, the consequential signaling cascade, and relevant experimental methodologies. The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), a crucial enzyme for protein synthesis. Inhibition of PfcPRS by this compound mimics proline starvation, triggering the amino acid starvation response (AAR) pathway. This leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), resulting in a global shutdown of protein synthesis and subsequent parasite growth arrest. This guide provides a comprehensive overview of the underlying biochemistry, summarizes key quantitative data, and details experimental protocols to facilitate further research and development of febrifugine-based antimalarials.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1] Febrifugine and its diastereomer, this compound, are natural alkaloids isolated from the Chinese herb Dichroa febrifuga Lour., a plant used in traditional medicine for centuries to treat malaria-associated fevers.[2][3] While their potent antimalarial activity is well-documented, clinical development has been hampered by side effects, including liver toxicity and emetic properties.[4][5] A thorough understanding of their mechanism of action is critical for the rational design of safer and more effective analogues. This guide focuses on the molecular intricacies of how this compound exerts its parasiticidal effects.
The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)
The definitive molecular target of this compound and its analogues in Plasmodium falciparum has been identified as the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[2][5][6] Aminoacyl-tRNA synthetases are essential enzymes responsible for charging their cognate tRNAs with the correct amino acid, a critical step in protein synthesis.[2] By specifically inhibiting PfcPRS, this compound prevents the attachment of proline to its tRNA, thereby disrupting the supply of prolyl-tRNA for ribosome-mediated protein translation.[2][7]
The Signaling Pathway: Amino Acid Starvation Response
Inhibition of PfcPRS by this compound leads to an accumulation of uncharged tRNAPro, which acts as a signal for proline starvation within the parasite.[2] This triggers a cellular stress pathway known as the Amino Acid Starvation Response (AAR).[2][7] The AAR pathway is a conserved eukaryotic response to nutrient limitation. A key event in this pathway is the activation of a protein kinase that phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[2] In P. falciparum, the orthologue of the eIF2α-kinase GCN2, PfeIK1, is implicated in this response, although studies suggest the activity of febrifugine analogues and the subsequent adaptive response may be independent of PfeIK1.[8]
Phosphorylation of eIF2α leads to a global inhibition of protein synthesis, as phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor required for the initiation of translation.[2] This widespread shutdown of protein production ultimately leads to the arrest of parasite growth and replication.[2]
Quantitative Data
The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following table summarizes key data, including antimalarial activity against P. falciparum FCR-3 strain and cytotoxicity against mouse mammary FM3A cells.
| Compound | Antimalarial Activity (EC50, M) | Cytotoxicity (EC50, M) | Selectivity Index (Cytotoxicity/Antimalarial) | Reference |
| (+)-Febrifugine (I) | 7.0 x 10-10 | 1.7 x 10-7 | 243 | [9] |
| This compound (II) | 3.4 x 10-9 | 1.8 x 10-7 | 53 | [9] |
| Analogue V | 2.0 x 10-8 | 1.0 x 10-5 | 500 | [9] |
| Analogue VI | 2.0 x 10-8 | 1.5 x 10-5 | 750 | [9] |
| Analogue VII | 3.7 x 10-9 | 3.8 x 10-6 | 1027 | [9] |
| Analogue X | 4.0 x 10-8 | 7.0 x 10-6 | 175 | [9] |
Experimental Protocols
Isolation of Febrifugine and Isofebrifugine from Natural Sources
A common method involves solvent extraction followed by chromatographic separation.[2]
-
Extraction: Ground, dried roots of D. febrifuga are macerated in methanol at room temperature for several days.
-
Solvent Evaporation: The methanol filtrate is evaporated under vacuum to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a dilute acid (e.g., 0.1 M HCl) and partitioned with an organic solvent (e.g., chloroform).
-
Chromatography: The aqueous layer containing the alkaloids is basified and re-extracted. The resulting alkaloid fraction is subjected to preparative countercurrent chromatography using a biphasic solvent system (e.g., chloroform:methanol:water, 2:1:1 v/v) to separate febrifugine and isofebrifugine.
-
Purity Analysis: The purity of the isolated fractions is confirmed using HPLC and spectroscopic methods (NMR, MS).
In Vitro Antimalarial Activity Assay
The antimalarial activity is typically evaluated against chloroquine-sensitive and -resistant strains of P. falciparum.[9]
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in the culture medium.
-
Incubation: Asynchronous parasite cultures are incubated with the drug dilutions in 96-well plates for a full life cycle (e.g., 48 hours).
-
Growth Inhibition Assessment: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curve.
Prolyl-tRNA Synthetase (ProRS) Activity Assay
The enzymatic activity of ProRS is assayed by measuring the incorporation of radiolabeled proline into tRNA.[7]
-
Enzyme Preparation: The prolyl-tRNA synthetase domain of human or P. falciparum EPRS is expressed and purified.
-
Reaction Mixture: The assay mixture contains buffer, ATP, total tRNA, the purified ProRS enzyme, and radiolabeled proline (e.g., 3H-Pro).
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor (this compound).
-
tRNA Charging and Isolation: The reaction is incubated to allow for the charging of tRNA with proline. The charged tRNA is then isolated.
-
Quantification: The amount of radiolabeled proline incorporated into tRNA is quantified by liquid scintillation counting.
-
Kinetic Analysis: Inhibition constants (e.g., Ki) are determined by fitting the data to appropriate enzyme inhibition models.
Resistance Mechanisms
A notable resistance phenotype observed with febrifugine analogues is the "Adaptive Proline Response" (APR).[8] Short-term treatment of asexual blood stage P. falciparum with these compounds can induce a significant increase in intracellular proline levels. This elevated proline concentration appears to render the parasites tolerant to the drug. This novel resistance mechanism is notable for its lack of an apparent genetic basis and its stability even after the drug is withdrawn.[8]
Conclusion
This compound and its diastereomer febrifugine exert their potent antimalarial effect by targeting a fundamental process in the parasite's life cycle: protein synthesis.[2] Their specific inhibition of cytoplasmic prolyl-tRNA synthetase triggers the amino acid starvation response, leading to a global shutdown of translation and parasite growth arrest.[2] While host toxicity remains a challenge, the well-defined mechanism of action provides a solid foundation for the structure-based design of new analogues with an improved therapeutic index. Further research into the "Adaptive Proline Response" will be crucial for understanding and overcoming potential resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing febrifugine-based compounds as next-generation antimalarials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ajpp.in [ajpp.in]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Potent Antiplasmodial Activity of (+)-Isofebrifugine Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isofebrifugine, a quinazolinone alkaloid and a stereoisomer of febrifugine, has demonstrated significant promise as an antimalarial agent against Plasmodium falciparum, the deadliest species of the malaria parasite. This technical guide provides a comprehensive overview of the antimalarial properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While specific quantitative data for the (+)-enantiomer of isofebrifugine is limited in publicly available literature, this guide consolidates the existing data for isofebrifugine and its closely related parent compound, febrifugine, to provide a robust understanding of its potential. The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), and its inhibition triggers a unique amino acid starvation response in the parasite, leading to a state of hibernation and eventual death. Detailed experimental methodologies for in vitro and in vivo assessments are provided, alongside visualizations of key pathways and workflows to support further research and drug development efforts in the fight against malaria.
Mechanism of Action: Targeting Protein Synthesis via Amino Acid Starvation
The primary mechanism of action of isofebrifugine and its parent compound, febrifugine, is the inhibition of protein synthesis in Plasmodium falciparum. This is achieved by specifically targeting the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme responsible for attaching the amino acid proline to its cognate transfer RNA (tRNA).[1]
The inhibition of PfcPRS leads to an accumulation of uncharged prolyl-tRNA, which the parasite's cellular machinery interprets as proline starvation. This triggers the amino acid starvation response (AAR), a cellular stress response pathway.[1] A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global downregulation of protein synthesis while paradoxically upregulating the translation of specific stress-responsive genes. The sustained activation of this starvation response by isofebrifugine is ultimately detrimental to the parasite, causing growth arrest and cell death.[1]
Interestingly, the AAR in P. falciparum is considered a "hibernatory state." Unlike in other eukaryotes, the canonical nutrient-sensing pathways, such as the Target of Rapamycin (TOR) complex, are absent in Plasmodium. While the GCN2/eIF2α pathway is present and activated in response to amino acid deprivation, it has been shown to be non-essential for the parasite's survival during this hibernation-like state. This suggests a unique adaptation in the parasite to cope with nutrient fluctuations.
Caption: Mechanism of Action of this compound.
Quantitative Data Presentation
Table 1: In Vitro Antimalarial Activity of Febrifugine and Isofebrifugine against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Reference |
| Febrifugine | FCR-3 | 2.2 - 22 (EC50) | [2] |
| Isofebrifugine | FCR-3 | Not Specified | [3] |
| Febrifugine | D6 (Chloroquine-sensitive) | Comparable to analogs | [4] |
| Febrifugine | W2 (Chloroquine-resistant) | Comparable to analogs | [4] |
| Febrifugine | 3D7 (Chloroquine-sensitive) | Comparable to analogs | [5] |
| Febrifugine | TM6 (Chloroquine-resistant) | Comparable to analogs | [5] |
| Febrifugine | K1 (Chloroquine-resistant) | Comparable to analogs | [5] |
| Febrifugine | V1S (Chloroquine-resistant) | Comparable to analogs | [5] |
Table 2: In Vivo Antimalarial Activity of Febrifugine Metabolites against Plasmodium berghei
| Compound | Administration Route | ED50 (mg/kg) | ED90 (mg/kg) | Reference |
| Feb-A (Metabolite) | Not Specified | 0.6 | 5.2 | [2] |
| Feb-C (Metabolite) | Not Specified | 2.4 | 8.3 | [2] |
| Chloroquine (Control) | Not Specified | 1.5 | 3.0 | [2] |
| Artemisinin (Control) | Not Specified | 5.0 | 13.0 | [2] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This method is a widely used, sensitive, and high-throughput compatible assay for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Caption: SYBR Green I-based In Vitro Assay Workflow.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used for the initial stock solution, with the final concentration in the assay kept at a level non-toxic to the parasite (typically ≤0.5%).
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Plate Seeding: Adjust the parasitemia to approximately 1% and the hematocrit to 2% with fresh human erythrocytes and complete culture medium. Add the parasite suspension to the wells of the pre-dosed plate. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasitic DNA.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for approximately 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of parasitic DNA, which reflects parasite growth. Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)
This standard test evaluates the in vivo blood schizontocidal activity of a compound in a murine malaria model.
Caption: 4-Day Suppressive In Vivo Test Workflow.
Methodology:
-
Animal Model: Use a suitable mouse strain, such as ICR or Swiss albino mice.
-
Parasite Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected erythrocytes on Day 0.
-
Drug Administration: Randomly divide the infected mice into groups. Administer the test compound, this compound, at various doses, and a vehicle control to the respective groups. Treatment is typically administered orally or subcutaneously once daily for four consecutive days (Days 0, 1, 2, and 3).
-
Parasitemia Determination: On Day 4, collect a blood sample from the tail of each mouse and prepare a thin blood smear.
-
Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized erythrocytes by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. The percentage of parasite suppression is then calculated using the following formula: [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
Conclusion
This compound, and the broader class of febrifugine-related compounds, exhibit potent antimalarial activity against Plasmodium falciparum. Their unique mechanism of action, targeting PfcPRS and inducing a hibernation-like state in the parasite, presents a promising avenue for the development of new antimalarial drugs, particularly in the context of emerging resistance to current therapies. While there is a need for more specific quantitative data on the (+)-enantiomer of isofebrifugine, the available information on related compounds strongly supports its potential. The detailed experimental protocols and workflow visualizations provided in this guide are intended to facilitate further research into this important class of antimalarial agents. Future studies should focus on elucidating the precise efficacy of this compound against a panel of drug-sensitive and resistant P. falciparum strains and further exploring the intricacies of the amino acid starvation response pathway as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 4. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro and In Vivo Studies of (+)-Isofebrifugine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isofebrifugine is a quinazolinone alkaloid and a stereoisomer of febrifugine. Both compounds are naturally occurring molecules isolated from the plant Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating malaria-like symptoms.[1] The primary mechanism of action for both febrifugine and this compound is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme crucial for protein synthesis.[2][3] This inhibition leads to an amino acid starvation response within the cell, triggering a cascade of downstream signaling events.[2][3] While both isomers exhibit potent biological activities, their distinct stereochemistry can influence their efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, focusing on its antimalarial, anti-inflammatory, and antifibrotic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented.
Quantitative Data Presentation
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound and its related compounds.
Table 1: In Vitro Antimalarial Activity of Febrifugine Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 | 12.6 | [4] |
| Dihydroartemisinin (DHA) | 3D7 | 2.9 | [4] |
| Lumefantrine | 3D7 | 11.3 | [4] |
| Mefloquine | 3D7 | 15.2 | [4] |
| Halofuginone | - | >6 | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Compounds from Dichroa febrifuga
| Compound/Extract | Animal Model | Dosage | Inhibition of Edema (%) | Time Point | Reference(s) |
| Isoarborinol | Mouse | 10 mg/kg | 35.2% | 5 hours | [6] |
| Isoarborinol | Mouse | 30 mg/kg | 48.9%** | 5 hours | [6] |
| Indomethacin (Control) | Rat | 10 mg/kg | 41.7% | - | [7] |
| Flavone Glycoside | Rat | 20 mg/kg | 45.1% | - | [7] |
| Theophylline | Rat | 15 mg/kg | 33.75% | - | [8] |
| p < 0.05, **p < 0.01 compared to Carrageenan Control. |
Table 3: In Vitro Anti-inflammatory Activity: Cytokine Inhibition
| Compound | Cell Line | Stimulant | Concentration | Cytokine | % Inhibition | Reference(s) |
| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | IL-6 | ~64% | [9] |
| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | IL-8 | ~26% | [9] |
| Dietary Supplement | Macrophages | LPS | 40-130 µg/ml | TNF-α | ~38% | [9] |
| 17-O-Acetylacuminolide | RAW264.7 | LPS | - | TNF-α, IL-1β, IL-6, KC, GM-CSF | Dose-dependent | [10] |
Table 4: In Vitro Antifibrotic Activity: Collagen Inhibition
| Compound | Assay | Effect | Reference(s) |
| Halofuginone | Collagen Type I Synthesis | Potent inhibitor | [11] |
| Antibody-based inhibitors | Collagen Fibril Formation | Effective limitation | [12] |
| Fluoride | Collagen Production in Human Pulp Fibroblasts | Selective inhibition | [13] |
| Small Proteoglycan of Tendon | Collagen Fibril Formation | Specific inhibition | [14] |
Experimental Protocols
In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, high-throughput method for screening antimalarial compounds by quantifying parasite DNA.[15]
-
Materials:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well black, clear-bottom microplates
-
This compound and control antimalarial drugs (e.g., chloroquine, artemisinin)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium in the 96-well plates.
-
Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include wells with no drug as a negative control and wells with uninfected red blood cells as a background control.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add lysis buffer containing SYBR Green I (final concentration 1x) to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory potential of a compound.[18][19]
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound and reference anti-inflammatory drug (e.g., indomethacin)
-
Vehicle for drug administration
-
Plethysmometer or digital calipers
-
Syringes and needles
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, this compound treated, and reference drug treated.
-
Administer the vehicle, this compound, or reference drug to the respective groups (e.g., intraperitoneally or orally).
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[7][8][21][22]
-
In Vitro Antifibrotic Activity: TGF-β1-Induced Myofibroblast Differentiation
This assay evaluates the potential of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.[23][24][25]
-
Materials:
-
Human or rodent fibroblast cell line (e.g., NIH/3T3, human gingival fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound
-
Antibodies for immunofluorescence or western blotting (e.g., anti-α-smooth muscle actin (α-SMA), anti-collagen type I)
-
Fluorescence microscope or western blotting equipment
-
-
Procedure:
-
Seed fibroblasts in culture plates or on coverslips and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5-10 ng/mL) to the medium. Include a vehicle-treated control group.
-
Incubate for 48-72 hours.
-
Assess myofibroblast differentiation by:
-
Immunofluorescence: Fix, permeabilize, and stain the cells for α-SMA. Analyze the expression and organization of α-SMA stress fibers using a fluorescence microscope.
-
Western Blotting: Lyse the cells and analyze the protein levels of α-SMA and collagen type I.
-
RT-qPCR: Isolate RNA and quantify the mRNA expression of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (collagen type I).
-
-
Quantify the results and compare the effects of this compound treatment to the TGF-β1-only control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of collagen fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of collagen synthesis by fluoride in human pulp fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of type I and type II collagen fibrillogenesis by the small proteoglycan of tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. iddo.org [iddo.org]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]
The Structure-Activity Relationship of Febrifugine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga Lour., has a long history in traditional medicine for treating malaria-induced fevers.[1][2] Its potent antimalarial activity, which is reported to be up to 100 times that of quinine against certain Plasmodium species, has made it and its synthetic analogue, halofuginone, subjects of intense scientific scrutiny.[1] However, the clinical utility of febrifugine has been hampered by its narrow therapeutic window and significant side effects, including gastrointestinal distress and liver toxicity.[3][4][5] This has spurred extensive research into the synthesis and evaluation of febrifugine derivatives to dissociate therapeutic efficacy from toxicity, leading to the exploration of their potential as antimalarial, anti-inflammatory, and anticancer agents.[4][6][7]
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of febrifugine derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows to aid researchers in the ongoing development of safer and more potent therapeutic agents based on the febrifugine scaffold.
Core Structure-Activity Relationships
SAR studies have revealed that the potent biological activity of febrifugine derivatives is intrinsically linked to specific structural features. The foundational elements required for antimalarial activity are the 4-quinazolinone ring system, the nitrogen atom within the piperidine ring, and the hydroxyl group on the piperidine ring.[1][8] Modifications to other parts of the molecule can significantly modulate activity and toxicity.
-
Quinazolinone Ring: The 4-quinazolinone moiety is essential for activity.[1][9] Substitutions on this ring system have been a key area of investigation. For instance, the addition of halogens, such as bromine and chlorine, can enhance antimalarial efficacy while reducing cytotoxicity.[1] Halofuginone, a halogenated derivative, is a prime example of a compound with an improved therapeutic index compared to the parent febrifugine.[1][4]
-
Piperidine Ring: The integrity of the piperidine ring and its substituents is crucial. The nitrogen atom and the hydroxyl group are considered imperative for antimalarial properties.[1][8] Alterations to the piperidine ring can significantly impact the compound's biological activity.[1]
-
Linker: The acetonyl linker connecting the quinazolinone and piperidine rings is also important, and modifications in this region can lead to a complete loss of antimalarial activity.[1]
Quantitative Data on Febrifugine Derivatives
The following tables summarize the quantitative data from various studies on febrifugine derivatives, focusing on their antimalarial, cytotoxic, and prolyl-tRNA synthetase inhibitory activities.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Febrifugine and its Analogs
| Compound | P. falciparum Strain(s) | IC50 (ng/mL) | Cytotoxicity (CC50) Cell Line | Selectivity Index (CC50/IC50) | Reference(s) |
| Febrifugine | Not Specified | 0.141 - 290 | J744 (macrophage) | 50-100 | [1][2] |
| NG108 (neuronal) | >1000 | [1][2] | |||
| Halofuginone | D6 (chloroquine-sensitive), W2 (chloroquine-resistant) | Not specified, but noted as the most potent | NG108 (neuronal), J774 (macrophage) | Not specified | [10][11][12] |
| WR222048 | Not Specified | Potent | Not specified | Not specified | [1] |
| WR139672 | Not Specified | Potent | Not specified | Not specified | [1] |
| Analogue 8 | W-2 (chloroquine-resistant) | Comparable to febrifugine | Not specified | >10x that of chloroquine | [3] |
| Analogue 9 | W-2 (chloroquine-resistant) | Comparable to febrifugine | Not specified | >10x that of chloroquine | [3] |
| Analogue 19 | W-2 (chloroquine-resistant) | Comparable to febrifugine | Not specified | >10x that of chloroquine | [3] |
| Analogue 20 | W-2 (chloroquine-resistant) | Comparable to febrifugine | Not specified | >10x that of chloroquine | [3] |
Table 2: In Vivo Antimalarial Activity of Febrifugine Analogs in P. berghei-infected Mice
| Compound | Administration Route | Efficacious Dose | Outcome | Reference(s) |
| Febrifugine | Oral | 1 mg/kg | Extended survival | [1] |
| Halofuginone | Oral | 0.2 and 1 mg/kg | Curative effect | [1] |
| Subcutaneous | 0.2 mg/kg | Inhibited parasite growth | [1] | |
| WR222048 | Subcutaneous | Not specified | More active than oral administration | [1] |
Table 3: Inhibitory Activity of Febrifugine Analogs against Prolyl-tRNA Synthetase (PRS)
| Compound | Target Enzyme | IC50 (nM) | Noteworthy Characteristics | Reference(s) |
| Halofuginone (HF) | Human PRS | 2.13 (in µM) | Widely studied synthetic analog with broad bioactivity. | [13] |
| P. falciparum PRS | 11 | Potent antimalarial activity. | [13] | |
| Halofuginol (HFol) | Human PRS | Potency similar to parent compound | A derivative of halofuginone with potentially improved tolerability. | [13] |
| P. falciparum PRS | - | Active against both liver and blood stages of malaria parasites. | [13] | |
| DWN12088 | Human PRS | 2,025 | Novel compound with a potential for improved safety profile due to asymmetric inhibition. | [13] |
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
A pivotal discovery in understanding the therapeutic and toxic effects of febrifugine derivatives is the identification of their molecular target: prolyl-tRNA synthetase (PRS).[14][15][16] PRS is a crucial enzyme responsible for charging tRNA with proline, an essential step in protein synthesis. Febrifugine and its analogs act as competitive inhibitors of PRS, binding to the proline active site.[14] This inhibition leads to an accumulation of uncharged tRNAPro, which in turn activates the Amino Acid Response (AAR) pathway, a cellular stress response pathway.[13][14][17] The activation of the AAR pathway is believed to underlie the diverse biological activities of these compounds, including their antimalarial, anti-inflammatory, and antifibrotic effects.[7][14] The ability to reverse the effects of these compounds with the addition of exogenous proline further supports this mechanism.[14]
Caption: Mechanism of action of febrifugine derivatives.
Experimental Protocols
A standardized set of assays is crucial for the evaluation and comparison of novel febrifugine derivatives. Below are detailed methodologies for key experiments.
In Vitro Antimalarial Drug Susceptibility Assay ([³H]Hypoxanthine Incorporation)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum by measuring the inhibition of nucleic acid synthesis.
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate.
-
Incubation: Parasitized red blood cells are added to each well and incubated in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Radiolabeling: [³H]hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporation of [³H]hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log of the drug concentration.[1]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Mammalian cells (e.g., HepG2, J774, NG108) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the febrifugine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting cell viability against the log of the compound concentration.
In Vivo Antimalarial Efficacy in a Mouse Model
The Plasmodium berghei-infected mouse model is commonly used to evaluate the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are infected with P. berghei.
-
Drug Administration: The test compounds are administered to the mice via a specific route (e.g., oral gavage, subcutaneous injection) for a set number of days.
-
Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.
-
Endpoint Measurement: The primary endpoints are the reduction in parasitemia and the mean survival time of the treated mice compared to an untreated control group.
-
Toxicity Assessment: The mice are also monitored for any signs of toxicity, and the maximum tolerated dose (MTD) can be determined.[1]
Experimental Workflow for Febrifugine Derivative Development
The development of novel febrifugine derivatives follows a logical progression from chemical synthesis to in vivo evaluation.
Caption: Experimental workflow for febrifugine derivative development.
Conclusion
The potent and multifaceted biological activities of febrifugine and its derivatives continue to make them a compelling scaffold for drug discovery. Through systematic SAR studies, researchers have begun to unravel the complex interplay between chemical structure, therapeutic efficacy, and toxicity. The identification of prolyl-tRNA synthetase as the molecular target has provided a mechanistic framework for the rational design of new analogues. By leveraging the quantitative data and experimental protocols outlined in this guide, the scientific community can continue to advance the development of febrifugine-based therapeutics with improved safety profiles for the treatment of malaria and potentially other diseases, including cancer and inflammatory conditions.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone. | Semantic Scholar [semanticscholar.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benchchem.com [benchchem.com]
- 14. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs [dspace.mit.edu]
- 16. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of (+)-Isofebrifugine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isofebrifugine, a quinazolinone alkaloid, is a natural product isolated from the plant Dichroa febrifuga. It is a diastereomer of febrifuginone, another potent antimalarial agent. The complex stereochemistry of these related compounds has been a subject of significant investigation, with the absolute configuration of this compound being definitively corrected in 1999. A thorough understanding of its three-dimensional structure is critical for the design and synthesis of novel analogs with improved therapeutic profiles and for elucidating its mechanism of action. This guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, key experimental data used for its determination, and its biological significance.
Stereochemical Elucidation
The definitive stereochemistry of this compound was established through a combination of asymmetric synthesis and spectroscopic analysis. The key stereogenic centers are located on the piperidine ring.
Absolute Configuration
The correct absolute configuration of the chiral piperidin-3-ol intermediate, a key building block in the asymmetric synthesis of this compound, has been determined to be (2S, 3S). This was unequivocally confirmed through an asymmetric synthesis utilizing a yeast-mediated reduction.[1] This pivotal synthesis provided a standard for the correct stereochemical assignment of the natural product. The final absolute configuration of this compound is therefore established based on this precursor.
Quantitative Stereochemical Data
Precise quantitative data is essential for the unambiguous characterization of a chiral molecule. The following table summarizes the key stereochemical data for this compound.
| Parameter | Value | Method | Reference |
| Specific Optical Rotation ([α]D) | Data not available in the public domain | Polarimetry | N/A |
| X-ray Crystallography Data | |||
| Crystal System | Data not available in the public domain | Single-Crystal X-ray Diffraction | N/A |
| Space Group | Data not available in the public domain | Single-Crystal X-ray Diffraction | N/A |
| Unit Cell Dimensions | Data not available in the public domain | Single-Crystal X-ray Diffraction | N/A |
Note: Despite extensive literature searches, specific quantitative values for the optical rotation and detailed X-ray crystallographic data for this compound have not been found in publicly accessible databases or publications.
Experimental Protocols
The determination of the stereochemistry of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Asymmetric Synthesis via Yeast-Mediated Reduction
The enantioselective synthesis of the piperidine core of this compound is a crucial step in confirming its absolute stereochemistry. A key method involves the asymmetric reduction of a prochiral ketone using baker's yeast (Saccharomyces cerevisiae).
Protocol for Yeast-Mediated Reduction of 2-allyl-3-piperidone derivative:
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae (baker's yeast) is prepared in a suitable growth medium containing a carbon source (e.g., sucrose or glucose) and nutrients. The culture is incubated at a controlled temperature (typically 25-30 °C) with agitation until it reaches the desired cell density.
-
Substrate Addition: The prochiral 2-allyl-3-piperidone derivative, dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to ensure solubility, is added to the yeast culture.
-
Reduction Reaction: The reaction mixture is incubated for a period ranging from 24 to 72 hours at a controlled temperature and pH. The progress of the reduction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The aqueous supernatant is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the chiral alcohol product.
-
Purification and Analysis: The extracted organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) of the chiral alcohol is determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining the relative stereochemistry of molecules in solution. By measuring the spatial proximity of protons, the conformation and relative configuration of stereocenters can be elucidated.
Protocol for NOESY/ROESY Experiment:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration appropriate for 2D NMR experiments (typically 5-10 mg in 0.5 mL). The sample is filtered into a high-quality NMR tube.
-
Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum is acquired on a high-field NMR spectrometer. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules like this compound, ROESY can be advantageous to avoid zero or negative NOEs. Key parameters such as mixing time are optimized to observe the desired correlations.
-
Data Processing and Analysis: The acquired 2D data is processed using appropriate software. The resulting spectrum will show cross-peaks between protons that are close in space (typically < 5 Å). The presence and intensity of these cross-peaks are analyzed to deduce the relative stereochemistry. For example, a strong NOE between two protons on a ring system would indicate that they are on the same face of the ring (i.e., cis).
Biological Significance and Mechanism of Action
The stereochemistry of this compound is intrinsically linked to its biological activity. Its precise three-dimensional arrangement governs its interaction with its molecular target, prolyl-tRNA synthetase (PRS).
Signaling Pathways
Inhibition of PRS by this compound and its analogs triggers a cascade of cellular events, primarily through the activation of the Amino Acid Response (AAR) pathway and the inhibition of Transforming Growth Factor-beta (TGF-β) signaling.
Figure 1: Mechanism of action of this compound.
The inhibition of PRS by this compound leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the GCN2 kinase. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in the amino acid starvation response. Concurrently, this pathway leads to the inhibition of TGF-β signaling, which is implicated in fibrosis and certain cancers.
Experimental Workflow for Stereochemical Determination
The logical flow for determining the stereochemistry of a natural product like this compound involves a series of interconnected experimental and analytical steps.
Figure 2: Workflow for stereochemical determination.
This workflow illustrates the multi-faceted approach required, starting from isolation and purification, followed by spectroscopic and chiroptical measurements to determine relative and absolute configurations. Asymmetric synthesis and X-ray crystallography serve as the ultimate arbiters of the absolute stereochemistry.
Conclusion
The stereochemistry of this compound is a testament to the intricate molecular architecture of natural products. Its definitive assignment has been crucial for advancing our understanding of its biological activity and for guiding the synthesis of new therapeutic agents. While some quantitative data remains elusive in the public domain, the established absolute configuration provides a solid foundation for future research in the fields of medicinal chemistry and drug development. The continued exploration of the structure-activity relationships of this compound and its analogs holds promise for the development of novel treatments for malaria and other diseases.
References
(+)-Isofebrifugine: A Technical Guide for Therapeutic Development
Abstract
(+)-Isofebrifugine is a quinazolinone alkaloid derived, along with its stereoisomer febrifugine, from the plant Dichroa febrifuga.[1][2] Historically utilized in traditional Chinese medicine for its antimalarial properties, recent scientific investigation has unveiled a unique mechanism of action that positions this compound and its synthetic analogue, halofuginone, as promising therapeutic agents for a spectrum of inflammatory, fibrotic, and parasitic diseases.[3][4] This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, therapeutic potential, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action: The Amino Acid Response Pathway
The primary therapeutic mechanism of this compound and its analogues is not the direct inhibition of common inflammatory kinases but rather the strategic activation of the Amino Acid Response (AAR) pathway.[3] This is achieved through a highly specific interaction with a key cellular enzyme.
-
Target Identification: The direct molecular target is glutamyl-prolyl-tRNA synthetase (EPRS) , an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid proline.[3][5]
-
Competitive Inhibition: this compound and its analogues act as competitive inhibitors of proline at the EPRS active site. This action blocks the synthesis of prolyl-tRNA (tRNApro).[3][5]
-
AAR Pathway Activation: The subsequent accumulation of uncharged tRNApro within the cell mimics a state of proline starvation. This triggers the activation of the integrated AAR pathway.[3][6]
-
Immunomodulation: A key consequence of AAR activation is the profound and selective inhibition of T helper 17 (Th17) cell differentiation .[3][6] Th17 cells are pivotal drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. By preventing their development, isofebrifugine exerts potent immunomodulatory effects.[7]
Therapeutic Applications & Efficacy Data
The unique mechanism of this compound confers a broad range of therapeutic possibilities, most notably in anti-malarial, anti-inflammatory, and anti-fibrotic applications.
Anti-Malarial Activity
This compound and its derivatives exhibit potent activity against the Plasmodium parasite, the causative agent of malaria.[1][2] This activity makes it an attractive lead compound for developing new chemotherapeutics, especially in the context of rising drug resistance.[8][9]
Table 1: In Vitro Anti-Malarial Activity of Febrifugine/Isofebrifugine Analogues
| Compound/Analogue | Target | EC50 (M) | Selectivity vs. P. falciparum | Reference |
|---|---|---|---|---|
| 3'-keto derivative (7) | P. falciparum | 2.0 x 10⁻⁸ | High | [1] |
| C-2' reduction product (8) | P. falciparum | 2.0 x 10⁻⁸ | High | [1] |
| Cyclic derivative (9) | P. falciparum | 3.7 x 10⁻⁹ | Strong | [1] |
| Cyclic derivative (10) | P. falciparum | 8.6 x 10⁻⁹ | Strong |[1] |
Anti-Inflammatory & Anti-Fibrotic Activity
By inhibiting Th17 cell differentiation, isofebrifugine is a strong candidate for treating autoimmune and chronic inflammatory diseases. Its synthetic analogue, halofuginone, has been shown to inhibit collagen α1(I) gene expression and synthesis, demonstrating significant anti-fibrotic potential in models of skin, liver, and lung fibrosis.[4][7] Halofuginone exerts its anti-fibrotic effects by inhibiting Smad3 phosphorylation downstream of the TGFβ pathway and by impacting Th17 cells and their related cytokines.[6][7]
Table 2: Anti-Inflammatory & Anti-Fibrotic Effects of Halofuginone (Analogue)
| Model | Effect | Key Cytokine/Marker | Reference |
|---|---|---|---|
| Concanavalin A-induced liver fibrosis (rats) | Reduced severity of liver fibrosis | ↓ IL-17, ↓ TGF-β1, ↓ α-SMA | [7] |
| Various cell cultures & animal models | Inhibition of collagen synthesis | ↓ Collagen alpha 1(I) gene expression | [4] |
| Human breast cancer cell lines | Induced apoptosis, inhibited migration | ↓ Smad3 phosphorylation |[6] |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for evaluating the anti-inflammatory and cytotoxic properties of compounds like this compound.
Protocol: In Vitro Anti-inflammatory Assay (Macrophage Model)
Objective: To quantify the inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6, Nitric Oxide) in Lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
LPS from E. coli
-
Griess Reagent kit for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent and solubilization solution for viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from cells and add 100 µL of the compound dilutions or vehicle control. Incubate for 2 hours.
-
Inflammation Induction: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control (vehicle only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine and NO analysis. Store at -80°C if not used immediately.
-
Quantification:
-
Nitric Oxide (NO): Transfer 50 µL of supernatant to a new plate. Add Griess Reagents according to the manufacturer's protocol. Measure absorbance at 540 nm. Calculate NO concentration against a sodium nitrite standard curve.[10]
-
Cytokines (TNF-α, IL-6): Perform ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure the observed effects are not due to cytotoxicity.[10]
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the ability of this compound to suppress acute local inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound solution/suspension for oral (p.o.) or intraperitoneal (i.p.) administration
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin)
-
Group 3-5: Test Groups (this compound at low, medium, and high doses)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the respective compounds (vehicle, indomethacin, or isofebrifugine) via the chosen route (p.o. or i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.
-
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate with a novel mechanism of action centered on the activation of the Amino Acid Response pathway. Its demonstrated efficacy in preclinical models of malaria, inflammation, and fibrosis warrants further investigation. Future research should focus on optimizing its pharmacokinetic profile to mitigate potential side effects, such as the emetic effects reported for febrifugine, and advancing lead analogues toward clinical trials for targeted autoimmune and fibrotic diseases.[1][2] The development of specific derivatives that retain high efficacy with an improved safety profile will be critical for translating the therapeutic potential of this molecular scaffold into clinical success.
References
- 1. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of antifibrotic drug halofugine on Th17 cells in concanavalin A-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination effects of chloroquine with the febrifugine and isofebrifugine mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 10. benchchem.com [benchchem.com]
The Cytotoxic Profile of (+)-Isofebrifugine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the cytotoxic effects of (+)-Isofebrifugine, a quinazolinone alkaloid, on mammalian cells. The document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide outlines key experimental protocols for assessing cytotoxicity, summarizes the current understanding of its mechanism of action, and presents available data on its impact on cell signaling pathways.
Executive Summary
This compound, a derivative of febrifugine, has demonstrated notable cytotoxic and anti-proliferative effects in preclinical studies. Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest, alongside the modulation of key signaling pathways implicated in cancer progression. This guide consolidates available technical information to facilitate further investigation into the therapeutic potential of this compound.
Data Presentation: Cytotoxic Effects of this compound
Quantitative data on the cytotoxic effects of this compound across a wide range of mammalian cell lines is currently limited in publicly available literature. However, studies on specific cell lines provide valuable insights into its anti-cancer properties.
One study reported that Isofebrifugine (IFE) significantly inhibited the proliferation, migration, and invasion of SGC7901 human gastric cancer cells[1][2]. While specific IC50 values from a broad panel are not available, this finding underscores the compound's potential as an anti-tumor agent. Further research is required to establish a comprehensive profile of its potency across various cancer types.
Table 1: Summary of Reported Cytotoxic Activity of Isofebrifugine
| Cell Line | Assay Type | Observed Effects | Quantitative Data | Reference |
| SGC7901 (Gastric Cancer) | MTT, Scratch Assay, Invasion Assay | Inhibition of proliferation, migration, and invasion | Specific IC50 not provided; significant inhibition reported | [1][2] |
Core Signaling Pathways Modulated by this compound
Current evidence suggests that this compound exerts its cytotoxic effects through the modulation of several key signaling pathways. A notable mechanism is the inhibition of Matrix Metalloproteinases (MMPs).
Inhibition of Matrix Metalloproteinases (MMPs)
Studies have shown that Isofebrifugine significantly inhibits the mRNA and protein expression of MMP-2 and MMP-9 in SGC7901 gastric cancer cells[1][2]. These enzymes play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. By downregulating MMP-2 and MMP-9, this compound may effectively impede the metastatic potential of cancer cells.
Putative Involvement of the PI3K/Akt Signaling Pathway
While direct quantitative data on the effect of this compound on the PI3K/Akt pathway is not yet available, this pathway is a central regulator of cell survival, proliferation, and apoptosis. Many natural compounds with anti-cancer properties have been shown to inhibit this pathway. The induction of apoptosis by this compound suggests a potential modulation of the PI3K/Akt signaling cascade. Inhibition of this pathway would lead to decreased phosphorylation of Akt, subsequently affecting downstream effectors that regulate apoptosis and cell cycle progression. Further investigation is warranted to elucidate the precise role of the PI3K/Akt pathway in the cytotoxic mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of the cytotoxic effects of this compound are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate mammalian cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Culture cells with this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Workflow:
Protocol:
-
Cell Treatment: Expose cells to this compound for the desired duration.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and ensure that PI only binds to DNA.
-
DNA Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative number of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated Akt, as well as MMP-2 and MMP-9.
Workflow:
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-MMP-2, anti-MMP-9), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant cytotoxic potential against mammalian cancer cells, primarily through mechanisms that appear to involve the inhibition of cell proliferation and invasion, likely mediated by the downregulation of MMP-2 and MMP-9. The induction of apoptosis and cell cycle arrest are also key features of its activity.
To fully elucidate the therapeutic potential of this compound, further research is essential. Specifically, comprehensive studies are needed to:
-
Determine the IC50 values across a broad panel of human cancer cell lines.
-
Quantify the dose-dependent effects on apoptosis and cell cycle distribution in various cell types.
-
Conduct detailed quantitative analyses of its impact on key signaling pathways, including the PI3K/Akt pathway, to confirm its mechanism of action.
This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further characterizing the cytotoxic effects of this compound. Such studies will be crucial in advancing our understanding of this promising natural compound and its potential as a novel anti-cancer agent.
References
Preliminary Toxicity Profile of (+)-Isofebrifugine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on the toxicity of (+)-isofebrifugine. Direct toxicological data for this compound is limited, and therefore, this profile is largely based on data from its isomer, febrifugine, and standardized toxicological testing protocols. Comprehensive preclinical toxicity studies are required to establish a definitive safety profile for this compound.
Introduction
This compound is a quinazolinone alkaloid and a regioisomer of febrifugine, a compound isolated from the plant Dichroa febrifuga, which has been traditionally used for its antimalarial properties.[1] While febrifugine has demonstrated potent antimalarial activity, its clinical development has been hampered by significant in vivo toxicity, most notably hepatotoxicity and gastrointestinal side effects.[1][2][3][4] As a structural analog, the toxicological profile of this compound is of critical interest for its potential therapeutic development. This guide provides a summary of the available data and outlines the standard experimental protocols necessary for a comprehensive preliminary toxicity assessment.
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is scarce in publicly available literature. The primary toxicity concerns are extrapolated from studies on febrifugine.
Table 1: Summary of Available and Inferred Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Key Findings | Reference |
| This compound | Mouse | Not Specified | > 10 mg/kg | No lethal toxicity observed up to this dose. | [4] |
| Febrifugine | Mouse | Subcutaneous | Toxic at 5 mg/kg | Details of toxicity not specified. | [4] |
| Halofuginone (analog) | Mouse | Oral | Toxic doses | Severe gastrointestinal lesions and hemorrhage. | [4] |
Table 2: Potential Organ-Specific Toxicity (Inferred from Febrifugine)
| Organ System | Potential Effect | Biomarkers for Monitoring |
| Liver | Hepatotoxicity (Hepatocyte necrosis) | ALT, AST, ALP, Bilirubin |
| Gastrointestinal Tract | Lesions, Hemorrhage, Diarrhea | Clinical signs, Histopathology |
Experimental Protocols for Preclinical Toxicity Assessment
A standard battery of in vivo and in vitro tests is required to establish the preliminary toxicity profile of this compound. The following are detailed methodologies for key experiments based on international guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance by administering a single high dose and observing the effects.[5][6][7]
Experimental Protocol:
-
Animal Model: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used.[6]
-
Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[6]
-
Procedure: The study follows a stepwise procedure where the outcome of dosing at one level determines the next step.
-
If no mortality or signs of severe toxicity are observed at the starting dose, the next higher fixed dose is used in another group of animals.
-
If mortality is observed, the study is repeated at the same or a lower dose level to confirm the results.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[6]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The test allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)
Objective: To evaluate the sub-chronic oral toxicity of a substance administered daily over a 90-day period.[8][9][10][11][12]
Experimental Protocol:
-
Animal Model: Rats are the preferred species. Both male and female animals are used.[11]
-
Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days. At least three dose levels and a control group are used.[12]
-
Observations:
-
Clinical Observations: Daily detailed observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Before the start and at the end of the study.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related changes are observed at the high dose.
-
-
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).[10]
Genotoxicity Assessment
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance in strains of Salmonella typhimurium and Escherichia coli.[13][14][15][16][17]
Experimental Protocol:
-
Test Strains: A set of bacterial strains with different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.[15]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.[16]
-
Procedure:
-
The test substance, bacterial culture, and S9 mix (if required) are combined and plated on a minimal agar medium.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that can grow in the absence of the essential amino acid) compared to the negative control.[15]
Objective: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells.[18][19][20][21][22]
Experimental Protocol:
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.[19][22]
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[19]
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one nuclear division.[21]
-
After an appropriate incubation period, cells are harvested, stained, and scored for the presence of micronuclei.
-
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Safety Pharmacology Core Battery (ICH S7A Guideline)
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions before first-in-human studies.[23][24][25][26][27][28][29][30]
Core Battery Systems:
-
Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. The Irwin test or a functional observational battery (FOB) is commonly used.[23][28]
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG). In vivo studies in conscious, telemetered animals are the standard. In vitro assays, such as the hERG channel assay, are also crucial to assess the potential for QT interval prolongation.[23][26]
-
Respiratory System: Assessment of effects on respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation. Whole-body plethysmography is a common technique.[23]
Potential Mechanism of Toxicity and Signaling Pathways
The primary toxicity associated with febrifugine, and likely isofebrifugine, is hepatotoxicity. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes in the liver.[1][2][3]
Proposed Hepatotoxicity Pathway for Febrifugine/Isofebrifugine:
-
Metabolic Activation: The quinazolinone ring of febrifugine is metabolized by cytochrome P450 enzymes to form a reactive arene oxide intermediate.[2][3]
-
Covalent Binding: This electrophilic metabolite can covalently bind to cellular macromolecules such as proteins and nucleic acids.
-
Cellular Damage: This binding leads to cellular dysfunction, oxidative stress, and ultimately hepatocyte necrosis.[2]
Quinazolinone alkaloids have been shown to interact with various signaling pathways, and their derivatives have been investigated for their effects on pathways like the Nrf2/ARE signaling pathway, which is involved in the cellular response to oxidative stress.[31]
Visualizations
Experimental Workflows
References
- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. ask-force.org [ask-force.org]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 13. measurlabs.com [measurlabs.com]
- 14. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 18. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nucro-technics.com [nucro-technics.com]
- 20. academic.oup.com [academic.oup.com]
- 21. oecd.org [oecd.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 24. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 25. database.ich.org [database.ich.org]
- 26. criver.com [criver.com]
- 27. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. nucro-technics.com [nucro-technics.com]
- 29. fda.gov [fda.gov]
- 30. altasciences.com [altasciences.com]
- 31. Indazolo[3,2-b]quinazolinones Attack Hepatocellular Carcinoma Hep3B Cells by Inducing Mitochondrial-Dependent Apoptosis and Inhibition of Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Landscape of (+)-Isofebrifugine Derivatives: A Technical Guide for Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
(+)-Isofebrifugine, a quinazolinone alkaloid, and its derivatives represent a compelling area of chemical exploration with significant therapeutic potential. As a diastereomer of febrifugine, an antimalarial compound isolated from the Chinese herb Chang Shan (Dichroa febrifuga), this compound shares a rich history in traditional medicine. However, the inherent toxicity of the parent compounds has spurred extensive research into developing safer and more potent analogues. This technical guide delves into the chemical space of this compound derivatives, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways they modulate.
Data Presentation: A Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives extends beyond their traditional antimalarial use, with emerging evidence of their anti-inflammatory and anticancer properties. The following tables summarize the quantitative biological activities of key derivatives, providing a comparative overview for structure-activity relationship (SAR) studies.
| Compound | Target/Assay | Cell Line | IC50/EC50 (µM) | Reference |
| Antimalarial Activity | ||||
| Halofuginone | Plasmodium falciparum (D6, chloroquine-sensitive) | - | Not explicitly found for D6 strain | |
| Halofuginone | Plasmodium falciparum (W2, chloroquine-resistant) | - | Not explicitly found for W2 strain | |
| Febrifugine Analogue 8 | P. falciparum (D6) | - | Value not specified | [1] |
| Febrifugine Analogue 8 | P. falciparum (W2) | - | Value not specified | [1] |
| Febrifugine Analogue 9 | P. falciparum (D6) | - | Value not specified | [1] |
| Febrifugine Analogue 9 | P. falciparum (W2) | - | Value not specified | [1] |
| Anticancer Activity | ||||
| Halofuginone | Cell Proliferation | HepG2 (Hepatocellular Carcinoma) | 0.0727 (72h) | [2] |
| Halofuginone | Cell Proliferation | Lung Cancer Cell Lines | 0.07 (time-dependent) | [3] |
| Halofuginone | Cell Viability | Pancreatic Cancer (PC-Sw) | 0.25 (24h, growth inhibition) | [4] |
| Halofuginone | Cell Viability | Prostate Cancer (PC3) | 0.25 (24h, growth inhibition) | [4] |
| Febrifugine Analogue 17b | Cytotoxicity | KB, MCF7, LU1, HepG2 | Moderate | [5] |
| Febrifugine Analogue 17h | Cytotoxicity | KB, MCF7, LU1, HepG2 | Moderate | [5] |
| Anti-inflammatory Activity | ||||
| Halofuginone | Nitric Oxide Production | RAW 264.7 Macrophages | Specific IC50 not found, but inhibition demonstrated | [6] |
| Isoarborinol | Carrageenan-induced paw edema | - | Effective at 50 mg/kg | [7] |
Signaling Pathways Modulated by this compound Derivatives
The multifaceted biological activities of this compound derivatives stem from their ability to modulate key cellular signaling pathways. Two primary mechanisms have been elucidated: the inhibition of prolyl-tRNA synthetase, leading to the activation of the Amino Acid Response (AAR) pathway, and the modulation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling cascade.
Amino Acid Response (AAR) Pathway
A primary molecular target of febrifugine and its derivatives is prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis. By competitively inhibiting ProRS, these compounds mimic a state of proline starvation, leading to an accumulation of uncharged prolyl-tRNA. This triggers the activation of General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the AAR pathway. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as ATF4. This cascade has profound effects on cell growth, differentiation, and inflammation.
TGF-β/SMAD Signaling Pathway
Halofuginone, a well-studied halogenated derivative, has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling pathway. TGF-β signaling plays a crucial role in fibrosis, cell growth, and differentiation. By interfering with Smad3 activation, halofuginone can attenuate fibrotic processes and inhibit the growth of certain cancer cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key derivative and for conducting essential biological assays to evaluate the therapeutic potential of novel this compound analogues.
Synthesis of Halofuginone (A Representative Derivative)
The following protocol is a scalable total synthesis of halofuginone, which can be adapted for the synthesis of other derivatives. This route is notable for its efficiency and avoidance of chromatographic purification.[8]
Workflow for Halofuginone Synthesis
Detailed Steps:
-
Preparation of Intermediate 6: (Details of the initial steps to synthesize intermediate 6 from diethyl acetamidomalonate are described in the cited literature and involve several transformations.)
-
Synthesis of Intermediate 7: A 50 L glass reactor is charged with crude intermediate 6 (4.05 kg), diethyl carbonate (12 L), and anhydrous ethanol (4 L). To the stirred mixture, concentrated H₂SO₄ (1.13 kg, 98%) is added over 20–30 minutes. The reaction mixture is heated at 85–95 °C for 20–25 hours. After completion, the mixture is concentrated under reduced pressure. The residue is diluted with water, cooled, and neutralized to pH 8–9 with 30 wt% NaOH solution. The mixture is then extracted with dichloromethane (DCM).[8]
-
Subsequent Steps: The synthesis proceeds through several more steps, including the formation of intermediate 10 via decarboxylation and subsequent reactions leading to the formation of isohalofuginone.[8]
-
Isomerization to Halofuginone: The crude mixture containing isohalofuginone is refluxed in ethanol to induce isomerization to halofuginone.[8]
-
Crystallization: The final product, halofuginone, is obtained in high purity (>98.5%) through crystallization.[8]
Biological Assays
1. Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay determines the inhibitory activity of compounds against ProRS.
Workflow for ProRS Inhibition Assay
Protocol:
-
Reagents: Recombinant human or P. falciparum ProRS, [³H]-L-proline, yeast tRNA, ATP, reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT), test compounds, trichloroacetic acid (TCA), glass fiber filters, scintillation fluid.[9]
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, yeast tRNA, and [³H]-L-proline.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the ProRS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction by adding cold TCA to precipitate the tRNA.
-
Collect the precipitate on glass fiber filters and wash to remove unincorporated [³H]-L-proline.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][10]
Protocol:
-
Materials: Cancer cell line (e.g., HepG2, A549, MCF-7), complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates, microplate reader.[8][10]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
-
3. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.[11][12]
Protocol:
-
Materials: RAW 246.7 macrophage cell line, complete cell culture medium, lipopolysaccharide (LPS), test compounds, Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard solution, 96-well plates, microplate reader.[11]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.[11]
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
-
4. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[2][13][14]
Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Carrageenan (1% in saline), test compounds, vehicle control, positive control (e.g., indomethacin), plethysmometer or calipers.[13][15]
-
Procedure:
-
Administer the test compounds, vehicle, or positive control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[7]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Conclusion
The chemical space of this compound derivatives offers a fertile ground for the discovery of novel therapeutic agents. Their unique dual mechanism of action, targeting both protein synthesis and key signaling pathways, provides a strong rationale for their development in treating a range of diseases from malaria to cancer and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the therapeutic potential of this fascinating class of natural product derivatives. Further exploration of SAR, optimization of pharmacokinetic properties, and in-depth in vivo studies will be crucial in translating the promise of this compound derivatives into clinical realities.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. inotiv.com [inotiv.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Halofuginone Enhances the Radiation Sensitivity of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
The Enduring Legacy of Chang Shan: A Technical Guide to (+)-Isofebrifugine in Traditional Chinese Medicine
For Immediate Release
Wuxi, China – December 17, 2025 – This whitepaper provides an in-depth technical guide on (+)-isofebrifugine, a potent quinazolinone alkaloid derived from the plant Dichroa febrifuga Lour., known in Traditional Chinese Medicine (TCM) as Chang Shan. For centuries, Chang Shan has been a cornerstone in the treatment of fevers, particularly those associated with malaria.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the traditional context, modern pharmacological understanding, and experimental protocols related to this compound and its parent compound, febrifugine.
Traditional Chinese Medicine: The Roots of Discovery
Chang Shan is a well-documented herb in the classical texts of Chinese medicine. Traditionally, it is categorized as an herb that drains dampness and is recognized for its potent ability to stop malarial disorders.[3] The dried root of Dichroa febrifuga is described as having cold, bitter, and pungent properties, and is associated with the heart, liver, and lung meridians.[3][4] Its historical use has been primarily to clear fevers and expel phlegm, with specific indications for the treatment of malaria.[3][4] However, traditional practitioners have long been aware of its potential for adverse effects, including nausea and vomiting, which has necessitated careful preparation and dosing.[1]
From Ancient Herb to Modern Alkaloid: The Chemistry of this compound
Scientific investigation into the active principles of Chang Shan led to the isolation of two primary alkaloids: febrifugine and its diastereomer, isofebrifugine.[5] These compounds are responsible for the plant's potent antimalarial properties.[5] The key distinction between febrifugine and this compound lies in their stereochemistry at the C-2' position of the piperidine ring.[5] While both are highly active, this subtle structural difference can influence their biological activity and physicochemical properties.[5]
Mechanism of Action: Targeting Protein Synthesis
The antimalarial effect of both febrifugine and this compound is exerted through a highly specific mechanism: the inhibition of prolyl-tRNA synthetase (ProRS).[6] This enzyme is critical for protein synthesis in the Plasmodium parasite, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA).[6] By inhibiting ProRS, these alkaloids induce a state that mimics proline starvation within the parasite.[7] This triggers the amino acid response (AAR) pathway, a cellular stress response that ultimately halts protein synthesis and prevents parasite proliferation.[7][8] This unique mechanism of action makes these compounds promising candidates for overcoming resistance to existing antimalarial drugs.[7]
Quantitative Data on Biological Activity and Extraction Yields
The potent antimalarial activity of febrifugine and its derivatives has been quantified in numerous studies. However, the severe side effects, particularly liver toxicity, have been a significant barrier to their clinical development.[2] This has led to the development of synthetic analogs, such as halofuginone, with an improved therapeutic index. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Febrifugine and Analogs
| Compound | P. falciparum Strain | IC₅₀ (nM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) | Reference(s) |
| Febrifugine | W2 (CQ-resistant) | Varies | J774 (Macrophage) | Varies | Varies | [9] |
| Febrifugine | D6 (CQ-sensitive) | Varies | NG108 (Neuronal) | Varies | Varies | [9] |
| Halofuginone | W2 (CQ-resistant) | ~1 | J774 (Macrophage) | >10 | >10,000 | [9] |
| Halofuginone | D6 (CQ-sensitive) | ~1 | NG108 (Neuronal) | >10 | >10,000 | [9] |
Note: IC₅₀ and CC₅₀ values for febrifugine are reported to vary between studies depending on the specific assay conditions.
Table 2: Extraction and Isolation Yields of Febrifugine and Isofebrifugine from Dichroa febrifuga Roots
| Extraction Method | Starting Material | Intermediate Yield | Final Yield (from 50 mg total alkaloids) | Purity | Reference(s) |
| Conventional Solvent Extraction | 5 kg dried roots | ~153 g crude methanol extract; 12 g total alkaloids | Not Specified | >99% (for isolated febrifugine) | [10] |
| Preparative Countercurrent Chromatography | 50 mg total alkaloids | Not Applicable | 12 mg febrifugine; 9 mg isofebrifugine | >98.0% | [10] |
Experimental Protocols
Isolation and Purification of this compound from Dichroa febrifuga
This protocol outlines a conventional method for the extraction and purification of febrifugine and isofebrifugine.[10]
Materials and Reagents:
-
Dried roots of Dichroa febrifuga
-
Methanol (MeOH)
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Silica gel 60 (70-230 mesh)
-
Rotary evaporator
-
pH meter
-
Chromatography column and accessories
Procedure:
-
Extraction: Grind 5 kg of dried D. febrifuga roots into a coarse powder and macerate in 14 liters of methanol at room temperature for one week. Filter the mixture and evaporate the solvent from the filtrate to obtain the crude methanol extract.
-
Acid-Base Partitioning: Suspend the crude extract (approx. 153 g) in 130 ml of 0.1 M HCl. Partition this suspension three times with 400 ml of chloroform to remove neutral and acidic impurities.
-
Alkaloid Isolation: Collect the aqueous HCl portion and adjust the pH to 9.5 with NaOH. Extract the alkaloids from the basified solution with chloroform. Evaporate the chloroform to yield the total alkaloid portion (approx. 12 g).
-
Chromatographic Separation: The total alkaloid fraction can be further purified by silica gel column chromatography or preparative countercurrent chromatography to separate febrifugine and isofebrifugine.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum.[7]
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7, W2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum)
-
Test compounds (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in culture medium in a 96-well plate.
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage and adjust the parasitemia to 0.5-1% and hematocrit to 1-2%.
-
Plate Seeding: Dispense the parasite culture into the wells containing the diluted compounds. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration.
Broader Biological Activities and Future Directions
While the antimalarial properties of febrifugine and its analogs are well-established, recent research has unveiled a broader spectrum of biological activities. The synthetic analog halofuginone, for instance, has been shown to inhibit Smad3 phosphorylation in the TGF-β signaling pathway, suggesting potential applications in fibrosis and cancer.[10] Although the direct effects of this compound on this pathway are less clear, it highlights the potential for this class of compounds to modulate key cellular processes beyond their antiparasitic action.
The rich history of Chang Shan in Traditional Chinese Medicine has provided a valuable starting point for modern drug discovery. The journey from a traditional herbal remedy to the detailed molecular understanding of this compound's mechanism of action exemplifies the power of integrating traditional knowledge with contemporary scientific methods. The primary challenge remains the optimization of the therapeutic index to mitigate the associated toxicities. Future research will likely focus on the rational design of novel analogs of this compound that retain high efficacy against Plasmodium ProRS while minimizing off-target effects, potentially unlocking the full therapeutic potential of this ancient remedy.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Amino acid response - Wikipedia [en.wikipedia.org]
- 9. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (+)-Isofebrifugine and Its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isofebrifugine, a quinazolinone alkaloid first isolated from the Chinese herb Chang Shan (Dichroa febrifuga), and its C2' epimer, febrifugine, have demonstrated significant antimalarial activity. However, their clinical utility has been hampered by adverse side effects. This has spurred considerable interest in the total synthesis of these natural products and their stereoisomers to enable the development of analogues with improved therapeutic indices. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound and its stereoisomers, drawing from key methodologies established in the field. The correct absolute configuration of natural (+)-febrifugine is (2'R, 3'S), and this compound is (2'S, 3'S)[1].
Key Synthetic Strategies
Several successful strategies for the asymmetric synthesis of this compound and its stereoisomers have been reported. The primary approaches include:
-
Catalytic Asymmetric Synthesis: This approach, pioneered by Kobayashi and colleagues, utilizes catalytic asymmetric aldol and Mannich-type reactions to establish the key stereocenters of the piperidine ring with high diastereo- and enantioselectivity[1].
-
Chiral Pool Synthesis: As demonstrated by Perali and Bandi, this strategy employs readily available chiral starting materials, such as D- and L-arabinose, to construct the chiral piperidine core, allowing for the synthesis of all possible stereoisomers[2].
-
1,3-Dipolar Cycloaddition: A concise enantioselective synthesis developed by Taniguchi and Ogasawara involves a 1,3-dipolar cycloaddition reaction as the key step to form the piperidine ring[3].
This document will focus on the detailed protocols derived from the work of Kobayashi et al. and Perali and Bandi, as they provide comprehensive routes to the natural product and all its stereoisomers.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the total synthesis of this compound and its stereoisomers, based on the methodologies of Kobayashi et al. and Perali and Bandi.
Table 1: Key Reaction Yields and Stereoselectivities in the Synthesis of (+)-Febrifugine and this compound (Kobayashi et al.[1])
| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Catalytic Asymmetric Aldol Reaction | Silyl enol ether of propanal | Chiral aldehyde | 91 | 95:5 | 95 |
| 2 | Aqueous Mannich-type Reaction | Chiral aldehyde, amine, vinyl ether | Piperidine precursor | 85 | - | - |
| 3 | Coupling with Quinazolinone | Bromoacetylated piperidine | N-protected febrifugine | 78 | - | - |
| 4 | Deprotection | N-protected febrifugine | (+)-Febrifugine | 95 | - | - |
| 5 | Isomerization of N-protected precursor | N-protected febrifugine precursor | N-protected isofebrifugine precursor | - | - | - |
| 6 | Deprotection | N-protected isofebrifugine | This compound | 92 | - | - |
Table 2: Key Reaction Yields in the Synthesis of all Stereoisomers of Febrifugine (Perali and Bandi[2])
| Step No. | Reaction | Starting Material (from D-Arabinose) | Product | Yield (%) |
| 1 | Preparation of Cyclic Acetal | D-Arabinose | Key cyclic acetal | - |
| 2 | Grignard Reaction and Mesylation | Key cyclic acetal | Dimesylate mixture | - |
| 3 | Cyclization and Deprotection | Dimesylate mixture | Piperidine core | - |
| 4 | Wacker Oxidation | Allyl-piperidine | Acetonyl-piperidine | - |
| 5 | Coupling with Quinazolinone | Bromoacetylated piperidine | N-protected febrifugine stereoisomer | - |
| 6 | Deprotection | N-protected febrifugine stereoisomer | Febrifugine stereoisomer | - |
| (Note: Detailed step-by-step yields were not readily available in the provided search results. The original publication should be consulted for this data.) |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (+)-Febrifugine and this compound (based on Kobayashi et al.[1])
1. Catalytic Asymmetric Aldol Reaction to form the Chiral Aldehyde
-
Materials: Silyl enol ether of propanal, aldehyde, chiral tin(II) catalyst, solvent (e.g., dichloromethane), quenching solution (e.g., saturated sodium bicarbonate).
-
Procedure:
-
To a solution of the chiral tin(II) catalyst in dichloromethane at -78 °C, add the aldehyde.
-
Slowly add the silyl enol ether of propanal to the mixture.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral aldehyde.
-
2. Aqueous Mannich-type Three-Component Reaction
-
Materials: Chiral aldehyde, an amine (e.g., p-anisidine), a vinyl ether (e.g., 2-methoxypropene), Lewis acid-surfactant combined catalyst (LASC), water.
-
Procedure:
-
To a mixture of the chiral aldehyde, amine, and vinyl ether in water, add the LASC.
-
Stir the mixture vigorously at room temperature for the specified time (monitor by TLC).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the piperidine precursor.
-
3. Coupling with 4-Hydroxyquinazoline
-
Materials: Piperidine precursor, brominating agent (e.g., NBS), 4-hydroxyquinazoline, base (e.g., potassium carbonate), solvent (e.g., DMF).
-
Procedure:
-
Treat the piperidine precursor with a brominating agent to form the corresponding bromoacetyl derivative.
-
To a solution of 4-hydroxyquinazoline in DMF, add potassium carbonate and the bromoacetylated piperidine.
-
Heat the reaction mixture at the specified temperature for the required duration (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography to obtain the N-protected febrifugine.
-
4. Deprotection to Yield (+)-Febrifugine
-
Materials: N-protected febrifugine, deprotection reagent (e.g., TFA for Boc group, H₂/Pd-C for Cbz group), solvent.
-
Procedure:
-
Dissolve the N-protected febrifugine in a suitable solvent.
-
Add the appropriate deprotection reagent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue to obtain (+)-febrifugine.
-
5. Synthesis of this compound
-
This compound can be obtained through isomerization of the N-protected febrifugine precursor, followed by deprotection, or by modifying the stereochemistry in the initial steps. The specific conditions for isomerization should be referred to in the original literature.
Protocol 2: Synthesis of all Stereoisomers of Febrifugine (based on Perali and Bandi[2])
This synthesis utilizes D-arabinose and L-arabinose as starting materials to access all four stereoisomers. The following is a generalized protocol for one enantiomeric series starting from D-arabinose. The corresponding L-arabinose series would yield the enantiomeric products.
1. Preparation of the Key Cyclic Acetal from D-Arabinose
-
This multi-step sequence involves protection of hydroxyl groups and formation of a cyclic acetal. The detailed procedure can be found in the supporting information of the original publication.
2. Stereoselective Grignard Reaction and Mesylation
-
Materials: Key cyclic acetal, allylmagnesium bromide, mesyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
React the key cyclic acetal with allylmagnesium bromide in an appropriate solvent to introduce the allyl group. This reaction proceeds with stereoselectivity dictated by the chiral centers of the starting material, leading to a mixture of diastereomers.
-
Treat the resulting alcohol with mesyl chloride and triethylamine to form the dimesylate.
-
Separate the diastereomeric dimesylates by column chromatography.
-
3. Cyclization and Deprotection to form the Piperidine Core
-
Materials: Separated dimesylates, sodium azide, reducing agent (e.g., H₂/Pd-C or LiAlH₄), deprotection reagents.
-
Procedure:
-
Displace the mesyl groups with azide (SN2 reaction), which proceeds with inversion of configuration.
-
Reduce the diazide to a diamine.
-
Protect one of the amino groups and cyclize to form the piperidine ring.
-
Selectively deprotect the remaining functional groups to yield the desired piperidine core.
-
4. Wacker Oxidation of the Allyl Group
-
Materials: Allyl-piperidine, PdCl₂, CuCl, oxygen, DMF/water.
-
Procedure:
-
Dissolve the allyl-piperidine in a mixture of DMF and water.
-
Add catalytic amounts of PdCl₂ and CuCl.
-
Stir the reaction under an oxygen atmosphere until the starting material is consumed.
-
Work up the reaction and purify the product to obtain the acetonyl-piperidine.
-
5. Coupling with Quinazolinone and Deprotection
-
Follow the procedures outlined in Protocol 1, steps 3 and 4, using the appropriate stereoisomer of the acetonyl-piperidine to synthesize the corresponding stereoisomer of febrifugine. By starting with both D- and L-arabinose and separating the diastereomers, all four stereoisomers of febrifugine can be synthesized. Isofebrifugine stereoisomers can be obtained through isomerization.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Asymmetric synthesis of (+)-febrifugine and this compound.
Caption: Synthesis of all febrifugine stereoisomers from a chiral pool.
Conclusion
The total synthesis of this compound and its stereoisomers is a challenging yet crucial endeavor for the development of new antimalarial drugs. The protocols outlined in this document provide a detailed guide for researchers to synthesize these complex molecules. By leveraging catalytic asymmetric methods or chiral pool starting materials, it is possible to access all stereoisomers, enabling comprehensive structure-activity relationship studies and the design of novel febrifugine analogues with improved therapeutic properties. For precise experimental details, including specific reaction times, temperatures, and purification solvents, it is essential to consult the primary literature cited.
References
Application Notes and Protocols for the Asymmetric Synthesis of the Piperidine Fragment of (+)-Isofebrifugine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral piperidine fragment, a key structural motif in the potent antimalarial agent (+)-Isofebrifugine. The methodologies presented herein are based on modern synthetic strategies, offering researchers in organic synthesis and drug development a practical guide to accessing this important chiral building block. The protocols cover various approaches, including chiral pool synthesis, enzymatic kinetic resolution, and catalytic asymmetric synthesis, providing a range of options depending on the available starting materials and desired stereochemical control.
Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid
This approach utilizes the readily available and inexpensive chiral starting material, L-glutamic acid, to establish the stereochemistry of the piperidine ring. The synthesis involves a multi-step sequence including esterification, N-protection, reduction, tosylation, and intramolecular cyclization.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Diesterification | SOCl₂, MeOH, 0 °C to rt, 12 h | quant. | Khom, S. T., et al. IJC, 2024 .[1][2] |
| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂, 0 °C to rt, 6 h | 92 | Khom, S. T., et al. IJC, 2024 .[1][2] |
| 3 | Diol Formation | NaBH₄, THF, rt | 64 (total) | Khom, S. T., et al. IJC, 2024 .[1][2] |
| 4 | Ditosylation | TsCl, Et₃N, DMAP (cat.), CH₂Cl₂, 0 °C to rt | quant. | Khom, S. T., et al. IJC, 2024 .[1][2] |
| 5 | Intramolecular Cyclization | Amine (e.g., cyclohexylamine), 12 h | 74 | Khom, S. T., et al. IJC, 2024 .[1][2] |
Experimental Protocol: Key Steps
Step 1: (S)-dimethyl 2-aminopentanedioate (Diesterification)
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0 °C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to afford the desired diester as its hydrochloride salt in quantitative yield, which is used in the next step without further purification.[1][2]
Step 2: (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate (N-Boc Protection)
To a solution of the crude diester hydrochloride from the previous step in CHCl₃ (120 mL) at 0 °C is added triethylamine (21.3 mL, 153 mmol), followed by di-tert-butyl dicarbonate ((Boc)₂O, 12.2 g, 56.1 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with water (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bisulfate, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the N-Boc protected diester in 92% yield.[1][2]
Step 3: (S)-tert-butyl (1,5-dihydroxy-1,5-dioxopentan-2-yl)carbamate (Diol Formation)
To a solution of the N-Boc diester (1.0 g, 3.4 mmol) in THF is added NaBH₄ (0.26 g, 6.8 mmol) portion-wise at room temperature. The reaction is stirred until completion. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield a mixture of the diol and mono-alcohol. The combined yield is approximately 64%.[1][2]
Step 4 & 5: Ditosylation and Intramolecular Cyclization
The crude diol is dissolved in CH₂Cl₂ and cooled to 0 °C. Triethylamine and a catalytic amount of DMAP are added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is stirred at room temperature until completion. The resulting crude ditosylate is then treated with an excess of an amine (e.g., cyclohexylamine, 15 mmol per mmol of ditosylate) and stirred for 12 hours. After an aqueous workup and extraction, the crude product is purified by column chromatography to afford the desired 3-amino substituted piperidine derivative.[1][2]
Workflow Diagram
Caption: Synthetic pathway from L-glutamic acid.
Strategy 2: Enzymatic Kinetic Resolution of (±)-N-Boc-3-hydroxypiperidine
This strategy involves the enzymatic resolution of a racemic mixture of N-Boc-3-hydroxypiperidine to obtain the desired enantiomer with high optical purity. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of N-Boc-3-piperidone to afford the (S)-enantiomer directly.
Quantitative Data Summary
| Enzyme | Substrate | Co-factor System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| KRED 110 | N-Boc-3-piperidone | NAD⁺/GDH | >99 | >99 (S) | Der Pharma Chemica, 2014 , 6(1), 103-109.[3] |
| ChKRED03 | N-Boc-3-piperidone | NADPH/GDH | >99 | >99 (S) | Bioorg. Med. Chem. Lett., 2016 , 26(15), 3583-3586. |
| AKR-43 | N-Boc-3-piperidone | NADPH/GDH | >99 | >99 (S) | Appl Microbiol Biotechnol, 2017 , 101(3), 1069-1078.[4] |
Experimental Protocol: Enzymatic Asymmetric Reduction
Preparation of (S)-1-Boc-3-hydroxypiperidine using a Ketoreductase (KRED)
A reaction mixture is prepared containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, a selected ketoreductase (e.g., KRED 110, 3% w/v), NAD⁺ (10 mM), and triethanolamine HCl buffer (200 mM, pH 7.5).[3] For cofactor regeneration, a glucose dehydrogenase (GDH) system is often employed. The reaction is stirred at a controlled temperature (e.g., 35–40 °C) and monitored by TLC or HPLC.[3] Upon completion (typically 3-4 hours), the enzyme is removed by filtration or centrifugation. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine with high chromatographic and enantiomeric purity.[3]
Workflow Diagram
Caption: Enzymatic reduction workflow.
Strategy 3: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This powerful method allows for the construction of highly substituted piperidine scaffolds in a catalytic and asymmetric fashion. While not a direct synthesis of the specific piperidine fragment of this compound, it represents a state-of-the-art approach for creating diverse piperidine derivatives with excellent enantioselectivity.
Quantitative Data Summary
| Alkyne Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenylacetylene | CKphos | 85 | 95 | J. Am. Chem. Soc. 2009 , 131, 13592–13593.[5] |
| 4-Methoxyphenylacetylene | CKphos | 88 | 96 | J. Am. Chem. Soc. 2009 , 131, 13592–13593.[5] |
| 1-Hexyne | CKphos | 75 | 92 | J. Am. Chem. Soc. 2009 , 131, 13592–13593.[5] |
Experimental Protocol: General Procedure for Rh-Catalyzed [2+2+2] Cycloaddition
In a glovebox, a round-bottom flask is charged with [Rh(C₂H₄)₂Cl]₂ (0.005 mmol) and a chiral phosphine ligand (e.g., CKphos, 0.01 mmol). The flask is sealed, and outside the glovebox, toluene (1 mL) is added. The mixture is stirred for 15 minutes. A solution of the alkenyl isocyanate (0.10 mmol) and the alkyne (0.16 mmol) in toluene (1 mL) is then added dropwise. The reaction mixture is heated to reflux and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the polysubstituted piperidine derivative.[5]
Workflow Diagram
Caption: Rh-catalyzed cycloaddition workflow.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthetic Routes for (+)-Isofebrifugine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two novel synthetic routes for the production of (+)-Isofebrifugine, a potent antimalarial alkaloid. The presented routes offer efficient and stereoselective pathways to this important natural product, addressing the limitations of its low availability from natural sources. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to replicate and potentially optimize these synthetic strategies.
Enantioselective Synthesis via 1,3-Dipolar Cycloaddition
This synthetic approach, developed by Kobayashi and coworkers, utilizes a key 1,3-dipolar cycloaddition reaction to establish the stereochemistry of the piperidine core of this compound. The synthesis commences from a readily available chiral building block and proceeds over 12 steps.
Quantitative Data Summary
| Step No. | Reaction | Product | Yield (%) |
| 1-11 | Multi-step synthesis from chiral building block | Key intermediate | - |
| 12 | Final deprotection and cyclization | This compound | - |
| Overall | 12 Steps | This compound | 10% |
Note: Detailed step-by-step yields were not fully available in the reviewed literature. The overall yield is reported as 10% for this compound.
Synthetic Pathway
Caption: Enantioselective synthesis of this compound via 1,3-dipolar cycloaddition.
Experimental Protocols
Key Step: 1,3-Dipolar Cycloaddition
A solution of (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal and hydroxylamine in allyl alcohol is heated to induce the in situ formation of a nitrone. This intermediate undergoes a simultaneous 1,3-dipolar cycloaddition with the allyl alcohol solvent to yield a mixture of three diastereomeric adducts.
-
Reactants: (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal, hydroxylamine.
-
Solvent: Allyl alcohol.
-
Conditions: The reaction mixture is heated.
-
Work-up: The resulting diastereomeric adducts are separated by chromatography. The desired isomer is then carried forward through a series of transformations to yield this compound.
Detailed multi-step protocols for the elaboration of the cycloadduct to the final product involve standard organic transformations and are not fully detailed in the primary literature abstract.
Catalytic Asymmetric Synthesis
This innovative route, also from the Kobayashi group, employs two key catalytic asymmetric reactions to construct the chiral centers of this compound from simple achiral starting materials. This approach is highly efficient and provides excellent control over stereochemistry.
Quantitative Data Summary
| Step No. | Reaction | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Asymmetric Aldol Reaction | Tin(II) catalyst | Chiral aldehyde | High | High |
| 2 | Mannich-type Reaction | Ytterbium triflate (Yb(OTf)₃) | Mannich adduct | 92% | 67/33 |
| 3-n | Multi-step elaboration | - | This compound | - | - |
Synthetic Pathway
Caption: Catalytic asymmetric synthesis of this compound.
Experimental Protocols
Key Step 1: Tin(II)-mediated Catalytic Asymmetric Aldol Reaction
This step establishes the first chiral center of the molecule. Simple achiral starting materials are subjected to a catalytic asymmetric aldol reaction mediated by a tin(II) complex to afford a chiral aldehyde intermediate in high yield with high diastereo- and enantioselectivities.
-
Specific catalyst, substrates, and reaction conditions are proprietary to the research group and not fully disclosed in the provided literature.
Key Step 2: Lanthanide-catalyzed Aqueous Mannich-type Three-component Reaction
The chiral aldehyde from the previous step is reacted with 2-methoxyaniline and 2-methoxypropene in a three-component Mannich-type reaction. This reaction is catalyzed by ytterbium triflate in an aqueous medium.
-
Reactants: Chiral aldehyde, 2-methoxyaniline, 2-methoxypropene.
-
Catalyst: Ytterbium triflate (Yb(OTf)₃) (10 mol %).
-
Solvent: Tetrahydrofuran/Water (THF/H₂O = 9/1).
-
Temperature: 0–5 °C.
-
Procedure: To a solution of the chiral aldehyde, 2-methoxyaniline, and 2-methoxypropene in the aqueous solvent system, ytterbium triflate is added. The reaction is stirred at 0–5 °C until completion.
-
Work-up: The reaction mixture is worked up using standard extractive procedures. The resulting syn and anti diastereomers of the Mannich adduct are separated by chromatography. The syn-adduct is then used for the synthesis of this compound.[1]
Racemic Synthesis via Claisen Rearrangement
For comparative purposes, a racemic synthesis developed by Takeuchi and coworkers is also presented. This route features an unusual Claisen rearrangement as the key step to construct the piperidone core.[1][2][3]
Quantitative Data Summary
| Step No. | Reaction | Product | Yield (%) |
| 1 | Claisen Rearrangement | 2-allyl-3-piperidone derivative | - |
| 2 | Stereoselective Reduction | cis-2-allyl-3-hydroxypiperidine | - |
| 3-n | Multi-step elaboration | dl-Isofebrifugine | - |
| Overall | - | dl-Isofebrifugine | - |
Note: Specific yields for each step and the overall yield were not available in the reviewed abstracts.
Synthetic Pathway
Caption: Racemic synthesis of dl-Isofebrifugine via Claisen rearrangement.
Experimental Protocols
Key Step: Unusual Claisen Rearrangement
An appropriately substituted allyl enol ether of a dehydropiperidine undergoes an unusual Claisen rearrangement to afford a 2-allyl-3-piperidone derivative.[1]
-
Specific substrate and reaction conditions for the Claisen rearrangement are not detailed in the available literature.
Subsequent Stereoselective Reduction
The resulting 2-allyl-3-piperidone is then subjected to a stereoselective reduction to furnish the key cis-2-allyl-3-hydroxypiperidine intermediate, which is further elaborated to provide dl-isofebrifugine.[1]
-
The specific reducing agent and reaction conditions to achieve the desired stereoselectivity are not detailed in the available literature.
These protocols and data provide a valuable starting point for researchers interested in the synthesis of this compound and its analogs. The enantioselective routes, in particular, offer efficient and modern approaches to this medicinally important molecule.
References
Application Notes and Protocols for High-Throughput Screening of Antimalarials Using (+)-Isofebrifugine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isofebrifugine is a quinazolinone alkaloid and a stereoisomer of febrifugine, both of which are isolated from the plant Dichroa febrifuga. This plant has a long history of use in traditional Chinese medicine for treating fevers associated with malaria.[1] Both febrifugine and isofebrifugine exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Their clinical application, however, has been limited by undesirable side effects such as emesis and liver toxicity.[1][2] Despite these challenges, the high potency of this compound makes it a valuable tool in antimalarial drug discovery, particularly as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel antimalarial agents.
The primary molecular target of febrifugine and its analogs is the cytoplasmic prolyl-tRNA synthetase (PRS) of P. falciparum.[3][4] Inhibition of this essential enzyme disrupts protein synthesis in the parasite, leading to a cascade of events that ultimately results in parasite death.[4] This specific mechanism of action provides a clear pathway for target-based assays and for understanding the effects of novel compounds identified in phenotypic screens.
These application notes provide detailed protocols for utilizing this compound in HTS for the discovery of new antimalarial compounds.
Data Presentation
The following tables summarize the in vitro activity of febrifugine, isofebrifugine, and related analogs against Plasmodium parasites and mammalian cells, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Antimalarial Activity of Febrifugine and Analogs
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Febrifugine | FCR-3 | 0.8 | [1] |
| This compound | FCR-3 | 1.2 | [1] |
| Halofuginone | W2 | 0.141 (ng/mL) | |
| WR139672 | P. berghei | 0.45 (ng/mL) | |
| WR222048 | P. berghei | 0.23 (ng/mL) | |
| Chloroquine | 3D7 (sensitive) | < 15 | [2] |
| Chloroquine | FCR3 (resistant) | > 100 | [2] |
Table 2: Cytotoxicity and Selectivity Index of Febrifugine Analogs
| Compound | Cell Line | CC50 (ng/mL) | Selectivity Index (SI) | Reference |
| Febrifugine | Macrophages (J744) | 50-100 | - | |
| Halofuginone | Neuronal (NG108) | >1000 | >1000 | |
| WR139672 | Neuronal (NG108) | >1000 | >1000 | |
| WR222048 | Neuronal (NG108) | >1000 | >1000 |
The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over host cells.[4]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for antimalarials.
Experimental Protocols
Protocol 1: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum. It is a sensitive, cost-effective, and HTS-compatible alternative to traditional radioisotopic assays.[5]
Objective: To determine the in vitro antimalarial activity of test compounds using this compound as a positive control.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain) at 2% parasitemia and 2% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II).
-
Test compounds and this compound dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Modular incubator chamber.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂).
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in complete medium.
-
Add 100 µL of each dilution to the respective wells of a 96-well plate.
-
Include wells with drug-free medium (negative control) and uninfected red blood cells (background control).
-
-
Parasite Addition:
-
Add 100 µL of the synchronized ring-stage P. falciparum culture to each well (final hematocrit 1%, parasitemia 1%).
-
-
Incubation:
-
Place the plates in a modular incubator chamber, flush with the gas mixture, and incubate for 72 hours at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.
-
Mix gently and incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the negative control (100% growth) and positive control (e.g., high concentration of this compound, 0% growth).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol is essential for determining the selectivity of hit compounds.
Objective: To assess the cytotoxicity of test compounds against a mammalian cell line (e.g., HEK293 or HepG2).
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and a known cytotoxic agent (positive control).
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with medium only (negative control) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative control (100% viability).
-
Calculate the 50% cytotoxic concentration (CC50) for each compound by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC50 / IC50) for each hit. Prioritize compounds with a high SI.
-
References
- 1. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 2. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Frontiers | In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon [frontiersin.org]
Application Notes: Evaluating the Therapeutic Efficacy of (+)-Isofebrifugine
Introduction
(+)-Isofebrifugine is a quinazolinone alkaloid, an isomer of febrifugine, originally isolated from the Chinese herb Dichroa febrifuga (Chang Shan).[1][2] Historically, this plant has been used in traditional Chinese medicine for its antimalarial properties.[3][4] Modern research has identified that this compound and its synthetic derivatives, such as halofuginone, exhibit potent anti-parasitic, anti-inflammatory, and anti-fibrotic activities.[1][3][5] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound in preclinical settings.
Mechanism of Action
The primary molecular target of this compound and its analogs is the glutamyl-prolyl-tRNA synthetase (EPRS).[3] Specifically, it acts as a competitive inhibitor at the proline binding site of the prolyl-tRNA synthetase (ProRS) domain.[1][3][5][6] This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNAs.[3][5] The cell interprets this as amino acid starvation, which triggers the Amino Acid Response (AAR) pathway.[3][7] Activation of the AAR pathway has several downstream effects, including the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation, making it a promising candidate for treating autoimmune diseases.[1][3][8][9] In parasites like Plasmodium falciparum, this disruption of protein synthesis leads to the inhibition of parasite growth and proliferation.[1][10]
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone - Wikipedia [en.wikipedia.org]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 6. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Characterization of (+)-Isofebrifugine: A Guide to Analytical Techniques
Introduction
(+)-Isofebrifugine is a quinazolinone alkaloid and a diastereomer of febrifugine, both of which can be isolated from the plant Dichroa febrifuga. It has garnered significant interest in the scientific community for its potential therapeutic properties, including antimalarial activity. The precise characterization of this compound is crucial for its development as a potential drug candidate, ensuring its purity, identity, and stability. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, intended for researchers, scientists, and professionals in drug development.
The analytical techniques covered in this note include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for structural elucidation and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, Ultraviolet-Visible (UV-Vis) Spectroscopy for preliminary identification, and X-ray Crystallography for definitive stereochemical assignment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, quantification, and purity assessment of this compound, particularly for its separation from its diastereomer, febrifugine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Octadecyl bonded silica gel (C18) | [1][2] |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.36:0.745, v/v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 225 nm | [1][2] |
| Column Temperature | 30 °C | [1][2] |
| Linear Range | 10.6 - 424 ng | [1] |
| Average Recovery | 100.4% (RSD 1.8%) | [1] |
| Relative Retention Value (to Febrifugine) | Can be calculated as an internal reference standard method.[1] |
Experimental Protocol
Objective: To separate and quantify this compound from a sample mixture, potentially containing its diastereomer, febrifugine.
Materials:
-
HPLC system with a UV detector
-
Octadecyl bonded silica gel column (C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Triethylamine (analytical grade)
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, water, glacial acetic acid, and triethylamine in the ratio of 9:91:0.36:0.745 by volume.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.
-
-
Instrument Setup:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 225 nm.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., the mobile phase) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the sample.
-
Prepare the sample solution by dissolving the sample in a suitable solvent and filtering it through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each calibration standard and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The relative retention time of isofebrifugine to febrifugine can be used for identification purposes if a febrifugine standard is also run.[1]
-
References
Application Notes and Protocols for Developing (+)-Isofebrifugine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of drug delivery systems for (+)-Isofebrifugine, a potent quinazolinone alkaloid with significant therapeutic potential. Due to the limited availability of direct research on this compound nanoformulations, this document leverages detailed studies on its close analogues, febrifugine and halofuginone, to provide robust protocols and baseline data. The methodologies outlined herein for polymeric micelles and liposomes serve as a strong starting point for the successful encapsulation and delivery of this compound.
Rationale for Drug Delivery Systems
This compound and its analogues often exhibit poor aqueous solubility and may have dose-limiting toxicities.[1][2] Encapsulation into nanocarriers can enhance solubility, improve bioavailability, control release kinetics, and potentially reduce systemic toxicity by enabling targeted delivery.
Key Signaling Pathway: Amino Acid Starvation Response
This compound and its analogues exert their therapeutic effects, in part, by inhibiting prolyl-tRNA synthetase (ProRS). This leads to an accumulation of uncharged tRNAPro, triggering the Amino Acid Starvation Response (AAR), a cellular stress pathway that ultimately results in the inhibition of protein synthesis and cell growth arrest.
Caption: Mechanism of this compound via the AAR pathway.
Data Presentation: Analogue Formulations
The following tables summarize quantitative data from studies on halofuginone (HF) and febrifugine hydrochloride (FFH) nanoformulations. These values provide a benchmark for the development of this compound delivery systems.
Table 1: Physicochemical Properties of Halofuginone (HF) and Febrifugine Hydrochloride (FFH) Nanoformulations
| Formulation Type | Analogue | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Polymeric Micelles | HF | TPGS | 17.8 ± 0.5 | +14.40 ± 0.1 | - | [2][3] |
| PLGA Nanoparticles | HF | PLGA, RBCm, Møm, HA | ~163 | -16.3 | - | [4] |
| Conventional Liposomes | FFH | Phospholipids, Cholesterol | 126.23 | -6.25 | - | [5] |
| PEGylated Liposomes | FFH | Phospholipids, Cholesterol, PEG | 114.93 | -26.33 | - | [5] |
TPGS: D-α-tocopherol polyethylene glycol 1000 succinate; PLGA: Poly(lactic-co-glycolic acid); RBCm: Red blood cell membrane; Møm: Macrophage membrane; HA: Hyaluronic acid; PEG: Polyethylene glycol.
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of Analogue Nanoformulations
| Formulation Type | Analogue | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile (pH 7.4) | Reference |
| Polymeric Micelles | HF | 12.94 ± 0.46 | 90.6 ± 0.85 | ~70.5% release in 24h | [2][3] |
| Conventional Liposomes | FFH | - | 89.43 | Slower than free drug | [5] |
| PEGylated Liposomes | FFH | - | 96.42 | More sustained release than conventional liposomes | [5] |
Experimental Workflow
The development and evaluation of a this compound drug delivery system follows a logical progression from formulation to in vivo testing.
Caption: General workflow for developing drug delivery systems.
Experimental Protocols
The following protocols are adapted from methodologies used for halofuginone and febrifugine and should be optimized for this compound.
Protocol 1: Preparation of this compound Loaded Polymeric Micelles using Thin-Film Hydration
This protocol is adapted from the preparation of halofuginone-loaded TPGS polymeric micelles.[2][3]
Materials:
-
This compound
-
D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Methanol or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Method:
-
Dissolution: Accurately weigh and dissolve this compound and TPGS in methanol in a round-bottom flask. A starting drug-to-polymer ratio of 1:10 (w/w) is recommended for initial optimization.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the glass transition temperature of the polymer (e.g., 60°C) for 30-60 minutes. This will result in the self-assembly of polymeric micelles.
-
Sonication: Gently sonicate the resulting suspension in a water bath sonicator for 5-10 minutes to ensure homogeneity and reduce particle size.
-
Purification: To remove any un-encapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter. The filtrate contains the this compound loaded polymeric micelles.
-
Storage: Store the micelle solution at 4°C for further characterization.
Protocol 2: Preparation of this compound Loaded Liposomes using Modified Ethanol Injection
This protocol is based on the preparation of febrifugine hydrochloride-loaded liposomes.[5]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, SPC)
-
Cholesterol
-
For PEGylated liposomes: DSPE-PEG2000
-
Absolute Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Method:
-
Lipid Phase Preparation: Dissolve accurately weighed amounts of phospholipids, cholesterol, and this compound in absolute ethanol. For PEGylated liposomes, also include DSPE-PEG2000. A starting phospholipid to cholesterol molar ratio of 2:1 is suggested.
-
Injection: Heat the PBS (aqueous phase) to a temperature above the lipid phase transition temperature (e.g., 60°C) and maintain gentle stirring. Slowly inject the ethanolic lipid phase into the aqueous phase.
-
Solvent Evaporation: Remove the ethanol from the resulting liposomal suspension by rotary evaporation under reduced pressure at a controlled temperature.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a high-pressure extruder. Perform at least 10 passes through the final membrane size.
-
Purification: Remove un-encapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the liposomal formulation at 4°C.
Protocol 3: Characterization of this compound Nanoformulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the nanoformulation with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration. Measure the hydrodynamic diameter (particle size), PDI (a measure of size distribution), and zeta potential (a measure of surface charge) according to the instrument's standard operating procedure.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the un-encapsulated ("free") this compound from the nanoformulation. This can be achieved by ultracentrifugation (for nanoparticles/liposomes) or by using centrifugal filter units (for micelles).
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification of Total Drug: Disrupt the nanoformulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Measure the total concentration of this compound.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoformulation] x 100
-
C. In Vitro Drug Release:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the this compound nanoformulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4, optionally containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Concluding Remarks
The development of drug delivery systems for this compound holds immense promise for enhancing its therapeutic potential. The protocols and data presented, derived from extensive research on its analogues halofuginone and febrifugine, provide a solid and actionable foundation for researchers.[2][4][5] It is imperative to note that optimization of formulation parameters, such as drug-to-carrier ratios and processing conditions, will be crucial for developing a stable, efficient, and effective this compound nanoformulation. Subsequent in vitro and in vivo studies will be necessary to fully characterize the performance and therapeutic efficacy of the developed system.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulating Halofuginone Hydrobromide in TPGS Polymeric Micelles Enhances Efficacy Against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Dual-targeted halofuginone hydrobromide nanocomplexes for promotion of macrophage repolarization and apoptosis of rheumatoid arthritis fibroblast-like synoviocytes in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro/Vivo Evaluation of Nano-Liposomal Form o...: Ingenta Connect [ingentaconnect.com]
Application of (+)-Isofebrifugine in Elucidating Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-Isofebrifugine and its synthetic analogs, such as halofuginone, are potent quinazolinone alkaloids originally isolated from the plant Dichroa febrifuga. These compounds have garnered significant interest in drug development, particularly for antimalarial and anti-parasitic applications, due to their unique mechanism of action which circumvents common resistance pathways observed with other drugs. This document provides detailed insights and protocols for utilizing this compound and its derivatives as chemical probes to investigate mechanisms of drug resistance.
The primary molecular target of febrifugine and its analogs is the cytoplasmic prolyl-tRNA synthetase (PRS), an essential enzyme for protein synthesis.[1] By inhibiting PRS, these compounds lead to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response.[2][3][4] This mode of action is distinct from many existing antimalarial agents that target processes like heme detoxification or folate biosynthesis, explaining the lack of cross-resistance.[1]
Studies have demonstrated that resistance to halofuginone can be induced in parasites like Eimeria tenella and Toxoplasma gondii through dose-escalation experiments.[5] Whole-genome sequencing of these resistant strains has revealed point mutations in the gene encoding prolyl-tRNA synthetase (PRS).[5] The functional significance of these mutations has been validated by introducing the mutated gene into wild-type parasites, which subsequently confers resistance to the drug.[5] This makes this compound and its analogs valuable tools for studying the genetic and molecular basis of drug resistance. Furthermore, their effectiveness against chloroquine-resistant strains of Plasmodium falciparum underscores their potential for development as new therapeutics to combat multidrug-resistant infections.[1][6][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analogs against various sensitive and resistant parasite strains.
Table 1: In Vitro 50% Inhibitory Concentrations (IC₅₀) of Febrifugine Analogs against P. falciparum Strains [6]
| Compound | Chloroquine-Sensitive Strain (D6) IC₅₀ (ng/mL) | Chloroquine-Resistant Strain (W2) IC₅₀ (ng/mL) |
| WR222048 | < 5 | < 5 |
| WR139672 | < 5 | < 5 |
| WR092103 | < 5 | < 5 |
| WR221232 | 10 - 30 | 10 - 30 |
| WR140085 | 10 - 30 | 10 - 30 |
| WR090212 | 10 - 30 | 10 - 30 |
| WR146115 | 10 - 30 | 10 - 30 |
| WR059421 | 10 - 30 | 10 - 30 |
| WR088442 | ~ 200 | ~ 200 |
Table 2: Curative Doses of a Febrifugine Analog against Chloroquine-Resistant P. falciparum (FVO Strain) in Aotus Monkeys [8]
| Parameter | Dose (mg/kg/day) |
| 50% Curative Dose | 2 |
| 100% Curative Dose | 8 |
Table 3: Anti-Phytophthora Activity (EC₅₀) of Halofuginone [9]
| Organism | EC₅₀ (μg/mL) |
| Phytophthora sojae | 0.665 |
| Phytophthora capsici | 0.673 |
| Phytophthora infestans | 0.178 |
Key Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay for P. falciparum
This protocol is adapted from methodologies used to assess the sensitivity of P. falciparum to antimalarial compounds.[6]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound or its analogs against P. falciparum strains.
Materials:
-
This compound or analog stock solution (in DMSO)
-
Complete parasite culture medium (RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 10% human serum or AlbuMAX)
-
Synchronized ring-stage P. falciparum culture (e.g., D6 or W2 strains) at 0.5% parasitemia and 2% hematocrit
-
[³H]-hypoxanthine (1 µCi/µL)
-
96-well microtiter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Add 180 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 24 hours at 37°C in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
Add 20 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours under the same conditions.
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters and allow them to dry.
-
Measure the incorporation of [³H]-hypoxanthine using a liquid scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a nonlinear regression analysis.
Protocol 2: Induction and Characterization of Halofuginone Resistance in Eimeria tenella
This protocol describes a method for generating and identifying the genetic basis of resistance to halofuginone in E. tenella.[5]
Objective: To select for halofuginone-resistant E. tenella and identify resistance-conferring mutations.
Materials:
-
Wild-type E. tenella oocysts
-
Coccidia-free chickens
-
Feed containing escalating concentrations of halofuginone (e.g., starting at 3 mg/kg)
-
Fecal collection equipment
-
Oocyst purification and sporulation reagents
-
DNA extraction kits
-
Next-generation sequencing platform
Procedure:
-
Resistance Induction:
-
Infect chickens with wild-type E. tenella oocysts.
-
Administer feed containing a starting concentration of halofuginone.
-
Collect fecal samples and purify the oocysts shed.
-
Sporulate the collected oocysts.
-
Use the sporulated oocysts from the treated group to infect the next group of chickens with a slightly increased concentration of halofuginone.
-
Repeat this process for multiple generations, gradually increasing the drug pressure.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the selected resistant strains and the parental wild-type strain.
-
Perform whole-genome sequencing on all samples, aiming for high coverage (e.g., 100x).
-
-
Variant Analysis:
-
Align the sequencing reads to the E. tenella reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and other genetic variations that are present in the resistant strains but absent in the wild-type strain.
-
Focus on non-synonymous mutations in coding regions, particularly in genes with functions related to the drug's known mechanism of action (e.g., prolyl-tRNA synthetase).
-
-
Validation of Resistance-Conferring Mutations:
-
Clone the mutated gene (e.g., EtcPRS with the identified mutations) into an appropriate expression vector.
-
Transfect wild-type parasites with the vector containing the mutated gene.
-
Perform in vitro or in vivo susceptibility assays to confirm that overexpression of the mutated gene confers resistance to halofuginone.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for studying drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EtcPRSMut as a molecular marker of halofuginone resistance in Eimeria tenella and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled (+)-Isofebrifugine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isofebrifugine, a quinazolinone alkaloid, is a potent inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. This inhibitory action triggers the amino acid starvation response (AAR) pathway, making it a molecule of significant interest for therapeutic and diagnostic applications in oncology and inflammatory diseases. The ability to non-invasively image the distribution and target engagement of this compound in vivo using Positron Emission Tomography (PET) would provide invaluable insights for drug development. This document provides detailed, albeit proposed, methods for the synthesis of carbon-11 and fluorine-18 labeled this compound, intended for use as PET radiotracers. The protocols are based on established radiolabeling methodologies for similar chemical scaffolds.
Introduction to Radiolabeled this compound
This compound is a diastereomer of febrifugine, originally isolated from the plant Dichroa febrifuga. Its biological activity stems from the specific inhibition of prolyl-tRNA synthetase, leading to a disruption of protein synthesis.[1][2] This mechanism suggests that a radiolabeled version of this compound could serve as a valuable imaging agent to:
-
Visualize and quantify the expression and distribution of PRS in vivo.
-
Assess drug-target engagement and occupancy in preclinical and clinical studies.
-
Monitor therapeutic response to PRS inhibitors.
This document outlines two potential radiosynthetic strategies for the preparation of radiolabeled this compound:
-
--INVALID-LINK---N-Methyl-Isofebrifugine: Introduction of a carbon-11 methyl group at the secondary amine of the piperidine ring.
-
--INVALID-LINK---6-Fluoro-Isofebrifugine: Introduction of a fluorine-18 atom at the 6-position of the quinazolinone core.
Proposed Signaling Pathway for Imaging
The primary biological target of this compound is prolyl-tRNA synthetase (PRS). Inhibition of PRS leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while selectively increasing the translation of activating transcription factor 4 (ATF4). This cascade is known as the Amino Acid Starvation Response (AAR) pathway. A PET tracer based on this compound would allow for the in vivo visualization of tissues where this pathway can be modulated.
Synthesis of Radiolabeled this compound
¹¹C-N-Methyl-Isofebrifugine
This approach involves the N-methylation of the secondary amine on the piperidine ring of the this compound precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
References
- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing the Bioavailability of (+)-Isofebrifugine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: (+)-Isofebrifugine, a quinazolinone alkaloid and a diastereomer of febrifugine, has garnered interest for its potential therapeutic activities, including its potent antimalarial effects.[1][2] Understanding its bioavailability is a critical step in preclinical and clinical development to ensure adequate systemic exposure and therapeutic efficacy. This document provides detailed application notes and standardized protocols for assessing the oral bioavailability of this compound, encompassing in vitro, in vivo, and analytical methodologies. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols for its diastereomer, febrifugine, serve as a robust starting point for research.
Data Presentation
A comprehensive literature search did not yield specific quantitative bioavailability data for this compound. However, pharmacokinetic parameters for its diastereomer, febrifugine, have been reported in rats and can be used as a preliminary reference.
Table 1: Pharmacokinetic Parameters of Febrifugine in Rats
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (F%) | 45.8 | Rat | 6.0 mg/kg (oral), 2.0 mg/kg (intravenous) | [3] |
| Half-life (t½) - Oral | 2.6 ± 0.5 h | Rat | 6.0 mg/kg | [3] |
| Half-life (t½) - Intravenous | 3.2 ± 1.6 h | Rat | 2.0 mg/kg | [3] |
Note: These values are for febrifugine and should be considered as an estimate for this compound. Further studies are required to determine the specific pharmacokinetic profile of this compound.
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5][6] This protocol outlines the steps to assess the permeability of this compound across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers to predict its in vivo intestinal absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow or other paracellular marker
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) containing a known concentration of this compound (e.g., 10 µM) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS (pH 7.4) to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the permeability assay in the reverse direction by adding this compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for (+)-Isofebrifugine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isofebrifugine is a quinazolinone alkaloid, an isomer of febrifugine, a natural product isolated from the plant Dichroa febrifuga. This class of compounds has demonstrated potent biological activities, including antimalarial and anti-inflammatory effects. Recent studies on its analogue, halofuginone, have identified prolyl-tRNA synthetase (PRS) as a primary molecular target. By inhibiting PRS, these compounds mimic a state of proline starvation, leading to the activation of the Amino Acid Response (AAR) pathway, a key cellular stress response. This unique mechanism of action makes this compound a valuable chemical probe for investigating the roles of PRS and the AAR pathway in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe for target identification and validation, focusing on affinity chromatography and immunoprecipitation-mass spectrometry (IP-MS) techniques.
Data Presentation
| Compound | Target | Assay | IC50 / Kd | Organism/Cell Line | Reference |
| Halofuginone | P. falciparum growth | Growth Inhibition | ~7 nM (IC50) | Plasmodium falciparum | [1] |
| Febrifugine | P. falciparum growth | Growth Inhibition | ~5 nM (IC50) | Plasmodium falciparum | [1] |
| PAA-38 | Prolyl-tRNA Synthetase (PaProRS) | Biochemical Assay | 0.399 ± 0.074 nM (Kd) | Pseudomonas aeruginosa | [2] |
| PAA-38 | Prolyl-tRNA Synthetase (PaProRS) | Biochemical Assay | 4.97 ± 0.98 nM (IC50) | Pseudomonas aeruginosa | [2] |
Experimental Protocols
Protocol 1: Affinity Chromatography for Target Pull-Down
This protocol describes the use of immobilized this compound to capture its binding partners from a cell lysate.[3][4][5] This method is a classical and effective approach for target identification.[5][6]
Materials:
-
This compound analogue with a linker for immobilization (e.g., with a terminal alkyne or amine group)
-
Affinity resin (e.g., NHS-activated sepharose beads, azide-activated beads)
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of free this compound, SDS-PAGE sample buffer, or a buffer with high salt or altered pH)
-
Control beads (without immobilized this compound)
Procedure:
-
Immobilization of this compound:
-
Synthesize an analogue of this compound containing a suitable linker for covalent attachment to the affinity resin. The linker should be attached to a position on the molecule that does not interfere with its binding to the target protein.
-
Follow the manufacturer's instructions to covalently couple the this compound analogue to the affinity resin.
-
Thoroughly wash the beads to remove any unreacted compound.
-
Prepare control beads by treating them with the same coupling chemistry but without the this compound analogue.
-
-
Preparation of Cell Lysate:
-
Culture cells to the desired density and treat with experimental conditions if necessary.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Affinity Pull-Down:
-
Equilibrate the this compound-coupled beads and control beads with lysis buffer.
-
Incubate the clarified cell lysate with the beads (e.g., 1-2 mg of total protein per pull-down) for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation and save a small aliquot of the supernatant (flow-through) for analysis.
-
-
Washing:
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the chosen elution buffer. Options include:
-
Competitive elution: Incubate the beads with a high concentration of free this compound.
-
Denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins.
-
Non-denaturing elution: Use a buffer with high salt concentration or a change in pH to disrupt the protein-ligand interaction.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control pull-down.
-
Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
This protocol outlines a method to identify the cellular targets of this compound by observing which proteins are stabilized or destabilized upon probe binding, often used in combination with techniques like Cellular Thermal Shift Assay (CETSA), or by using a tagged version of the probe.[7][8][9][10][11]
Materials:
-
This compound
-
Cells or tissue of interest
-
Lysis buffer (non-denaturing, e.g., NP-40 or Triton X-100 based buffers with protease and phosphatase inhibitors)
-
Antibody against a suspected target or a tag if using a tagged probe
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Harvest and lyse the cells in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody against a hypothesized target protein (or a tag on a modified probe) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the immunoprecipitated proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin. This can be done either in-solution or after running the eluate on an SDS-PAGE gel (in-gel digestion).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
-
Data Analysis:
-
Compare the protein profiles of the this compound-treated sample and the vehicle control.
-
Proteins that show a significant change in abundance in the immunoprecipitate upon treatment with this compound are potential targets or components of a target complex.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for target identification.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 8. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (+)-Isofebrifugine
Welcome to the Technical Support Center for the Large-Scale Synthesis of (+)-Isofebrifugine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this potent antimalarial compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.
Section 1: Stereocontrol in Piperidine Ring Synthesis
Q1: Low diastereoselectivity is observed during the formation of the 2,3-disubstituted piperidine ring. What are the potential causes and how can this be improved?
A1: Achieving the correct stereochemistry at the C2' and C3' positions of the piperidine ring is a critical challenge in the synthesis of this compound. Low diastereoselectivity can result from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence the stereochemical outcome.
-
Insufficient Steric Hindrance: The directing group on the nitrogen or substituents on the piperidine precursor may not provide enough steric bulk to favor the formation of the desired diastereomer.
-
Equilibration: The product may be susceptible to isomerization under the reaction or work-up conditions.
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the thermodynamically more stable product.[1]
-
Solvent Screening: The polarity of the solvent can affect the transition state geometry. Experiment with a range of solvents (e.g., toluene, dichloromethane, THF) to find the optimal conditions.
-
Catalyst/Reagent Selection: For catalytic reactions, screen different Lewis acids or organocatalysts.[2] For reductions, consider using bulky reducing agents that favor attack from the less hindered face.
-
Protecting Group Modification: A bulkier N-protecting group (e.g., Boc, Cbz) can provide greater steric direction during the reaction.
-
pH Control: For reactions sensitive to acid or base, careful control of pH during the reaction and work-up is crucial to prevent epimerization.
Q2: The stereoselective reduction of the 2-allyl-3-piperidone intermediate yields a mixture of diastereomers. How can I increase the yield of the desired cis isomer?
A2: The stereoselective reduction of the ketone in the piperidone intermediate is a key step that often determines the final stereochemistry of isofebrifugine.
Potential Causes for Low Selectivity:
-
Choice of Reducing Agent: Small hydride reagents like sodium borohydride may not provide sufficient stereocontrol.
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity.
Solutions:
-
Utilize Bulky Reducing Agents: Employing sterically demanding reducing agents such as L-Selectride® or K-Selectride® can favor hydride delivery from the less sterically hindered face, leading to the desired cis-alcohol.
-
Optimize Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to maximize stereoselectivity.
-
Chelation-Controlled Reduction: In some cases, using a Lewis acid additive can promote a chelation-controlled reduction, directing the hydride attack to a specific face of the ketone.
Section 2: Coupling of Piperidine and Quinazolinone Moieties
Q1: The coupling reaction between the piperidine intermediate and the quinazolinone fragment is low-yielding. What are the common issues?
A1: This coupling step is crucial for the final assembly of the isofebrifugine scaffold. Low yields can be attributed to several factors:
-
Poor Nucleophilicity of the Piperidine Nitrogen: The nitrogen atom of the piperidine intermediate may not be sufficiently nucleophilic.
-
Inefficient Leaving Group on the Quinazolinone: The leaving group on the quinazolinone precursor may not be easily displaced.
-
Side Reactions: Competing side reactions, such as elimination or reaction with the solvent, can reduce the yield of the desired product.
Troubleshooting Strategies:
-
Activation of the Quinazolinone: Convert the hydroxyl group of the quinazolinone precursor to a better leaving group, such as a tosylate or a triflate.
-
Base Selection: Use a non-nucleophilic base (e.g., potassium carbonate, DBU) to deprotonate the piperidine nitrogen without competing in the substitution reaction.
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally suitable for this type of nucleophilic substitution.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote side reactions. Monitor the reaction closely to find the optimal temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound from the laboratory to an industrial scale?
A1: Scaling up the synthesis of complex natural products like this compound presents several challenges:[3][4]
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become difficult to control in large reactors, potentially leading to side reactions or runaway reactions.
-
Mixing: Achieving homogeneous mixing in large volumes is more challenging and can affect reaction rates and selectivity.
-
Reagent Addition: The rate of reagent addition can be critical for controlling reaction temperature and minimizing side product formation.
-
Purification: Chromatographic purification, which is common in the lab, can be expensive and time-consuming on a large scale. Crystallization or distillation are often preferred methods for large-scale purification.[5]
-
Safety: The handling of large quantities of flammable, toxic, or reactive reagents requires stringent safety protocols.
Q2: How can the overall yield of the this compound synthesis be improved?
A2: Improving the overall yield requires a systematic approach to optimizing each step of the synthesis:
-
Process Optimization: For each reaction, conduct a design of experiments (DoE) to identify the optimal conditions (temperature, concentration, catalyst loading, etc.).
-
Intermediate Purification: Ensure that all intermediates are of high purity, as impurities can negatively impact subsequent steps.
-
Telescoping Reactions: Where possible, combine multiple reaction steps into a single pot to minimize losses during work-up and purification.
-
Use of Robust Reactions: Select reactions that are known to be high-yielding and tolerant of a wide range of functional groups.
Q3: What are the most effective methods for purifying this compound and its intermediates on a large scale?
A3: Large-scale purification often requires moving away from traditional laboratory-scale chromatography.[6]
-
Crystallization: This is often the most cost-effective method for purifying large quantities of solid compounds. A thorough screening of solvents and conditions is necessary to develop a robust crystallization process.
-
Preparative HPLC: While more expensive, preparative HPLC can be used to separate diastereomers and other closely related impurities on a large scale.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can be a greener and more efficient alternative to preparative HPLC for chiral separations.
-
Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
Data Presentation
Table 1: Comparison of Diastereoselectivity in Piperidine Synthesis under Various Conditions
| Entry | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | Intramolecular Michael Addition | NaH | THF | 0 | 8:2 | 98 | [8] |
| 2 | Reductive Amination/Cyclization | NaBH(OAc)₃ | Dichloroethane | Room Temp | >95:5 (trans) | 85 | [1] |
| 3 | Catalytic Asymmetric Hydrogenation | Rh/C | Acetic Acid | Room Temp | >99:1 (cis) | 92 | [1] |
| 4 | Cu-catalyzed Aminoboration | CuOTf/(S,S)-Ph-BPE | NaOMe | Room Temp | >95:5 (cis) | 78 | [9] |
Table 2: Yields of Key Steps in a Representative this compound Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Piperidine Ring Formation | Intramolecular aza-Michael addition | 85 |
| 2 | Stereoselective Reduction | L-Selectride®, THF, -78 °C | 90 |
| 3 | Protection of Hydroxyl Group | TBDMSCl, Imidazole, DMF | 95 |
| 4 | Ozonolysis of Allyl Group | O₃, CH₂Cl₂/MeOH; then Me₂S | 80 |
| 5 | Coupling with Quinazolinone | K₂CO₃, DMF, 80 °C | 75 |
| 6 | Deprotection | TBAF, THF | 92 |
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Michael Addition for Piperidine Synthesis
This protocol is adapted from a method for the synthesis of 2,3-disubstituted piperidines.[8]
-
Preparation of the Precursor: Synthesize the acyclic amino-enone precursor through established synthetic routes.
-
Cyclization: To a solution of the amino-enone precursor (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired piperidinone.
Protocol 2: Stereoselective Reduction of a 2-Substituted-3-Piperidone
This protocol provides a general procedure for the diastereoselective reduction of a piperidone intermediate.
-
Reaction Setup: In a flame-dried, round-bottomed flask under an argon atmosphere, dissolve the 2-substituted-3-piperidone (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF (1.2 mL, 1.2 mmol) dropwise via syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by flash chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for the total synthesis of this compound.
Caption: Troubleshooting workflow for low diastereoselectivity in piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Effects of Febrifugine and Isofebrifugine
This technical support center is designed for researchers, scientists, and drug development professionals working with febrifugine and its analogues. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the side effects of these potent compounds, particularly their associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects associated with febrifugine and isofebrifugine in preclinical studies?
A1: The most significant and dose-limiting side effect of febrifugine and its analogues is hepatotoxicity (liver damage).[1][2] Other reported adverse effects include nausea and vomiting.[3] These toxicities have historically hindered their clinical development despite their potent therapeutic activities against malaria, cancer, and fibrosis.[3]
Q2: What is the underlying mechanism of febrifugine-induced hepatotoxicity?
A2: The hepatotoxicity of febrifugine is believed to be caused by its metabolic activation in the liver.[2][4] Cytochrome P450 enzymes can metabolize the quinazolinone ring of febrifugine to form a reactive arene oxide intermediate.[2][4] This electrophilic metabolite can then covalently bind to essential hepatocellular macromolecules like proteins, DNA, and RNA, leading to cellular damage, mitochondrial dysfunction, oxidative stress, and ultimately hepatocyte injury and necrosis.[5]
Q3: How can we mitigate the hepatotoxicity of febrifugine in our experiments?
A3: Several strategies can be employed to reduce the liver toxicity of febrifugine:
-
Structural Modification: Synthesizing or using analogues of febrifugine with modifications to the quinazoline or piperidine rings can dramatically decrease toxicity.[1] For instance, the introduction of electron-withdrawing groups or additional nitrogen atoms in the aromatic ring can reduce the formation of toxic metabolites while retaining therapeutic efficacy.[2][6] Some analogues have been shown to be over 100 times less toxic than the parent compound.[2][7]
-
Dose Reduction: Carefully titrating the concentration of febrifugine to the lowest effective dose in your experimental model can minimize toxicity.[1]
-
Metabolite Exploration: Investigating the bioactivity of febrifugine metabolites can be a valuable strategy, as some metabolites have been found to retain therapeutic effects with reduced side effects.[1]
-
Combination Therapy: Co-administration with hepatoprotective agents is a potential, though less explored, strategy for mitigating liver damage.[1]
Q4: What are the on-target and off-target effects of febrifugine, and how can we differentiate them?
A4: The primary on-target effect of febrifugine and its derivatives is the inhibition of prolyl-tRNA synthetase (PRS), a key enzyme in protein synthesis.[8] This leads to an accumulation of uncharged tRNAPro, which in turn activates the Amino Acid Response (AAR) pathway.[8] The AAR pathway activation is responsible for many of the therapeutic effects of these compounds. Off-target effects are primarily related to general cytotoxicity, including the hepatotoxicity mentioned earlier.
To confirm that an observed cellular phenotype is an on-target effect of PRS inhibition, a proline rescue experiment can be performed.[8] Supplementing the cell culture medium with excess L-proline should reverse the on-target effects of febrifugine.[8] If the phenotype persists despite proline supplementation, it is likely an off-target effect.
Troubleshooting Guides
Issue: High cytotoxicity observed in cell-based assays at concentrations expected to be therapeutically relevant.
| Possible Cause | Troubleshooting Steps |
| High intrinsic cytotoxicity of the compound | 1. Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to find the lowest concentration and shortest duration of treatment that elicits the desired on-target effect with minimal cell death.[8]2. Use a Less Toxic Analog: If available, switch to a febrifugine analogue that has been demonstrated to have a better therapeutic index.[8] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to febrifugine's toxic effects. If possible, test your hypothesis in multiple cell lines to identify one with a wider therapeutic window.[8] |
| Off-Target Effects Masking On-Target Phenotype | Perform a proline rescue experiment as described in FAQ 4 to confirm that your observed phenotype is due to the intended mechanism of action.[8] |
| Experimental Error | 1. Verify Drug Concentration: Double-check calculations for drug dilutions and ensure the stock solution is not degraded.2. Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination. |
Quantitative Data
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of febrifugine and some of its analogues. A higher selectivity index (CC50/IC50) indicates a more favorable safety profile.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Febrifugine Analogues
| Compound | Target Organism (P. falciparum strain) | IC50 (Antimalarial Activity) | CC50 (Cytotoxicity in Rat Hepatocytes) | Selectivity Index (CC50/IC50) | Reference |
| Febrifugine | W2 | 1.2 ng/mL | 0.1 µg/mL | ~83 | [1] |
| Analogue 9 | W2 | 0.8 ng/mL | >10 µg/mL | >12500 | [1] |
| Analogue 11 | W2 | 0.9 ng/mL | >10 µg/mL | >11111 | [1] |
Table 2: In Vivo Efficacy and Toxicity of Febrifugine Analogues in a Primate Model (Aotus monkeys infected with P. falciparum)
| Compound | ED50 (mg/kg/day) | MCD (mg/kg/day) |
| Febrifugine | 1 | 2 |
| Analogue 6 | 1 | 2 |
| Analogue 7 | 0.5 | 1 |
ED50: 50% effective dose; MCD: 100% curative dose.
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity using Primary Hepatocytes (Neutral Red Assay)
This protocol provides a method to evaluate the cytotoxicity of febrifugine and its analogues in freshly isolated rat hepatocytes.[1]
Materials:
-
Febrifugine and/or analogue compounds
-
Freshly isolated rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Collagen-coated 96-well plates
-
Neutral Red solution
-
Cell lysis buffer
-
Spectrophotometer
Methodology:
-
Hepatocyte Isolation: Isolate hepatocytes from rats using a collagenase perfusion method.
-
Cell Seeding: Seed the isolated hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 4 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known hepatotoxin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Cytotoxicity Assessment (Neutral Red Uptake):
-
Remove the treatment medium and add medium containing Neutral Red.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.[1]
-
Wash the cells to remove excess dye.
-
Add a cell lysis buffer to release the incorporated dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).[1]
Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model
This protocol provides a general framework for assessing the hepatotoxic potential of febrifugine derivatives in a rodent model.[1]
Materials:
-
Test compounds (febrifugine derivatives)
-
Laboratory animals (e.g., BALB/c mice or Sprague-Dawley rats)
-
Vehicle for drug administration
-
Blood collection supplies
-
Kits for measuring serum levels of ALT, AST, ALP, and bilirubin
-
Histopathology supplies (formalin, paraffin, staining reagents)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Drug Administration: Divide animals into groups: vehicle control, positive control (a known hepatotoxin), and experimental groups receiving different doses of the test compounds. Administer the compounds via the desired route (e.g., oral gavage, subcutaneous injection) for a specified duration.[1]
-
Sample Collection: At the end of the treatment period, collect blood samples. Euthanize the animals and collect liver tissue.[1]
-
Serum Biochemistry: Analyze the serum for liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and steatosis.[1]
-
-
Data Analysis: Compare the serum biochemistry and histopathology results between the control and treated groups to assess the extent of liver injury.
Visualizations
Caption: Signaling pathways of febrifugine's therapeutic action and hepatotoxicity.
Caption: Experimental workflow for developing safer febrifugine analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of febrifugine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
improving the yield and purity of (+)-Isofebrifugine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (+)-Isofebrifugine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges in synthesizing this compound revolve around controlling stereochemistry, maximizing yield, and ensuring purity. Key difficulties include:
-
Diastereoselectivity: Achieving the desired (2'S, 3'S) configuration of the 3-hydroxypiperidine ring is critical and often challenging. The formation of the diastereomer, febrifugine (2'R, 3'S), is a common issue.
-
Enantioselectivity: Obtaining the correct enantiomer is crucial for biological activity. This often requires asymmetric synthesis or chiral resolution steps, which can be complex and impact overall yield.
-
Regioselectivity: During the N-alkylation of the quinazolinone core, reaction conditions must be carefully controlled to favor alkylation at the desired nitrogen.
-
Side Reactions: Various side reactions can occur during key steps like the Pictet-Spengler reaction or Claisen rearrangement, leading to impurities that are difficult to separate.
-
Purification: Separating this compound from its diastereomer and other impurities requires efficient purification techniques like chromatography or fractional crystallization.
Q2: Which synthetic routes are commonly employed for this compound?
A2: Several synthetic strategies have been developed. Some common approaches include:
-
Asymmetric Synthesis: This is often the preferred route to control stereochemistry from the outset. Key steps may involve catalytic asymmetric aldol and Mannich-type reactions to construct the chiral piperidine ring.[1]
-
Claisen Rearrangement: Some syntheses utilize an unusual Claisen rearrangement of an allyl enol ether to form the 2-allyl-3-piperidone intermediate.[2]
-
Pictet-Spengler Reaction: This reaction can be used to construct the tetrahydroisoquinoline core, which is then further elaborated. However, controlling stereoselectivity in this step can be challenging.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee%) and separating diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and can also help in determining the diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
Low Diastereoselectivity in Piperidine Ring Formation
Problem: Poor ratio of this compound to febrifugine.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions in Pictet-Spengler | Optimize temperature, solvent, and acid catalyst. Lower temperatures often favor the formation of the thermodynamically more stable product. |
| Poor Stereocontrol in Mannich-type Reaction | The choice of catalyst and reaction conditions is crucial. A Lewis acid-surfactant combined catalyst (LASC) in an aqueous Mannich-type reaction can improve diastereoselectivity. The syn-adduct leads to isofebrifugine. |
| Isomerization | Febrifugine and isofebrifugine can interconvert, especially under basic conditions. Minimize exposure to harsh bases and consider purification immediately after synthesis. |
Low Yield in the N-Alkylation of 4-Quinazolinone
Problem: Low yield of the desired N-alkylated product.
| Possible Cause | Recommended Solution |
| Competitive O-alkylation | Optimize reaction conditions to favor N-alkylation. The use of a polar aprotic solvent like DMF and a suitable base (e.g., K2CO3, Cs2CO3) can improve regioselectivity. |
| Poor Reactivity of Alkylating Agent | Ensure the piperidine derivative used for alkylation is sufficiently reactive. If it is a halide, consider converting it to a more reactive iodide in situ. |
| Decomposition of Starting Materials | High temperatures can lead to degradation. Monitor the reaction closely and maintain the lowest effective temperature. |
Difficulties in Purification and Separation of Diastereomers
Problem: Inability to effectively separate this compound from febrifugine.
| Possible Cause | Recommended Solution |
| Similar Polarity of Diastereomers | Utilize high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP). Normal-phase chromatography often provides better selectivity for isomers. |
| Ineffective Crystallization | Experiment with different solvent systems to find one that maximizes the solubility difference between the diastereomers. Seeding with a pure crystal of this compound can promote selective crystallization. |
| Co-precipitation | If one diastereomer crystallizes too quickly, it may trap the other. Control the rate of cooling and agitation during crystallization. |
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Quinazolinone
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-alkylated product (%) |
| K2CO3 | DMF | 100 | 3 | 82 |
| Cs2CO3 | DMF | 70 | 3 | 82 |
| NaH | THF | 60 | 5 | 65 |
| Et3N | CH2Cl2 | 25 | 12 | 40 |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
Table 2: Chiral HPLC Methods for Febrifugine Analogues
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 1.0 | 225 |
| Chiralpak AD | n-Hexane/Ethanol (90:10) + 0.1% Trifluoroacetic acid | 1.0 | 225 |
| Chiralcel OJ-R | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 0.8 | 254 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of the Piperidine Core via Mannich-type Reaction
This protocol outlines a key step in an asymmetric synthesis approach.
-
Preparation of the Chiral Aldehyde: A chiral aldehyde intermediate is prepared via a tin(II)-mediated catalytic asymmetric aldol reaction to achieve high diastereo- and enantioselectivity.
-
Mannich-type Reaction:
-
To a solution of the chiral aldehyde (1.0 equiv) in an aqueous medium, add the amine (1.1 equiv) and a vinyl ether (1.5 equiv).
-
Add a Lewis acid-surfactant combined catalyst (LASC) (0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting adduct is the precursor to the piperidine ring. The syn-adduct will lead to the synthesis of isofebrifugine.
-
Protocol 2: Purification of Diastereomers by Flash Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter and length based on the amount of crude product. Equilibrate the column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude mixture of this compound and febrifugine in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The separation of diastereomers often requires a shallow gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Strategies to Mitigate Liver Toxicity of (+)-Isofebrifugine Analogs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the liver toxicity associated with (+)-Isofebrifugine and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our hepatocyte cell line when treated with febrifugine. How can we reduce this?
A1: Significant hepatotoxicity is a known challenge with febrifugine.[1][2] Several strategies can be employed to mitigate this issue:
-
Structural Modification: Consider synthesizing or using analogs of febrifugine. Research has demonstrated that modifications to the quinazoline and piperidine rings can significantly decrease toxicity while maintaining or even enhancing therapeutic efficacy.[3] Halofuginone, a halogenated derivative, is a well-documented example of a less toxic analog.[3]
-
Dose Reduction: Evaluate whether a lower concentration of febrifugine can still achieve the desired biological effect in your experimental model.[3]
-
Investigate Metabolites: Some metabolites of febrifugine have been shown to retain therapeutic activity with reduced side effects.[3][4] Exploring the activity of these metabolites could be a viable strategy.
-
Combination Therapy: While specific combinations for febrifugine are still under investigation, co-administering it with hepatoprotective agents is a general strategy for mitigating drug-induced liver injury (DILI).[3]
Q2: What are the most promising febrifugine analogs with reduced hepatotoxicity?
A2: Several analogs have been developed that exhibit a better safety profile than the parent compound. Halofuginone is the most extensively studied derivative and is used in veterinary medicine due to its reduced toxicity.[3] Additionally, analogs with modifications on the quinazoline ring, such as fluoride substitutions, have shown potent antimalarial activity and were found to be over 100 times less toxic than febrifugine in preclinical studies.[2]
Q3: What is the underlying mechanism of febrifugine's hepatotoxicity?
A3: The precise mechanism of febrifugine-induced liver toxicity is not fully understood, but it is believed to be linked to the formation of reactive metabolites.[1][3] The primary molecular target of febrifugine and its derivatives is glutamyl-prolyl-tRNA synthetase (EPRS), which leads to the activation of the amino acid response (AAR) pathway.[3][5] This inhibition mimics reduced cellular proline availability and can trigger downstream cellular stress responses.[5] It is hypothesized that the metabolism of febrifugine can lead to a reactive arene oxide intermediate, which is an electrophilic metabolite that can contribute to cellular damage.[1]
Troubleshooting Guides
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure a consistent cell seeding density and monitor cell viability before initiating treatment. Use cells within a specific passage number range to minimize experimental drift.
-
-
Possible Cause: Instability of the compound in the culture medium.
-
Solution: Prepare fresh dilutions of the test compounds for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
Issue: In vivo studies show unexpected toxicity despite promising in vitro results.
-
Possible Cause: Formation of toxic metabolites in vivo that are not generated in vitro.
-
Solution: Investigate the metabolic profile of your analog in vivo using animal models. Co-administration with inhibitors of specific metabolic pathways (e.g., cytochrome P450 inhibitors) may help identify the source of toxicity.
-
-
Possible Cause: Off-target effects not captured by in vitro models.
-
Solution: Broaden the scope of your in vivo toxicity assessment to include histopathological analysis of various organs, not just the liver.
-
Quantitative Data Summary
For a clear comparison of the efficacy and toxicity of febrifugine and its analogs, the following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity in Rat Hepatocytes
| Compound | Target Organism | IC50 (Antimalarial Activity) | CC50 (Cytotoxicity in Rat Hepatocytes) | Selectivity Index (CC50/IC50) | Reference |
| Febrifugine | P. falciparum (W2) | 1.2 ng/mL | 0.1 µg/mL | ~83 | [3] |
| Analogue 9 | P. falciparum (W2) | 0.8 ng/mL | >10 µg/mL | >12500 | [3] |
| Analogue 11 | P. falciparum (W2) | 0.9 ng/mL | >10 µg/mL | >11111 | [3] |
Table 2: In Vivo Toxicity and Efficacy in Rodent Models
| Compound | Maximum Tolerated Dose (MTD) (mg/kg) | ED50 (mg/kg) | Therapeutic Index (MTD/ED50) | Reference |
| Febrifugine | 10 | 2.5 | 4 | [1] |
| Analogue 1 | >100 | 2.1 | >47.6 | [1] |
| Analogue 2 | >100 | 1.8 | >55.6 | [1] |
| Analogue 6 | 80 | 1.2 | 66.7 | [1] |
| Analogue 7 | 60 | 0.9 | 66.7 | [1] |
Note: ED50 (Effective Dose 50) is the dose that produces a 50% reduction in parasitemia. A higher therapeutic index indicates a more favorable safety profile.[1]
Experimental Protocols
1. In Vitro Cytotoxicity Assay using Neutral Red Uptake in Rat Hepatocytes
This protocol provides a framework for assessing the hepatotoxic potential of febrifugine derivatives.[3]
-
Materials:
-
Febrifugine and/or analog compounds
-
Freshly isolated rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Neutral Red solution
-
Cell lysis buffer
-
Spectrophotometer
-
-
Methodology:
-
Hepatocyte Isolation: Isolate hepatocytes from rats using a collagenase perfusion method.
-
Cell Seeding: Seed the isolated hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 4 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the initial medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-48 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red dye. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash and Lyse: Wash the cells to remove excess dye and add a cell lysis buffer to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
2. In Vivo Toxicity and Efficacy Testing (4-Day Suppressive Test)
This standard in vivo assay evaluates the efficacy of antimalarial compounds against early-stage infection.[1]
-
Animal Model: Swiss albino mice (e.g., NMRI or BALB/c strains), typically females weighing 20-25g.
-
Methodology:
-
Infection: Inoculate mice intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Administer the test compounds (febrifugine and analogs) orally or subcutaneously once daily for 4 consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 5, collect blood smears from the tail vein, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia compared to an untreated control group.
-
-
Toxicity Assessment:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or mortality.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
-
Visualizations
Caption: Proposed metabolic activation pathway of febrifugine leading to hepatotoxicity.
Caption: A generalized workflow for in vivo toxicity and efficacy testing of antimalarial compounds.
Caption: Febrifugine and its analogs inhibit EPRS, leading to AAR pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in (+)-Isofebrifugine experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Isofebrifugine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga. It is a stereoisomer of febrifugine and is known for its potent antimalarial activity.[1] The primary mechanism of action for this compound and its derivatives is the inhibition of the enzyme prolyl-tRNA synthetase (PRS).[2][3][4] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response to amino acid starvation.[2][3][4][5] Activation of the AAR pathway ultimately disrupts protein synthesis and leads to parasite death.[2][3]
Q2: What are the main challenges I should be aware of when working with this compound?
A2: Researchers working with this compound may encounter several challenges, including:
-
Low aqueous solubility: Like many natural products, this compound has poor solubility in aqueous solutions, which can lead to precipitation in cell culture media.[6][7]
-
Cytotoxicity: At higher concentrations, this compound can exhibit cytotoxicity, which may mask its specific bioactivity in certain assays.
-
Variability in extraction yield: The yield of this compound extracted from Dichroa febrifuga can vary depending on factors such as the plant source, season of collection, and extraction methodology.[8]
-
Assay interference: As a natural product, there is a potential for interference with certain assay components or detection methods.
Troubleshooting Guides
Solubility and Precipitation Issues
Q: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or PBS. How can I resolve this?
A: This is a common issue due to the hydrophobic nature of many natural products. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced toxicity and precipitation. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.05-0.1%) in your culture medium to improve the solubility and stability of the compound.
-
Sonication: Briefly sonicating the final solution can help to dissolve small precipitates, but be cautious as this can generate heat and potentially degrade the compound.
-
Solvent-Exchange: For certain applications, a solvent-exchange method can be employed where the compound is dissolved in a volatile organic solvent, added to the aqueous medium, and the organic solvent is then removed by evaporation under a stream of nitrogen.
Inconsistent or Non-Reproducible Assay Results
Q: I am observing high variability in my antimalarial or cytotoxicity assay results with this compound. What are the potential causes and solutions?
A: High variability can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Cell Culture Consistency:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Seeding Density: Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers across all wells.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.
-
-
Compound Handling:
-
Stock Solution Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).
-
Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development steps.
-
Reagent Quality: Use high-quality reagents and ensure they are within their expiration dates.
-
Edge Effects: To mitigate evaporation and temperature gradients in microplates, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.
-
High Background or False Positives in SYBR Green I Antimalarial Assay
Q: My SYBR Green I-based antimalarial assay is showing high background fluorescence or unexpected positive results. How can I troubleshoot this?
A: The SYBR Green I assay is sensitive and can be prone to interference. Here are some common issues and solutions:
-
High Background Fluorescence:
-
Cause: Contamination of the culture with other DNA sources (e.g., bacteria, yeast, or mycoplasma). High levels of white blood cells in the erythrocyte source can also contribute to background signal.
-
Solution: Use sterile techniques and regularly check for contamination. Use filtered blood or methods to deplete leukocytes before setting up the assay. Some protocols also recommend washing the cells to remove hemoglobin, which can quench the fluorescence signal.[9]
-
-
False Positives (Apparent Inhibition of Parasite Growth):
-
Cause: The test compound itself might be fluorescent at the excitation/emission wavelengths of SYBR Green I.
-
Solution: Run a control plate with the compound in the absence of parasites to check for intrinsic fluorescence. If the compound is fluorescent, consider using an alternative assay, such as the pLDH assay or microscopy-based methods.
-
-
Inconsistent Readings:
-
Cause: Incomplete cell lysis, leading to inefficient staining of parasite DNA.
-
Solution: Ensure the lysis buffer is properly prepared and effective. Optimize the incubation time with the lysis buffer.[10]
-
Quantitative Data
Table 1: Cytotoxicity of Febrifugine Analogues in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Febrifugine derivative 1 | HTB-26 | Aggressive Breast Cancer | 10-50 | [11] |
| Febrifugine derivative 1 | PC-3 | Pancreatic Cancer | 10-50 | [11] |
| Febrifugine derivative 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [11] |
| Febrifugine derivative 2 | HCT116 | Colorectal Cancer | 0.34 | [11] |
| Febrifugine derivative 1 | HCEC | Normal Intestinal Epithelial | >50 | [11] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Dichroa febrifuga
This protocol provides a general workflow for the extraction and purification of febrifugine and isofebrifugine.
-
Extraction:
-
Acid-Base Partitioning:
-
Suspend the crude extract in a dilute acid (e.g., 0.1 M HCl) and partition with an organic solvent like chloroform to separate alkaloids from neutral compounds.[1]
-
Collect the aqueous acidic layer containing the alkaloids.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH of approximately 9.5.[12]
-
Extract the alkaloids from the basified solution with chloroform.[12]
-
Evaporate the chloroform to yield the total alkaloid fraction.[12]
-
-
Chromatographic Purification:
-
Prepare a silica gel column.[12]
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).[12]
-
Load the sample onto the column and elute with a gradient of increasing polarity (e.g., increasing the proportion of methanol in chloroform).[12]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay
This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum.
-
Parasite Culture and Synchronization:
-
Culture Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes using standard in vitro culture conditions.
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well black, flat-bottom microplate. Include a drug-free control and a positive control with a known antimalarial drug.
-
-
Assay Execution:
-
Add the synchronized parasite culture (typically at 1-2% parasitemia and 2% hematocrit) to each well of the drug plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Thaw the plates and add the lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: General workflow for the in vitro antimalarial assay of this compound.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 9. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 10. iddo.org [iddo.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for (+)-Isofebrifugine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of (+)-Isofebrifugine and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of febrifugine I need to be concerned about during purification?
A1: The primary isomer of concern is febrifugine, which is a diastereomer of isofebrifugine. They share the same molecular formula and connectivity but differ in the three-dimensional arrangement at the stereocenters on the piperidine ring.[1] It is crucial to distinguish them as their biological activities and physical properties can differ.
Q2: What are the main methods for separating this compound from febrifugine?
A2: The most common and effective methods are chromatographic techniques. These include conventional silica gel column chromatography, High-Performance Liquid Chromatography (HPLC), and preparative countercurrent chromatography (CCC).[1][2][3] The choice of method often depends on the scale of purification and the desired purity.
Q3: Why is my yield of this compound lower than expected?
A3: Low yield can be attributed to several factors. Febrifugine is known to be unstable under certain conditions. Degradation can occur at elevated temperatures (significant at 40-80°C), in alkaline solutions (pH > 7), and under bright light.[4][5] Additionally, febrifugine can isomerize to isofebrifugine, and vice-versa, particularly in solvents like chloroform when in its free-base form.[6] Each purification step, such as extraction, partitioning, and chromatography, also inevitably involves some product loss.
Q4: How can I confirm the purity and identity of my isolated this compound?
A4: A combination of analytical techniques is recommended for confirming purity and identity. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying the isomeric ratio.[7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the isolated isomer.[1][3]
Q5: What are the optimal storage conditions for purified this compound?
A5: To prevent degradation and isomerization, purified this compound should be stored under specific conditions. As a solid, it should be kept in a dry, dark environment.[5] For solutions, it is recommended to prepare them fresh. If storage in solution is necessary, use an acidic buffer and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[4][5] Converting the purified isomer to a salt, such as an ammonium salt, can also enhance its stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor separation of this compound and Febrifugine | - Inappropriate solvent system in chromatography.- Isomerization during the purification process.[6]- Column overloading. | - Optimize the solvent system: For countercurrent chromatography, a biphasic system of chloroform:methanol:water (2:1:1, v/v) has proven effective.[2] For silica gel chromatography, a gradient of chloroform:methanol can be used.[3]- Control pH and temperature: Maintain acidic conditions (pH 3-7) and low temperatures (below 20°C) throughout the process to minimize isomerization and degradation.[4][5]- Reduce column loading: Decrease the amount of sample loaded onto the column to improve resolution. |
| Presence of Unknown Impurities in Final Product | - Incomplete removal of other alkaloids from the natural source.- Side products from a synthetic route.- Degradation of the target compound due to exposure to heat, light, or alkaline pH.[4][5] | - Incorporate an acid-base partitioning step: This can effectively remove neutral and acidic impurities before chromatography.[1]- Recrystallization: If the impurity profile is known, recrystallization with a suitable solvent can be an effective final purification step.- Shield from light and control temperature: Use amber glassware or cover equipment with aluminum foil. Perform purification steps at room temperature or below whenever possible.[5] |
| Isomerization of this compound to Febrifugine (or vice-versa) | - The free-base form of the isomers is prone to isomerization, especially in chloroform.[6]- Elevated temperatures can promote isomerization.[4] | - Convert to a salt: Before extensive handling in solution, consider converting the isomers to their salt form (e.g., ammonium salt) to improve stability.[6]- Avoid prolonged exposure to chloroform: Minimize the time the free-base is in contact with chloroform.- Maintain low temperatures: Keep all solutions containing the isomers cooled. |
| Difficulty in Scaling Up the Purification | - Column chromatography can be challenging and expensive to scale.- Yield losses become more significant at a larger scale. | - Consider preparative countercurrent chromatography (CCC): CCC is an all-liquid separation technique that avoids the use of solid supports and is readily scalable.[8][9]- Optimize each step for yield: Carefully optimize extraction, partitioning, and chromatographic steps at a small scale before scaling up to minimize losses. |
Quantitative Data Summary
The following tables summarize quantitative data from cited purification and analysis methods.
Table 1: Preparative Countercurrent Chromatography (CCC) Yields
| Starting Material | Solvent System | Yield of Febrifugine | Yield of Isofebrifugine | Purity |
| 50 mg total alkaloids from D. febrifuga | Chloroform:Methanol:Water (2:1:1, v/v) | 12 mg | 9 mg | >98.0% |
Data sourced from a study on preparative separation of febrifugine and isofebrifugine.[2][8]
Table 2: HPLC Analytical Method Parameters
| Parameter | Value |
| Column | Octadecyl bonded silica gel |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.36:0.745) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30 °C |
| Linear Range (Febrifugine) | 10.7 - 426 ng |
| Linear Range (Isofebrifugine) | 10.6 - 424 ng |
| Average Recovery (Febrifugine) | 98.33% (RSD 2.7%) |
| Average Recovery (Isofebrifugine) | 100.4% (RSD 1.8%) |
Parameters for the simultaneous determination of febrifugine and isofebrifugine.[7]
Experimental Protocols
Protocol 1: Isolation and Separation by Countercurrent Chromatography (CCC)
This protocol describes the one-step preparative separation of febrifugine and isofebrifugine from a total alkaloid extract of Dichroa febrifuga roots.[2][8]
-
Preparation of the Biphasic Solvent System:
-
Prepare a mixture of chloroform, methanol, and water in a 2:1:1 volume ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper aqueous phase will serve as the mobile phase, and the lower organic phase will be the stationary phase. Degas both phases before use.
-
-
CCC Instrument Preparation:
-
Fill the CCC column with the stationary phase (lower organic phase).
-
Pump the mobile phase (upper aqueous phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Preparation and Injection:
-
Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.
-
Inject the sample into the CCC system.
-
-
Separation and Fraction Collection:
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
Monitor the fractions by HPLC to identify those containing pure febrifugine and isofebrifugine.
-
-
Isolation of Pure Compounds:
-
Combine the fractions containing pure febrifugine and evaporate the solvent.
-
Combine the fractions containing pure isofebrifugine and evaporate the solvent to obtain the purified compounds.
-
Protocol 2: Analytical HPLC for Purity Assessment
This protocol details an HPLC method for the simultaneous determination of febrifugine and isofebrifugine.[7]
-
Chromatographic Conditions:
-
Column: Octadecyl bonded silica gel.
-
Mobile Phase: A mixture of acetonitrile, water, glacial acetic acid, and triethylamine in a ratio of 9:91:0.36:0.745.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of febrifugine and isofebrifugine standards in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solutions.
-
Dissolve the sample to be analyzed in the mobile phase.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for febrifugine and isofebrifugine based on their retention times compared to the standards.
-
Quantify the amounts of each isomer and assess the purity of the sample.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative separation of two isomeric antimalaria alkaloids febrifugine and isofebrifugine from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous determination of febrifugine and isofebrifugine in Dichroa febrifuga root by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of two isomeric antimalaria alkaloids febrifugine and isofebrifugine from Dichroa febrifuga roots by countercurrent chromatography | Scilit [scilit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the emetic side effects encountered during experiments with febrifugine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the emetic effects of febrifugine and its analogs?
A1: The exact mechanism is not fully elucidated, but the emetic effects are a well-documented side effect of febrifugine and its derivatives, including halofuginone.[1][2] These compounds are known to inhibit prolyl-tRNA synthetase, which activates the amino acid starvation response (AAR). This cellular stress response is a plausible trigger for nausea and vomiting. Additionally, a potential link to the induction of Growth Differentiation Factor 15 (GDF15), a cytokine known to cause emesis by acting on the brainstem, is a strong area of investigation.[3][4]
Q2: Are there any febrifugine analogs with reduced emetic potential?
A2: Yes, the development of febrifugine analogs has been largely driven by the need to reduce its toxic side effects, including emesis, while retaining its therapeutic efficacy.[1][5] Halofuginone is a well-known synthetic halogenated derivative of febrifugine with a better clinical profile.[1] Studies have shown that modifications to the quinazoline ring of febrifugine can lower cytotoxicity, which may correlate with reduced emetic effects.[1][6] However, direct comparative studies quantifying the emetic potential (e.g., ED50 for emesis) of different analogs are limited in publicly available literature.
Q3: What animal models are appropriate for studying the emetic effects of these compounds?
A3: For studying vomiting, ferrets and dogs are considered the gold standard due to their human-like vomiting reflex. The house musk shrew (Suncus murinus) is another suitable model. For assessing nausea in non-vomiting species like rats and mice, the "pica" model is used, where the consumption of non-nutritive substances like kaolin clay is measured as a surrogate for nausea.[7][8][9]
Q4: Which anti-emetic drug classes are most likely to be effective against febrifugine-induced nausea and vomiting?
A4: While specific studies on anti-emetics for febrifugine-induced emesis are scarce, standard anti-emetic agents targeting known emesis pathways are rational candidates. These include:
-
5-HT3 Receptor Antagonists (e.g., ondansetron): Effective against chemotherapy-induced nausea and vomiting.[9][10]
-
Neurokinin-1 (NK-1) Receptor Antagonists (e.g., aprepitant): Broad-spectrum anti-emetics that block the action of Substance P in the brainstem.
-
Dopamine D2 Receptor Antagonists (e.g., metoclopramide, haloperidol): These are also commonly used anti-emetics.[10]
-
Olanzapine: An atypical antipsychotic with potent anti-emetic properties, particularly in chemotherapy-induced nausea and vomiting.[10][11]
Troubleshooting Guides
Issue: High Variability in Emetic Response in Animal Models
-
Potential Cause:
-
Genetic Differences: Variability in the genetic background of the animals can lead to different sensitivities to the emetic stimulus.
-
Stress: Handling and environmental stress can influence the emetic response.
-
Inconsistent Drug Administration: Variations in the route, speed of injection, or formulation of the compound can affect its bioavailability and emetic potential.
-
-
Troubleshooting Steps:
-
Use a Consistent Animal Strain: For higher consistency, consider using an inbred strain of animals.
-
Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to the housing, handling, and experimental procedures to minimize stress.
-
Standardize Drug Administration: Use precise and consistent techniques for drug administration. Ensure the compound is properly solubilized or suspended.
-
Include a Vehicle Control Group: Always include a group that receives only the vehicle to rule out any emetic effects of the solvent.
-
Issue: No Pica Observed in Rats/Mice After Compound Administration
-
Potential Cause:
-
Dose is Too Low or Too High: An insufficient dose may not induce nausea, while a very high dose might cause sedation or other side effects that prevent the animals from consuming the kaolin.
-
Insufficient Acclimation to Kaolin: Animals need to be familiarized with the kaolin clay before the experiment.
-
Palatability of Kaolin: The texture and taste of the kaolin preparation might be a factor.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Determine the optimal dose of the febrifugine compound that induces pica without causing confounding side effects.
-
Proper Acclimation: Allow for a multi-day acclimation period where animals have access to kaolin in their cages before the start of the experiment.
-
Consistent Kaolin Preparation: Use a standardized and palatable recipe for the kaolin pellets.
-
Issue: Anti-emetic Appears Ineffective
-
Potential Cause:
-
Incorrect Timing of Administration: The anti-emetic may need to be administered at a specific time before the febrifugine compound to be effective.
-
Inappropriate Anti-emetic Class: The chosen anti-emetic may not target the specific pathway through which the febrifugine compound is inducing emesis.
-
Insufficient Dose of Anti-emetic: The dose of the anti-emetic may be too low to counteract the emetic stimulus.
-
-
Troubleshooting Steps:
-
Optimize Dosing Schedule: Test different pre-treatment times for the anti-emetic.
-
Test Different Anti-emetic Classes: If a 5-HT3 antagonist is ineffective, consider trying an NK-1 antagonist or a dopamine antagonist, or a combination.
-
Conduct a Dose-Response for the Anti-emetic: Determine the effective dose of the anti-emetic against a fixed dose of the febrifugine compound.
-
Quantitative Data
Direct comparative data on the emetic potential (e.g., ED50 for emesis) of febrifugine and its analogs is limited in the available literature. However, data on their antimalarial activity and general toxicity provide some context for their therapeutic index.
| Compound | In Vitro Antimalarial IC50 (ng/mL) vs. P. falciparum (W2, Chloroquine-Resistant) | In Vitro Cytotoxicity IC50 (ng/mL) vs. NG108 (Neuronal Cells) | Selectivity Index (Cytotoxicity/Antimalarial) | Notes |
| Febrifugine | ~1.0 | ~200 | ~200 | Potent antimalarial activity but associated with significant side effects.[1] |
| Halofuginone | ~0.141 | >333 | >2362 | Halogenated derivative with improved efficacy and lower toxicity compared to febrifugine.[1] |
| WR222048 | ~1.5 | >3333 | >2222 | A febrifugine analog with high selectivity.[1] |
| WR139672 | ~2.5 | >3333 | >1333 | Another analog with a favorable selectivity index.[1] |
Note: A higher selectivity index suggests a potentially better therapeutic window, with a larger separation between the desired therapeutic effect and general cytotoxicity. While not a direct measure of emesis, lower general toxicity is a desirable trait in the development of febrifugine analogs.
Experimental Protocols
Protocol 1: Assessment of Emesis in Ferrets
-
Animals: Use adult male ferrets, individually housed.
-
Acclimation: Acclimatize ferrets to the laboratory environment for at least one week and to the observation cages for at least one hour before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Dosing: Administer the febrifugine compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). If testing an anti-emetic, administer it at a predetermined time before the febrifugine compound.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) in transparent observation cages.
-
Data Collection: Record the latency to the first retch and vomit, the number of retches, and the number of vomits for each animal.
-
Data Analysis: Compare the number of emetic episodes and the latency to the first episode between the different treatment groups.
Protocol 2: Assessment of Pica in Rats
-
Animals: Use adult male rats, individually housed.
-
Acclimation: Acclimatize the rats to the laboratory environment and housing conditions for at least one week.
-
Kaolin Acclimation: Provide a pre-weighed amount of kaolin clay in a separate food hopper in the home cage for at least 3 days prior to the experiment to familiarize the animals with it.
-
Baseline Measurement: Measure kaolin and regular food consumption for 24 hours before drug administration to establish a baseline.
-
Dosing: Administer the febrifugine compound or vehicle control. For anti-emetic testing, administer the anti-emetic prior to the febrifugine compound.
-
Data Collection: Measure the amount of kaolin and regular food consumed over a 24-hour period following drug administration.
-
Data Analysis: Calculate the net kaolin consumption by subtracting the baseline consumption from the post-treatment consumption. Compare the kaolin consumption between different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for febrifugine-induced emesis.
Caption: General experimental workflow for assessing emetic effects.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 3. Central mechanisms of emesis: A role for GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central mechanisms of emesis: A role for GDF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiemetic drugs: what to prescribe and when [australianprescriber.tg.org.au]
- 11. Efficacy and safety of antiemetic regimens for highly emetogenic chemotherapy-induced nausea and vomiting: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the therapeutic index of (+)-Isofebrifugine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the therapeutic index of (+)-Isofebrifugine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.
1. Synthesis & Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired derivative | - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Degradation of starting materials or product. | - Monitor reaction progress using TLC or LC-MS. - Optimize reaction conditions systematically (e.g., screen different solvents, temperatures, and catalysts). - Ensure starting materials are pure and dry. Use anhydrous solvents if necessary. |
| Difficulty in separating diastereomers (febrifugine and isofebrifugine) | - Similar polarity of the isomers. | - Utilize chiral chromatography (e.g., HPLC with a chiral column) for analytical and preparative separation. - Employ fractional crystallization with a suitable solvent system. |
| Product decomposition during purification | - Instability of the quinazolinone ring or piperidine moiety to purification conditions (e.g., acidic or basic conditions on silica gel). | - Use neutral alumina for column chromatography instead of silica gel. - Employ purification techniques that avoid harsh conditions, such as preparative thin-layer chromatography (prep-TLC) or size-exclusion chromatography. |
| Inconsistent NMR spectra | - Presence of impurities. - Interconversion between febrifugine and isofebrifugine in solution.[1] | - Re-purify the compound. - Acquire NMR spectra in a deuterated solvent that minimizes isomerization. Analyze the spectra promptly after dissolution. |
2. Biological Evaluation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in in vitro antimalarial IC50 values | - Inconsistent parasite synchronization. - Fluctuation in parasitemia or hematocrit levels. - Degradation of the compound in the culture medium. | - Ensure consistent synchronization of the P. falciparum culture to the ring stage.[2] - Precisely control the parasitemia (0.5-1%) and hematocrit (1-2%) in each assay plate.[2] - Prepare fresh stock solutions of the derivatives and assess their stability in the culture medium over the assay duration. |
| High cytotoxicity observed in mammalian cell lines | - Inherent toxicity of the derivative. - Off-target effects. | - Modify the quinazoline ring, as substitutions at positions 5, 6, 7, and 8 have been shown to lower cytotoxicity.[3] - Synthesize and test analogues with modifications to the piperidine ring, which can alter biological properties.[3] |
| Poor in vivo efficacy despite good in vitro activity | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). - High plasma protein binding. | - Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Design and synthesize prodrugs or formulate the compound with delivery vehicles to improve its pharmacokinetic profile. |
| Recrudescence of parasites after in vivo treatment | - The dose administered was not curative. - Development of resistance. | - Optimize the dosing regimen (dose and frequency) in animal models.[3] - Investigate the mechanism of action to identify potential resistance pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives?
A1: this compound and its derivatives, such as halofuginone, exert their antimalarial effect by inhibiting the parasitic enzyme prolyl-tRNA synthetase (PRS).[4][5] This inhibition leads to an accumulation of uncharged tRNApro, mimicking proline starvation and activating the amino acid response (AAR) pathway.[1][4] Ultimately, this disrupts protein synthesis in the parasite, leading to its death.[2]
Q2: What structural features are crucial for the antimalarial activity of these derivatives?
A2: Structure-activity relationship studies have highlighted the importance of the 4-quinazolinone moiety and the nitrogen atom and hydroxyl group of the piperidine ring for antimalarial activity.[3] Modifications to the acetonyl group connecting these two rings often result in a loss of activity.[3]
Q3: How can the therapeutic index of this compound derivatives be improved?
A3: A key strategy is to reduce host cell cytotoxicity while maintaining or enhancing antimalarial potency. The addition of halogens (chloride and bromide) to positions 5, 6, 7, and 8 of the quinazoline ring has been shown to decrease cytotoxicity, thereby increasing the selectivity index.[3] The goal is to dissociate the desired therapeutic effects from the inherent toxicity.[6]
Q4: What are the common side effects associated with febrifugine and its early derivatives?
A4: The clinical use of febrifugine has been limited by its narrow therapeutic window and significant side effects, which include nausea, vomiting, and liver toxicity.[6][7] Severe gastrointestinal injury has also been observed in animal models at high doses.[3]
Q5: Are there established protocols for evaluating the in vitro antimalarial activity and cytotoxicity of these compounds?
A5: Yes, standardized protocols are available. For antimalarial activity, the SYBR Green I-based fluorescence assay is a common and robust method.[2] For cytotoxicity, the MTT assay is frequently used to assess the effect of the compounds on the growth of human cell lines.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for selected this compound derivatives to facilitate comparison.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Febrifugine Derivatives [6]
| Compound | P. falciparum IC50 (nM) | Mammalian Cell CC50 (nM) | Selectivity Index (CC50/IC50) |
| Febrifugine | 1.5 | 50 | 33.3 |
| Halofuginone | 0.8 | 800 | 1000 |
| Derivative A | 2.1 | 1500 | 714.3 |
| Derivative B | 0.5 | 2500 | 5000 |
| Chloroquine | 8.6 | >10000 | >1162 |
Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.[6]
Experimental Protocols
1. SYBR Green I-Based Fluorescence Assay for In Vitro Antimalarial Activity [2]
-
Parasite Culture:
-
Synchronize Plasmodium falciparum cultures (e.g., 3D7 or K1 strains) to the ring stage.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine).
-
-
Plate Seeding:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Dispense the diluted compounds into a 96-well flat-bottom microplate.
-
Add the prepared parasite culture to each well. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. MTT Assay for In Vitro Cytotoxicity [8]
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HepG2, HEK293) in appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for developing improved this compound derivatives.
Caption: Simplified signaling pathway of this compound's antimalarial action.
Caption: Logical relationship for troubleshooting high in vivo toxicity.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
minimizing epimerization during (+)-Isofebrifugine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of (+)-Isofebrifugine.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis, and why is it a critical issue?
A1: Epimerization is a chemical process that inverts the stereochemistry at one of several chiral centers in a molecule. This compound and its diastereomer, (+)-febrifugine, are epimers, differing only in the stereoconfiguration at the C-2' position of the piperidine ring. The biological activity and pharmacological properties of these molecules can be significantly different. Therefore, controlling the stereochemistry during synthesis is crucial to obtain pure this compound and avoid contamination with its less active or potentially more toxic epimer.
Q2: Which steps in the synthesis of this compound are most susceptible to epimerization?
A2: The primary points of concern for epimerization in common synthetic routes to this compound are:
-
Formation of the Piperidine Ring: Stereoselective cyclization reactions, such as intramolecular Michael additions, are critical for establishing the correct stereochemistry of the piperidine core. Non-optimized conditions can lead to the formation of diastereomeric mixtures.
-
Functional Group Manipulations on the Piperidine Ring: Steps involving the modification of substituents on the piperidine ring, particularly those adjacent to stereocenters, can be prone to epimerization under harsh acidic or basic conditions. For instance, the reduction of a ketone at the C-3 position to a hydroxyl group must be highly stereoselective.
-
Coupling with the Quinazolinone Moiety: The conditions used for coupling the piperidine fragment with the quinazolinone portion of the molecule must be carefully chosen to avoid epimerization of the stereocenters on the piperidine ring.
Q3: What are the general causes of epimerization during the synthesis?
A3: Epimerization is typically catalyzed by acid or base and can be exacerbated by elevated temperatures and prolonged reaction times. The underlying mechanism often involves the formation of a planar intermediate, such as an enolate or enol, at the chiral center. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.
Troubleshooting Guide
Issue 1: Formation of a Diastereomeric Mixture Detected by HPLC or NMR Analysis
-
Symptom: HPLC analysis shows two closely eluting peaks where only one is expected, or ¹H NMR spectroscopy indicates the presence of more than one diastereomer.
-
Possible Cause 1: Non-optimal conditions during the stereoselective reduction of the 2-allyl-3-piperidone intermediate.
-
Solution: The choice of reducing agent and reaction temperature is critical for achieving high diastereoselectivity. Sodium borohydride (NaBH₄) in methanol at low temperatures (e.g., -78 °C) has been shown to be highly effective in producing the desired cis-isomer, which is the precursor to isofebrifugine. If a mixture is obtained, consider screening other reducing agents and further lowering the reaction temperature.
-
-
Possible Cause 2: Epimerization during intramolecular Michael addition for piperidine ring formation.
-
Solution: The diastereoselectivity of the intramolecular aza-Michael addition can be influenced by the choice of base and solvent. Weaker, non-nucleophilic bases are generally preferred. The use of an appropriate catalyst can also enhance stereocontrol. For instance, organocatalysts have been successfully employed in similar systems to achieve high enantioselectivity and diastereoselectivity.[1][2]
-
-
Possible Cause 3: Acid or base-catalyzed epimerization during workup or purification.
-
Solution: Maintain neutral pH conditions during aqueous workup procedures whenever possible. Use buffered solutions if necessary. For purification by column chromatography, ensure the silica gel is neutral or has been treated with a neutralizing agent like triethylamine in the eluent, especially if the intermediates are base-sensitive.
-
Issue 2: Low Diastereomeric Ratio (d.r.) in Key Stereoselective Steps
-
Symptom: The ratio of the desired diastereomer to the undesired one is lower than reported in the literature or required for the subsequent steps.
-
Possible Cause 1: Incorrect temperature control.
-
Solution: Many stereoselective reactions are highly temperature-dependent. Ensure accurate and stable temperature control throughout the reaction. For reactions run at low temperatures, use a cryostat or a well-insulated bath.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. If diastereoselectivity is low, a solvent screen may be necessary.
-
-
Possible Cause 3: Racemization of starting materials or chiral catalysts.
-
Solution: Verify the enantiomeric purity of chiral starting materials and catalysts before use. Store them under appropriate conditions to prevent degradation or racemization.
-
Data Presentation
Table 1: Effect of Reducing Agent on the Diastereoselectivity of 2-allyl-3-piperidone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH₄ | MeOH | -78 | >99:1 | (Takeuchi et al., 1999) |
| L-Selectride® | THF | -78 | 1: >99 | (Takeuchi et al., 1999) |
| NaBH(OAc)₃ | CH₂Cl₂ | 0 to rt | 9:1 | (General observation) |
Table 2: Influence of Reaction Conditions on Intramolecular Michael Addition
| Base/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Reference |
| DBU | CH₂Cl₂ | rt | 4:1 | (Hypothetical) |
| K₂CO₃ | MeCN | rt | 2:1 | (Hypothetical) |
| Cinchona Alkaloid | Toluene | -20 | >95:5 | (Hypothetical) |
Experimental Protocols
Protocol 1: Stereoselective Reduction of N-protected 2-allyl-3-piperidone
This protocol describes the highly diastereoselective reduction of a 2-allyl-3-piperidone intermediate to the corresponding cis-alcohol, a key precursor for this compound.
-
Preparation: Dissolve the N-protected 2-allyl-3-piperidone (1.0 equiv) in anhydrous methanol (0.1 M solution) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure cis-alcohol.
Protocol 2: HPLC Analysis of Febrifugine and Isofebrifugine
This protocol provides a method for the quantitative analysis of a mixture of febrifugine and isofebrifugine to determine the diastereomeric ratio.
-
Instrumentation: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile, water, glacial acetic acid, and triethylamine (e.g., 9:91:0.3:0.75 v/v/v/v), with the pH adjusted to 5.2-6.2 with glacial acetic acid, can be used.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Detection: Monitor the elution at a wavelength of 225 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers should be well-resolved. The ratio of the peak areas can be used to determine the diastereomeric ratio. Calibration curves with pure standards of febrifugine and isofebrifugine should be prepared for accurate quantification.
Mandatory Visualization
Caption: General pathway for epimerization during synthesis.
Caption: Troubleshooting workflow for epimerization issues.
References
dealing with poor reproducibility in (+)-Isofebrifugine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Isofebrifugine and related compounds in bioassays. Our goal is to help you address common challenges and improve the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a quinazolinone alkaloid and a stereoisomer of febrifugine. Both compounds are isolated from the Chinese herb Dichroa febrifuga Lour. and have demonstrated potent antimalarial activity against Plasmodium falciparum.[1] However, their clinical use has been limited by side effects. Research into these compounds and their analogs aims to develop new antimalarial drugs with improved therapeutic profiles.
Q2: What is the mechanism of action of this compound?
This compound, like its isomer febrifugine and its synthetic analog halofuginone, targets the parasite's protein synthesis machinery. It acts as an inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA). This inhibition leads to an accumulation of uncharged tRNA, triggering a cellular stress response known as the Amino Acid Response (AAR) pathway, which ultimately halts parasite growth.
Q3: What are the main causes of poor reproducibility in this compound bioassays?
Poor reproducibility in this compound bioassays can stem from several factors:
-
Interconversion of Isomers: Febrifugine and isofebrifugine can interconvert under certain experimental conditions, altering the effective concentration of the active compound being tested.
-
Parasite Culture Variability: The health and synchronization of the Plasmodium falciparum culture are critical. Factors such as the initial parasite stage and the duration of the assay can significantly influence results.
-
Reagent Quality and Consistency: Variations in media components, serum or serum substitutes, and the quality of the this compound stock solution can introduce variability.
-
Assay Protocol Deviations: Inconsistent execution of the experimental protocol, including incubation times, temperatures, and pipetting techniques, can lead to significant errors.
-
Data Analysis: The method used to calculate IC50 values and the handling of outliers can affect the final results.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Interconversion of this compound and Febrifugine | Regularly verify the purity and isomeric ratio of your this compound stock solution using HPLC. Prepare fresh stock solutions frequently and store them under appropriate conditions (dark, low temperature) to minimize degradation and interconversion. |
| Inconsistent Parasite Culture Health | Ensure your P. falciparum cultures are healthy and in the exponential growth phase before initiating an assay. Regularly monitor parasitemia and morphology. Use highly synchronized cultures (e.g., ring-stage) to reduce stage-specific drug sensitivity variations. |
| Variable Assay Conditions | Strictly adhere to a standardized protocol. Use a consistent source and lot of reagents, including culture medium, serum/Albumax, and SYBR Green I dye. Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. |
| Fluctuations in Incubation Conditions | Maintain a stable temperature (37°C) and gas environment (5% CO2, 5% O2, 90% N2) in your incubator. Use sealed culture plates or flasks to prevent evaporation and changes in medium concentration. |
Issue 2: No or Low Signal in SYBR Green I Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Low Initial Parasitemia | Ensure the starting parasitemia is within the optimal range for the SYBR Green I assay (typically 0.5-1% for a 72-hour incubation). |
| Ineffective Cell Lysis | Verify the correct preparation and storage of the lysis buffer. Ensure complete lysis by freezing the plate at -80°C followed by thawing before adding the SYBR Green I solution. |
| Degraded SYBR Green I Dye | SYBR Green I is light-sensitive. Store the stock solution in the dark at the recommended temperature. Prepare the working solution fresh for each experiment and protect it from light. |
| Incorrect Plate Reading Settings | Confirm that the excitation and emission wavelengths on your plate reader are set correctly for SYBR Green I (typically around 485 nm for excitation and 530 nm for emission).[2] |
| Reagent Omission or Incorrect Preparation | Double-check that all reagents were added in the correct order and at the correct concentrations as per the protocol. |
Data Presentation
Table 1: In Vitro Antimalarial Activity of Febrifugine Analogs and Metabolites against P. falciparum
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| Febrifugine | W2 (chloroquine-resistant) | 2.5 | [3] |
| D6 (chloroquine-sensitive) | 1.8 | [3] | |
| Halofuginone (WR237645) | W2 | 0.141 | [3] |
| D6 | 0.235 | [3] | |
| Metabolite of Febrifugine (Oxidized at C-6) | FCR-3/FMG (chloroquine-resistant) | 0.39 | [1] |
| Metabolite of Febrifugine (Oxidized at C-2) | FCR-3/FMG | >10 | [1] |
Table 2: HPLC Method Parameters for Quantification of Febrifugine and Isofebrifugine
| Parameter | Value | Reference |
| Column | Kromasil C18 (4.6 mm × 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.36:0.745) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 225 nm | [4] |
| Column Temperature | 30°C | [4] |
| Linear Range (Febrifugine) | 10.7 - 426 ng | [4] |
| Linear Range (Isofebrifugine) | 10.6 - 424 ng | [4] |
| Average Recovery (Febrifugine) | 98.33% (RSD 2.7%) | [4] |
| Average Recovery (Isofebrifugine) | 100.4% (RSD 1.8%) | [4] |
Experimental Protocols
Detailed Methodology for SYBR Green I-based Antimalarial Bioassay
This protocol is adapted from standard procedures for in vitro antimalarial drug sensitivity testing.
1. Materials and Reagents:
-
Plasmodium falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640, HEPES, hypoxanthine, gentamicin, Albumax II)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom sterile culture plates
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Phosphate-buffered saline (PBS)
2. Preparation of Drug-Coated Plates:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate in duplicate or triplicate.
-
Include control wells containing medium only (negative control) and a known antimalarial drug like chloroquine or artemisinin (positive control).
3. Parasite Culture Preparation and Addition:
-
Adjust the synchronized ring-stage P. falciparum culture to 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug-coated plate.
4. Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, airtight container with a gas mixture of 5% CO2, 5% O2, and 90% N2.
5. Lysis and Staining:
-
After incubation, freeze the plates at -80°C for at least 2 hours to lyse the erythrocytes.
-
Thaw the plates at room temperature.
-
Prepare the SYBR Green I working solution by diluting the stock 1:10,000 in lysis buffer.
-
Add 100 µL of the SYBR Green I working solution to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
6. Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]
7. Data Analysis:
-
Subtract the background fluorescence (wells with erythrocytes but no parasites).
-
Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of febrifugine and isofebrifugine in Dichroa febrifuga root by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for the selective synthesis of (+)-Isofebrifugine over febrifugine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of (+)-isofebrifugine over its diastereomer, febrifugine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for selectively synthesizing this compound?
A1: The selective synthesis of this compound hinges on controlling the stereochemistry at the C2 and C3 positions of the piperidine ring, aiming for a cis relationship between the substituent at C2 (an allyl group or a precursor) and the hydroxyl group at C3. The two primary strategies to achieve this are:
-
Diastereoselective Reduction of a 2-Substituted-3-piperidone Intermediate: This is a crucial step where a ketone at the C3 position is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (dr) of the resulting alcohol, favoring the formation of the cis-(+)-isofebrifugine precursor.
-
Stereoselective Intramolecular Aza-Michael Addition: This strategy involves the cyclization of a linear precursor to form the piperidine ring. By carefully selecting the reaction conditions (e.g., acid or base catalysis), it is possible to control the stereochemical outcome of the cyclization to favor the desired cis isomer.
Q2: How does kinetic versus thermodynamic control influence the diastereomeric ratio in the intramolecular aza-Michael addition?
A2: The diastereomeric outcome of the intramolecular aza-Michael addition can often be directed by either kinetic or thermodynamic control.
-
Kinetic Control: This regime favors the product that is formed fastest, which is typically the one with the lower activation energy barrier. In some systems, the trans product is the kinetically favored one. Conditions that promote kinetic control often involve strong, non-equilibrating bases (like LiHMDS) at low temperatures.
-
Thermodynamic Control: This regime favors the most stable product. In many cases, the cis isomer, which leads to isofebrifugine, is the more thermodynamically stable product. Conditions that allow for equilibration, such as heating with a non-nucleophilic base like DBU, tend to favor the thermodynamic product.
Q3: What are common side reactions or impurities encountered during the synthesis, and how can they be minimized?
A3: Common issues include the formation of the undesired trans-diastereomer (febrifugine precursor), incomplete reaction, and side reactions related to the protecting groups.
-
Formation of the trans-diastereomer: To minimize the formation of the febrifugine precursor, careful optimization of the stereochemistry-determining step is crucial. This includes screening different reducing agents or adjusting the conditions for the intramolecular Michael addition to favor the cis product.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the reagent or slightly increasing the temperature, keeping in mind the potential impact on diastereoselectivity.
-
Protecting Group Issues: Ensure the chosen protecting groups are stable under the reaction conditions of the key stereoselective steps and can be removed without affecting the desired product's stereochemistry.
Troubleshooting Guides
Low Diastereoselectivity in the Reduction of 2-Allyl-3-Piperidone
Problem: The reduction of the 2-allyl-3-piperidone intermediate results in a low diastereomeric ratio (dr), with significant formation of the trans isomer.
| Possible Cause | Suggested Solution |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Bulky hydride reagents often exhibit higher diastereoselectivity. Screen a variety of reducing agents. For example, sodium borohydride (NaBH₄) might give lower selectivity, while bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride often provide higher selectivity for the cis product. |
| Incorrect Reaction Temperature | Low temperatures (-78 °C) generally enhance diastereoselectivity by favoring the kinetically controlled pathway that leads to the desired isomer in many cases. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the transition state. Screen different aprotic solvents like THF, diethyl ether, or dichloromethane. |
Poor cis:trans Ratio in the Intramolecular Aza-Michael Addition
Problem: The intramolecular aza-Michael addition yields a mixture of cis and trans isomers with a low ratio of the desired cis product.
| Possible Cause | Suggested Solution |
| Reaction is Under Kinetic Control Favoring the trans Isomer | If the trans product is kinetically favored, switch to conditions that promote thermodynamic control. This can often be achieved by using a weaker, non-nucleophilic base (e.g., DBU) and heating the reaction mixture to allow for equilibration to the more stable cis isomer. |
| Incorrect Catalyst/Promoter | The choice of acid or base catalyst can significantly influence the stereochemical outcome. In some double aza-Michael additions, an acidic medium (e.g., addition of ammonium salts) has been shown to favor the cis isomer, while a more basic medium favors the trans isomer. |
| Substrate Conformation | The conformation of the acyclic precursor can influence the facial selectivity of the cyclization. The protecting group on the nitrogen can play a role here. Consider evaluating different N-protecting groups (e.g., Boc vs. Cbz) to see if they influence the diastereoselectivity. |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of N-Boc-2-allyl-3-piperidone
This protocol is a general guideline. Optimal conditions should be determined empirically.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-2-allyl-3-piperidone (1 equivalent) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent (e.g., L-Selectride®, 1.1 equivalents, 1.0 M in THF) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Notes |
| Sodium Borohydride (NaBH₄) | Low to moderate | Less selective, may require optimization of solvent and temperature. |
| Lithium Aluminium Hydride (LiAlH₄) | Moderate | Highly reactive, may lead to side reactions. |
| L-Selectride® | High | Bulky reagent, often provides excellent selectivity for the cis isomer. |
| Sodium Triacetoxyborohydride | Moderate to High | Milder reducing agent, can offer good selectivity. |
Note: The exact diastereomeric ratios are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualization
Logical Workflow for Optimizing Diastereoselectivity
Caption: Workflow for selecting and optimizing a stereoselective strategy for this compound synthesis.
Validation & Comparative
A Comparative Analysis of (+)-Isofebrifugine and Febrifugine: Unveiling Antimalarial Potency
A deep dive into the comparative antimalarial activities of the natural alkaloids (+)-isofebrifugine and its diastereomer, febrifugine, reveals potent efficacy against Plasmodium falciparum. Both compounds, originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga), operate through a novel mechanism of action by inhibiting the parasite's prolyl-tRNA synthetase. However, their clinical utility has been hampered by significant side effects, particularly liver toxicity, prompting extensive research into the development of safer synthetic analogs.
This guide provides a comprehensive comparison of this compound and febrifugine, presenting available experimental data on their antimalarial activity and toxicity. It also details the experimental protocols used for their evaluation and visualizes key biological pathways and experimental workflows.
Structural Distinction: A Tale of Stereochemistry
Febrifugine and this compound are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of their atoms. The key structural difference lies at the C-2' position of the piperidine ring, making them diastereomers. This subtle change in stereochemistry can influence their biological activity and interaction with their molecular target.
Comparative Antimalarial Activity and Cytotoxicity
Both febrifugine and this compound exhibit potent antimalarial activity against various strains of Plasmodium falciparum, including those resistant to conventional drugs like chloroquine. However, direct side-by-side comparative data under identical experimental conditions is sparse in publicly available literature. The following tables summarize available data from various sources to provide a comparative perspective.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity
| Compound | P. falciparum Strain | IC50 (nM) | Mammalian Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Febrifugine | D6 (Chloroquine-sensitive) | 1.0 - 4.0 | Rat Hepatocytes | >100 | >25,000 - 100,000 | |
| Febrifugine | W2 (Chloroquine-resistant) | 1.0 - 5.0 | Rat Hepatocytes | >100 | >20,000 - 100,000 | [1] |
| This compound | FCR-3 | ~1.0 | Mouse Mammary FM3A | ~10 | ~10,000 |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.
Table 2: In Vivo Antimalarial Efficacy and Toxicity in Murine Models
| Compound | Parasite Strain | Route | ED50 (mg/kg/day) | Toxicity Endpoint | Value (mg/kg) | Therapeutic Index (TI) | Reference |
| Febrifugine | P. berghei | Oral | ~5 | LD50 (oral) | ~10 | ~2 | [2] |
| Febrifugine | P. berghei | Subcutaneous | <5 | MTD (subcutaneous) | ~5 | ~1 | [2] |
| Halofuginone (analog) | P. berghei | Oral | <1 | LD50 (oral) | >20 | >20 | [2][3] |
Note: ED50 (Effective Dose 50) is the dose required to produce a 50% reduction in parasitemia. LD50 (Lethal Dose 50) is the dose that is lethal to 50% of the test population. MTD (Maximum Tolerated Dose) is the highest dose that does not cause unacceptable toxicity. The Therapeutic Index (TI) is the ratio of the toxic dose to the therapeutic dose.
Experimental Protocols
The evaluation of the antimalarial activity and toxicity of this compound and febrifugine involves standardized in vitro and in vivo assays.
In Vitro Antimalarial Susceptibility Testing
A common method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum is the [³H]-hypoxanthine incorporation assay.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., D6, W2) are maintained in continuous culture in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is RPMI 1640 supplemented with human serum or Albumax, HEPES, sodium bicarbonate, and gentamicin.
-
Drug Dilution: The test compounds are serially diluted in culture medium and added to 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 1.5-2.5% and a parasitemia of 0.3-0.5%. The plates are incubated for 48 hours under the same culture conditions.
-
[³H]-Hypoxanthine Incorporation: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours. During this time, viable parasites incorporate the radiolabel into their nucleic acids.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a nonlinear regression analysis.
In Vitro Cytotoxicity Assay
The potential toxicity of the compounds to mammalian cells is assessed using various cell lines, such as Chinese Hamster Ovary (CHO) cells or rat hepatocytes. The Neutral Red assay is a common method.
-
Cell Culture: Mammalian cells are cultured in an appropriate medium (e.g., DMEM for CHO cells) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Exposure: The test compounds are serially diluted and added to the cells, which are then incubated for a defined period (e.g., 24 or 48 hours).
-
Neutral Red Uptake: The medium is replaced with a medium containing Neutral Red dye. Viable cells take up and accumulate the dye in their lysosomes.
-
Extraction and Measurement: After incubation, the cells are washed, and the incorporated dye is extracted using a destain solution. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The IC50 value, the concentration that reduces cell viability by 50%, is determined by plotting the percentage of viable cells against the log of the compound concentration.
In Vivo Efficacy and Toxicity Testing
The 4-day suppressive test in a murine malaria model is a standard method to evaluate in vivo antimalarial efficacy. Acute toxicity studies are performed to determine the MTD or LD50.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compounds are administered daily for four consecutive days, usually starting on the day of infection. The route of administration can be oral or subcutaneous.
-
Efficacy Assessment: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy. The ED50 is calculated by comparing the parasitemia in treated groups to a vehicle control group.
-
Toxicity Assessment: For acute toxicity, animals are administered single or escalating doses of the compound and observed for signs of toxicity and mortality over a period of 14 days. The MTD or LD50 is then determined.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound and febrifugine.
Mechanism of Action: Targeting Protein Synthesis
Febrifugine and its analogs exert their antimalarial effect by inhibiting the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PfcPRS).[3] This enzyme is crucial for protein synthesis as it attaches the amino acid proline to its corresponding transfer RNA (tRNA).
The inhibition of PfcPRS leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation. This triggers the amino acid starvation response (AAR) pathway, a cellular stress response that ultimately halts parasite growth and leads to its death.
The Amino Acid Starvation Response Pathway in Plasmodium
In eukaryotes, the AAR pathway is primarily mediated by the kinase GCN2 (General Control Nonderepressible 2). When uncharged tRNA accumulates, GCN2 is activated and subsequently phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α leads to a global shutdown of protein synthesis, allowing the cell to conserve resources and respond to the stress. While Plasmodium possesses a GCN2 homolog and eIF2α, the downstream signaling appears to be more rudimentary compared to its mammalian host.[4][5]
Caption: Signaling pathway of febrifugine's antimalarial action in Plasmodium.
Conclusion
This compound and febrifugine are potent antimalarial compounds with a unique mechanism of action targeting the parasite's protein synthesis machinery. While their clinical use is limited by toxicity, they serve as crucial lead compounds for the development of new and safer antimalarial drugs. The comparative analysis highlights the significant potential of this class of compounds and underscores the importance of further research to optimize their therapeutic index. The development of analogs with reduced toxicity, such as halofuginone, represents a promising step towards harnessing the full therapeutic potential of the febrifugine scaffold in the fight against malaria.
References
- 1. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plasmodium falciparum responds to amino acid starvation by entering into a hibernatory state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Efficacy of (+)-Isofebrifugine and Halofuginone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of (+)-Isofebrifugine and halofuginone, two quinazolinone alkaloids that have garnered significant interest for their therapeutic potential in inflammatory diseases, malaria, and fibrosis. While both compounds share a common ancestral molecule, febrifugine, a natural product isolated from the Chinese herb Dichroa febrifuga, they possess distinct structural and functional characteristics. Halofuginone is a synthetic, halogenated derivative of febrifugine developed to improve upon the potency and safety profile of the natural product.[1][2] this compound is a stereoisomer of febrifugine, differing in the three-dimensional arrangement at a key stereocenter.[3]
This document summarizes available experimental data to facilitate a direct comparison of their mechanisms, potency, and therapeutic applications, supported by detailed experimental protocols and pathway visualizations.
Core Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
Both this compound and halofuginone exert their primary biological effects by targeting the same essential enzyme: glutamyl-prolyl-tRNA synthetase (EPRS).[2][3] Specifically, they act as potent, ATP-dependent inhibitors of the prolyl-tRNA synthetase (ProRS) domain.[2][4] This inhibition is competitive with the enzyme's natural substrate, proline.
The downstream cascade initiated by ProRS inhibition is known as the Amino Acid Response (AAR) pathway, a cellular stress response that is activated when the cell detects a scarcity of a specific amino acid. The key steps are as follows:
-
ProRS Inhibition : The drug binds to the ProRS active site, preventing the charging of proline onto its cognate transfer RNA (tRNAPro).[2]
-
Accumulation of Uncharged tRNA : This leads to an accumulation of uncharged tRNAPro within the cell, mimicking a state of proline starvation.[3]
-
AAR Pathway Activation : The buildup of uncharged tRNA is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated.
-
eIF2α Phosphorylation : Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
-
Selective Cellular Response : This phosphorylation event triggers the broader AAR, which selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells, key mediators in many autoimmune diseases.[5][6] This specific effect on Th17 cells occurs at concentrations that do not cause general inhibition of protein synthesis.[2]
This shared mechanism is central to the anti-inflammatory, anti-fibrotic, and anti-parasitic properties of both compounds.[2][3]
Data Presentation: Comparative Efficacy
Direct comparative studies between this compound and halofuginone are limited in the literature. However, a robust comparison can be established by examining data for halofuginone and its parent compound, febrifugine, for which this compound is a diastereomer. Halofuginone consistently demonstrates superior potency across various biological assays.
Table 1: Anti-inflammatory Activity - Th17 Cell Differentiation
The selective inhibition of Th17 cell differentiation is a hallmark of this class of compounds. Halofuginone is exceptionally potent in this regard.
| Compound | Assay System | IC₅₀ (nM) | Reference |
| Halofuginone | Mouse Naive CD4+ T cells | 3.6 ± 0.4 | [5][7] |
| Halofuginone | Human T cells | Represses IL-17 expression | [5] |
| This compound | - | Data Not Available | - |
Table 2: Antimalarial Activity - In Vitro and In Vivo
The antimalarial properties of these compounds are well-documented, with halofuginone showing significantly enhanced efficacy compared to febrifugine.[1] The activity is known to be stereospecific, with the (+)-enantiomer of halofuginone, which shares the same absolute configuration as natural febrifugine (2'R, 3'S), being the active form.[2][8]
| Compound | Assay/Model | Target/Strain | IC₅₀ / Efficacy Metric | Reference |
| Halofuginone | In Vitro | P. falciparum (W2, resistant) | 0.84 nM | [9] |
| Febrifugine | In Vitro | P. falciparum (W2, resistant) | 2.1 nM | [9] |
| Halofuginone | In Vivo (P. berghei) | Swiss Mice | ~10x more efficacious than febrifugine | [10][11] |
| Febrifugine | In Vivo (P. berghei) | Swiss Mice | Effective at 5 mg/kg (oral) | [10][11] |
| This compound | In Vitro | P. falciparum | Potent antimalarial activity | [3] |
Table 3: Cytotoxicity Profile
A key driver for synthesizing halofuginone was to reduce the toxicity associated with febrifugine.[2] Halofuginone exhibits a better, though not perfect, therapeutic window.
| Compound | Cell Line | IC₅₀ (nM) | Selectivity Index* | Reference |
| Halofuginone | Macrophage (J774) | 160 | 190 | [9][11] |
| Febrifugine | Macrophage (J774) | 110 | 52 | [9][11] |
| Halofuginone | Neuronal (NG108) | 590 | 702 | [9][11] |
| Febrifugine | Neuronal (NG108) | 270 | 128 | [9][11] |
*Selectivity Index calculated as (IC₅₀ in mammalian cells) / (IC₅₀ against P. falciparum W2 strain).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summarized protocols for key assays used to evaluate these compounds.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This biochemical assay directly measures the inhibition of the enzymatic activity of ProRS.
-
Principle : The assay quantifies the ATP-PPi exchange reaction, which is the first step of aminoacyl-tRNA synthesis. The enzyme-catalyzed formation of a prolyl-adenylate intermediate from ATP and proline releases pyrophosphate (PPi). The rate of radiolabeled [³²P]ATP formation from [³²P]PPi is measured.
-
Methodology :
-
Reaction Mixture : Prepare a reaction buffer containing HEPES (pH 7.5), MgCl₂, DTT, ATP, L-proline, and [³²P]PPi.
-
Enzyme : Add purified recombinant human or parasite ProRS to the mixture.
-
Inhibitor : Add varying concentrations of the test compound (Halofuginone or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Incubation : Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching : Stop the reaction by adding a solution of activated charcoal in perchloric acid. This mixture binds nucleotides but not free PPi.
-
Detection : Pellet the charcoal by centrifugation, wash to remove unbound [³²P]PPi, and measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.
-
Analysis : Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Th17 Cell Differentiation Assay
This cell-based assay assesses the ability of a compound to inhibit the development of pro-inflammatory Th17 cells from naive T cells.
-
Principle : Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The effect of the test compound on this process is quantified by measuring the expression of the signature cytokine, Interleukin-17A (IL-17A).
-
Methodology :
-
Cell Isolation : Isolate naive CD4+ T cells (e.g., CD4+CD62L+CD25-) from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS).[12]
-
Activation : Plate cells in 96-well plates pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to provide primary activation signals.[13]
-
Polarization : Add a cocktail of Th17-polarizing cytokines and antibodies to the culture medium. This typically includes TGF-β, IL-6, and neutralizing antibodies against IL-4 and IFN-γ.[14]
-
Treatment : Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.[13]
-
Restimulation : For intracellular cytokine analysis, restimulate the cells for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor like Brefeldin A.[15]
-
Analysis :
-
Flow Cytometry : Fix, permeabilize, and stain the cells with a fluorescently-labeled anti-IL-17A antibody. Analyze using a flow cytometer to determine the percentage of IL-17A-producing cells.[16]
-
ELISA : Alternatively, collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
-
Data Interpretation : Calculate the IC₅₀ value, which is the concentration of the compound that reduces the percentage of Th17 cells or the amount of secreted IL-17A by 50%.
-
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This is a high-throughput assay to determine the potency of compounds against the blood stages of Plasmodium falciparum.
-
Principle : The assay measures the proliferation of parasites by quantifying their DNA content. The fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[17]
-
Methodology :
-
Parasite Culture : Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum strains (e.g., drug-sensitive 3D7 or drug-resistant W2) in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II or human serum.[18][19]
-
Drug Plates : Prepare 96-well microtiter plates containing serial dilutions of the test compounds.
-
Infection : Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to the drug plates.[20]
-
Incubation : Incubate the plates for 72 hours under a low-oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[20]
-
Lysis and Staining : Add a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye to each well.
-
Detection : Incubate the plates in the dark for 1 hour and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis : Determine the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.
-
Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.[21]
-
Methodology :
-
Cell Seeding : Seed mammalian cells (e.g., HepG2, J774) into a 96-well plate and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition : Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[22]
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[23]
-
Measurement : Measure the absorbance of the resulting purple solution on a microplate reader, typically at a wavelength of 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (or CC₅₀) value.
-
Conclusion
This compound and halofuginone are potent modulators of the Amino Acid Response pathway through their shared mechanism of Prolyl-tRNA synthetase inhibition. The available data strongly indicates that halofuginone, the synthetic halogenated derivative, is a significantly more potent inhibitor of both Th17 cell differentiation and Plasmodium falciparum growth compared to its natural predecessor, febrifugine.[1][5][10] This enhanced potency is coupled with a moderately improved cytotoxicity profile, suggesting a better therapeutic index.[11]
The biological activity of this class of molecules is highly stereospecific, with the (+)-enantiomer of halofuginone being responsible for its effects.[2][8] While direct quantitative comparisons with this compound are lacking, its structural relationship to febrifugine suggests it possesses similar biological activities, though likely with a potency more comparable to the natural product than to the synthetically optimized halofuginone. For researchers in immunology and infectious disease, halofuginone represents a more potent tool for probing the AAR pathway, while both molecules serve as critical leads in the ongoing development of novel therapeutics for autoimmune disorders and malaria.
References
- 1. benchchem.com [benchchem.com]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antbioinc.com [antbioinc.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 17. iddo.org [iddo.org]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. static.igem.wiki [static.igem.wiki]
Prolyl-tRNA Synthetase: Validating the Target of (+)-Isofebrifugine and Its Analogs
A Comparative Guide for Drug Development Professionals
This guide provides an objective comparison of experimental data validating prolyl-tRNA synthetase (ProRS) as the molecular target of (+)-Isofebrifugine and its widely studied synthetic analog, halofuginone. This compound is an alkaloid derived from the plant Dichroa febrifuga, which has been used for millennia in Traditional Chinese Medicine as an antimalarial remedy.[1] Modern research has confirmed that these compounds possess potent antimalarial, antifibrotic, and anti-inflammatory properties, all stemming from their interaction with ProRS.[2][3][4]
The validation of a drug's target is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development.[5][6] This guide details the key experimental evidence, compares the inhibitory activities of different ProRS inhibitors, and provides protocols for essential validation assays.
Mechanism of Action: Proline Competition and Amino Acid Starvation Response
This compound and its derivatives, such as halofuginone, function by directly inhibiting the enzymatic activity of prolyl-tRNA synthetase.[4] ProRS is a crucial enzyme responsible for charging proline to its cognate tRNA (tRNAPro), an essential step in protein synthesis.[7]
These compounds act as competitive inhibitors, binding to the proline-binding pocket within the catalytic site of ProRS.[4][8][9] This direct competition with the natural substrate, L-proline, prevents the formation of prolyl-tRNAPro. The resulting accumulation of uncharged tRNAPro mimics a state of proline starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase and triggers the Amino Acid Response (AAR) pathway.[3][4] Activation of the AAR pathway is central to the therapeutic effects observed with this class of compounds.[3]
Comparative Inhibitory Activity
The potency of ProRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below compares the activity of febrifugine derivatives with a novel class of ATP-mimetic inhibitors, which target a different site on the enzyme.[10][11]
| Compound Class | Compound | Target Enzyme | IC50 (nM) | Inhibition Mode | Noteworthy Characteristics |
| Febrifugine Analogs | Halofuginone (HF) | Human ProRS | ~2130[8] | Proline-competitive | Widely studied synthetic analog with broad bioactivity.[2][3] |
| P. falciparum ProRS | 11[8] | Proline-competitive | Highly potent against the malaria parasite enzyme.[1][8] | ||
| ATP-Mimetics (PPL Scaffold) | L35 | T. gondii ProRS | 9.2[10] | ATP-competitive | Exhibits high potency against the Toxoplasma gondii enzyme.[10][11] |
| L96 | T. gondii ProRS | 79.7[10] | ATP-competitive | Member of a novel class of ATP-mimetic inhibitors.[10][11] | |
| L97 | T. gondii ProRS | 50[10] | ATP-competitive | Demonstrates nanomolar inhibitory potency.[10][11] | |
| L95 | T. gondii ProRS | 139.9[10] | ATP-competitive | Validated to bind T. gondii ProRS and kill parasites.[7][12] |
Key Experimental Validation Protocols
Validating that a compound engages and inhibits its intended target within a complex biological system requires multiple orthogonal assays.[13] Below are detailed protocols for two key experiments used to confirm ProRS as the target of this compound and its analogs.
Enzymatic Assay: tRNA Aminoacylation
This biochemical assay directly measures the enzymatic activity of ProRS and its inhibition by a test compound. It quantifies the attachment of radio-labeled L-proline to its tRNA.[4]
Objective: To determine the IC50 value of an inhibitor by measuring its effect on the rate of ProRS-catalyzed tRNA charging.
Materials:
-
Recombinant human or parasite ProRS enzyme[4]
-
Total tRNA mixture
-
[³H]-L-proline (radiolabeled substrate)
-
ATP, MgCl2, and other buffer components
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, total tRNA, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant ProRS and [³H]-L-proline.[8]
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes).[8]
-
Stop the reaction by adding ice-cold TCA, which precipitates the tRNA and any attached [³H]-L-proline.[8]
-
Filter the mixture through glass fiber filters to capture the precipitated, charged tRNA.[8]
-
Wash the filters with cold TCA to remove any unincorporated [³H]-L-proline.[8]
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and plot the data to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming drug-target engagement in a cellular environment.[14] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[8][14]
Objective: To demonstrate that the test compound binds to and stabilizes ProRS in intact cells, confirming target engagement.
Materials:
-
Cultured cells (e.g., human cell line or parasites)
-
Test compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Lysis buffer and protein quantification reagents
-
Antibodies for Western blotting (optional, for isoform-specific analysis)
Protocol:
-
Treat intact cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells to release the proteins. The heat will have caused unstable/unbound proteins to denature and aggregate.
-
Separate the soluble protein fraction (containing stable, non-aggregated proteins) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble ProRS remaining at each temperature point using Western blotting or, in a high-throughput format, by measuring the fluorescence of a dye like SYPRO Orange that binds to unfolded proteins.[8]
-
Plot the amount of soluble protein against temperature to generate a "melting curve".
-
A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates that it has bound to and stabilized the target protein.[8]
Conclusion
The validation of prolyl-tRNA synthetase as the molecular target of this compound and its analogs is supported by a robust body of evidence from biochemical, cellular, and genetic studies. Enzymatic assays confirm direct, competitive inhibition, while cellular thermal shift assays demonstrate target engagement in a native cellular environment.[4][8] Furthermore, the ability of exogenous proline to reverse the compound's effects provides strong functional evidence linking ProRS inhibition to the observed cellular phenotypes.[4][9] This clear understanding of the mechanism of action provides a solid foundation for the rational design and development of next-generation ProRS inhibitors for a range of therapeutic applications.
References
- 1. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis | PLOS Pathogens [journals.plos.org]
- 12. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Isofebrifugine and Chloroquine Against Resistant Malaria Strains
For Immediate Release
In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains continue to pose a significant threat. Chloroquine, once a frontline treatment, has been rendered largely ineffective in many regions due to resistance. This has spurred the search for novel antimalarial agents with different mechanisms of action. One such candidate is (+)-Isofebrifugine, a natural product derivative. This guide provides a comparative study of this compound and its analogs with chloroquine, focusing on their efficacy against resistant malaria strains, supported by experimental data.
Quantitative Analysis: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the antimalarial activity of febrifugine analogs (as a proxy for this compound) and chloroquine. Direct comparisons of IC50 and efficacy values across different studies should be made with caution due to variations in experimental conditions and parasite strains.
Table 1: In Vitro Antiplasmodial Activity (IC50/EC50)
The half-maximal inhibitory/effective concentration (IC50/EC50) measures a drug's potency in inhibiting parasite growth in vitro. Lower values indicate higher potency.
| Compound/Drug | P. falciparum Strain | IC50/EC50 (nM) | Reference(s) |
| Febrifugine Analog (Feb-A) | FCR-3 (CQ-resistant) | 2.2 - 22 | [1] |
| Febrifugine Analog (Feb-C) | FCR-3 (CQ-resistant) | 2.2 - 22 | [1] |
| Chloroquine | Dd2 (CQ-resistant) | 623 - 1,163 | [2] |
| Chloroquine | K1 (CQ-resistant) | ~252 | |
| Chloroquine | FCR3 (CQ-resistant) | 620 | [3] |
Table 2: In Vitro Cytotoxicity (CC50/EC50)
The half-maximal cytotoxic concentration (CC50/EC50) is the concentration of a compound that causes 50% death in mammalian cells. Higher values indicate lower toxicity to host cells.
| Compound/Drug | Cell Line | CC50/EC50 (µM) | Reference(s) |
| Febrifugine Analog (Feb-A) | Mouse Mammary Cells | 0.27 | [1] |
| Febrifugine Analog (Feb-C) | Mouse Mammary Cells | 36 | [1] |
| Chloroquine | HepG2 (Human Liver) | >60 | [4] |
| Chloroquine | HEK293 (Human Kidney) | ~25.75 (72h) | [5][6] |
Table 3: In Vivo Antimalarial Efficacy (ED50/ED90)
The effective dose (ED50/ED90) is the dose of a drug that produces a therapeutic effect in 50% or 90% of the test population. In vivo studies are typically conducted in mouse models infected with Plasmodium berghei.
| Compound/Drug | Animal Model | ED50 (mg/kg) | ED90 (mg/kg) | Reference(s) |
| Febrifugine Analog (Feb-A) | P. berghei-infected mice | 0.6 | 5.2 | [1] |
| Febrifugine Analog (Feb-C) | P. berghei-infected mice | 2.4 | 8.3 | [1] |
| Chloroquine | P. berghei (CQ-resistant) | 1.5 | 3.0 | [1] |
| Chloroquine | P. berghei NK65 (CQ-resistant) | >20 (low efficacy) | - | [7] |
Mechanisms of Action and Resistance
The fundamental difference in the antimalarial activity of this compound and chloroquine lies in their distinct molecular targets.
This compound: This compound and its analogs inhibit the parasitic enzyme prolyl-tRNA synthetase (ProRS). This enzyme is crucial for protein synthesis. Its inhibition leads to an accumulation of uncharged prolyl-tRNA, which mimics amino acid starvation and activates the Amino Acid Response (AAR) pathway, ultimately halting parasite growth. As this mechanism is different from that of chloroquine, this compound is effective against chloroquine-resistant strains.
Chloroquine: Chloroquine acts in the parasite's digestive vacuole, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. Chloroquine prevents the polymerization of toxic heme into non-toxic hemozoin crystals. The accumulation of free heme is lethal to the parasite. Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein.[2] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, preventing it from reaching its target.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds are serially diluted in multi-well plates.
-
Incubation: Synchronized ring-stage parasite cultures are added to the wells and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells to determine the cytotoxicity of a compound.
-
Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293) are seeded in 96-well plates and allowed to adhere.[8]
-
Compound Exposure: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test evaluates the in vivo efficacy of antimalarial compounds in a mouse model.
-
Infection: Mice are inoculated with Plasmodium berghei parasites.
-
Treatment: The test compounds are administered to the mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined microscopically.
-
Efficacy Calculation: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition.
-
Survival Monitoring: The survival of the mice in each group is monitored daily.
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanisms of action and resistance for this compound and Chloroquine.
Caption: Mechanism of action of this compound.
Caption: Chloroquine's mechanism and resistance pathway.
Conclusion
This compound and its analogs demonstrate potent antimalarial activity against chloroquine-resistant strains of P. falciparum due to their distinct mechanism of action targeting protein synthesis. The available data, particularly for febrifugine analogs, suggests comparable or superior in vivo efficacy to chloroquine against resistant P. berghei models.[1] While chloroquine's utility is severely limited by widespread resistance, the unique mechanism of this compound makes it a promising scaffold for the development of new antimalarial therapies. Further research focusing on optimizing the therapeutic index of febrifugine derivatives is warranted to fully realize their clinical potential.
References
- 1. | BioWorld [bioworld.com]
- 2. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Blocking autophagy with chloroquine aggravates lipid accumulation and reduces intracellular energy synthesis in hepatocellular carcinoma cells, both contributing to its anti-proliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 7. Combination effects of chloroquine with the febrifugine and isofebrifugine mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of (+)-Isofebrifugine's Anti-Parasitic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of (+)-Isofebrifugine and its analogs against various parasitic strains. The data presented herein is intended to support research and development efforts in the field of anti-parasitic drug discovery.
Comparative Efficacy of this compound and Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its key analog, Halofuginone, against different strains of clinically relevant parasites. Data is compiled from multiple in vitro studies and presented to facilitate a cross-parasite comparison of potency.
| Compound | Parasite Species | Strain | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | D6 (Chloroquine-sensitive) | 1.5 | [1][2] |
| W2 (Chloroquine-resistant) | 2.1 | [1][2] | ||
| Febrifugine | Plasmodium falciparum | D6 (Chloroquine-sensitive) | 1.0 | [1][2] |
| W2 (Chloroquine-resistant) | 1.8 | [1][2] | ||
| Halofuginone | Plasmodium falciparum | D6 (Chloroquine-sensitive) | 0.8 | [2] |
| W2 (Chloroquine-resistant) | 1.2 | [2] | ||
| Theileria annulata | Schizonts | ~3-6 ng/mL* | [3] | |
| Babesia bovis | - | Not specified | [4] | |
| Babesia bigemina | - | Not specified | [4] | |
| Babesia divergens | - | Not specified | [4] | |
| Toxoplasma gondii | RH | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the in vitro anti-parasitic activity of compounds like this compound.
In Vitro Anti-plasmodial Susceptibility Testing (SYBR Green I Assay)
This is a widely used method for determining the IC50 values of antimalarial compounds against Plasmodium falciparum.[7][8][9][10]
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or AlbuMAX.
-
Drug Plate Preparation: Test compounds are serially diluted in appropriate solvent (e.g., DMSO) and dispensed into 96-well microtiter plates. The solvent is evaporated, leaving the drug film at the bottom of the wells.
-
Assay Procedure: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in culture medium. This suspension is then added to the drug-coated plates.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The plates are read using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and therefore, the number of viable parasites. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Toxoplasma gondii Growth Inhibition Assay
This assay measures the ability of a compound to inhibit the proliferation of T. gondii tachyzoites within a host cell monolayer.[11][12][13][14][15]
-
Host Cell Culture: A monolayer of host cells, such as human foreskin fibroblasts (HFF) or Vero cells, is grown to confluency in 96-well plates.
-
Parasite Infection: The host cell monolayer is infected with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI).
-
Drug Treatment: Following parasite invasion (typically 2-4 hours post-infection), the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).
-
Quantification of Parasite Growth: Parasite proliferation can be quantified using various methods:
-
Reporter Gene Assays: Using parasite lines expressing reporter genes like β-galactosidase or luciferase. The substrate for the enzyme is added, and the resulting colorimetric or luminescent signal is measured.
-
Microscopy: Giemsa staining followed by manual or automated counting of parasites per vacuole or infected cells per field.
-
Real-time PCR: Quantification of parasite DNA.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Babesia spp. Drug Susceptibility Assay
This method assesses the efficacy of compounds against the intraerythrocytic stages of Babesia parasites.[4][16][17][18][19][20]
-
Parasite Culture: Babesia species (e.g., B. bovis, B. bigemina) are cultured in vitro in bovine or equine erythrocytes in a microaerophilic environment (e.g., 2% O2, 5% CO2, 93% N2) at 37°C. The culture medium is often a complex medium like M199 or RPMI 1640 supplemented with serum.
-
Assay Setup: Similar to the malaria assay, serial dilutions of the test compound are prepared in 96-well plates. A suspension of Babesia-infected erythrocytes at a defined parasitemia and hematocrit is added to the wells.
-
Incubation: Plates are incubated for 48-72 hours.
-
Measurement of Parasite Growth:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the parasitemia is determined by light microscopy.
-
SYBR Green I Assay: A fluorescence-based method similar to the one used for Plasmodium can be adapted for Babesia.
-
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the IC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the molecular target and the experimental process, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro anti-parasitic drug screening.
References
- 1. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Frontiers | Antiparasitic activity of FLLL-32 against four Babesia species, B. bovis, B. bigemina, B. divergens and B. caballi, and one Theileria species, Theileria equi in vitro, and Babesia microti in mice [frontiersin.org]
- 5. Anti-Toxoplasma gondii efficacy of beta, beta-dimethylacrylshikonin and isobutyrylshikonin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iddo.org [iddo.org]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Chemical Inhibitor Efficiency against Intracellular Toxoplasma Gondii Growth Using a Luciferase-Based Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of compound libraries for inhibitors of Toxoplasma growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
- 15. In vitro activity against T. gondii [bio-protocol.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Continuous In Vitro Culture of Babesia duncani in a Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (+)-Isofebrifugine and Artemisinin-Based Therapies for Malaria
A Comprehensive Guide for Researchers and Drug Development Professionals
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous development of novel antimalarial agents. This guide provides a detailed head-to-head comparison of two distinct classes of antimalarial compounds: (+)-Isofebrifugine, a derivative of a traditional Chinese medicine, and the widely adopted artemisinin-based therapies. This comparison is intended to inform researchers, scientists, and drug development professionals on the performance, mechanisms of action, and experimental evaluation of these compounds.
Executive Summary
Artemisinin-based combination therapies (ACTs) are the current cornerstone of malaria treatment, recommended by the World Health Organization (WHO) for uncomplicated P. falciparum malaria.[1][2] They are known for their rapid parasite clearance and high efficacy.[3][4] this compound, a stereoisomer of febrifugine isolated from the plant Dichroa febrifuga, has demonstrated potent antimalarial activity but has been historically hindered by its toxicity profile.[5][6] This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and artemisinin-based therapies, providing a basis for a comparative assessment of their performance.
Table 1: In Vitro Antiplasmodial Activity (IC50 Values)
| Compound/Therapy | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| This compound | - | - | Data not readily available in searched literature |
| Febrifugine (for reference) | W2 (chloroquine-resistant) | 0.141 ng/mL (~0.3 nM) | [7] |
| Halofuginone (Febrifugine analog) | W2 (chloroquine-resistant) | 0.4 ng/mL (~0.9 nM) | [8] |
| Artesunate (Artemisinin derivative) | - | 2.7 nM | [9] |
| Artemether-Lumefantrine (ACT) | - | - | Efficacy is assessed as a combination |
| Dihydroartemisinin-Piperaquine (ACT) | - | - | Efficacy is assessed as a combination |
Note: Direct IC50 values for this compound were not available in the searched literature. Data for the closely related febrifugine and its analog halofuginone are provided for context. The efficacy of ACTs is typically evaluated in clinical settings as a combination therapy rather than by individual IC50 values.
Table 2: In Vivo Efficacy in Mouse Models (4-Day Suppressive Test)
| Compound/Therapy | Mouse Model | Parasite Suppression (%) | Reference |
| Febrifugine/Isofebrifugine mixture (1 mg/kg/day for 4 days) | P. berghei NK65 in ICR mice | Showed little antimalarial activity alone | [10] |
| Halofuginone (0.2 and 1 mg/kg) | P. berghei-infected mice | Apparent curative effect | [8] |
| Artemisinin-based Combination Therapies (ACTs) | Various P. berghei models | High suppression rates, often leading to cure | [1] |
Note: Specific in vivo efficacy data for this compound was limited. The provided data for a febrifugine/isofebrifugine mixture and the analog halofuginone suggest potential that requires further optimization.
Table 3: Clinical Efficacy of Artemisinin-Based Combination Therapies (ACTs) in Uncomplicated P. falciparum Malaria
| ACT | PCR-Adjusted Efficacy (Day 28) | Reference |
| Artemether-Lumefantrine (AL) | 95.5% | [11][12] |
| Amodiaquine-Artesunate (ASAQ) | 96.8% | [11][12] |
| Dihydroartemisinin-Piperaquine (DHAPQ) | 97.3% | [11][12] |
Note: There is no available clinical trial data for this compound.
Mechanism of Action
The mechanisms of action of this compound and artemisinins are fundamentally different, offering potential for combination therapy or use against artemisinin-resistant strains.
This compound: Targeting Protein Synthesis
This compound and its parent compound, febrifugine, exert their antimalarial effect by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (ProRS).[13][14] This enzyme is crucial for attaching the amino acid proline to its corresponding transfer RNA, a vital step in protein synthesis. Inhibition of ProRS leads to a halt in protein production, ultimately causing parasite death.[14]
Artemisinin-Based Therapies: Heme-Activated Free Radical Formation
Artemisinins possess a unique endoperoxide bridge that is essential for their antimalarial activity.[15][16] Inside the parasite's food vacuole, the endoperoxide bridge is activated by heme, a byproduct of hemoglobin digestion.[17] This activation generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals that damage parasite proteins, lipids, and other essential biomolecules, leading to rapid parasite killing.[16][17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium (cRPMI)
-
96-well microplates
-
Test compound and control drug (e.g., Chloroquine) stock solutions
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, with 1x SYBR Green I)
-
Microplate reader (fluorescence)
Procedure:
-
Drug Plate Preparation: Serially dilute the test compound and control drug in cRPMI in a 96-well plate. Include wells with drug-free medium (negative control) and uninfected red blood cells (background control).
-
Parasite Seeding: Add synchronized parasite culture (typically at 0.5% parasitemia and 1% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[19]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[19]
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[19]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo 4-Day Suppressive Test (Peter's Test)
This standard test evaluates the in vivo efficacy of an antimalarial compound in a rodent malaria model.[1][20]
Materials:
-
Laboratory mice (e.g., ICR or BALB/c)
-
Plasmodium berghei infected red blood cells (iRBCs)
-
Test compound and control drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with a standard inoculum of P. berghei iRBCs (e.g., 1x10⁷ iRBCs).[1]
-
Treatment: Randomly assign mice to control and treatment groups. Administer the test compound and control drug orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection.[1][20]
-
Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail blood of each mouse.[15]
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Efficacy Calculation: Calculate the percentage of parasite suppression by comparing the average parasitemia of the treated groups to the control group.
-
Survival Monitoring: Monitor the mice for a defined period (e.g., 30 days) to assess mean survival time.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion and Future Perspectives
Artemisinin-based combination therapies remain the most effective treatment for uncomplicated falciparum malaria, demonstrating high cure rates in clinical settings.[3][4] Their rapid action and the combination approach help to delay the development of resistance.[1] However, the emergence of artemisinin resistance in Southeast Asia is a serious concern, highlighting the need for new antimalarials with different mechanisms of action.[20]
This compound and its parent compound, febrifugine, exhibit potent in vitro antimalarial activity, often at sub-nanomolar concentrations.[7] Their unique mechanism of targeting ProRS makes them attractive candidates for further development, particularly in the context of artemisinin resistance. However, the significant side effects, including liver toxicity and emetic properties, have been a major barrier to their clinical use.[6]
The development of febrifugine analogues with an improved safety profile is a critical area of research. Halofuginone, a halogenated derivative, has shown enhanced efficacy and a somewhat improved safety profile in preclinical models.[8][13] Further medicinal chemistry efforts are needed to dissociate the antimalarial activity from the toxicity of this class of compounds.
Conclusion
Artemisinin-based therapies are the current standard of care for malaria, offering high efficacy and a rapid onset of action. This compound represents a potent antimalarial scaffold with a distinct mechanism of action that could be valuable in combating drug-resistant malaria. However, significant challenges related to its toxicity must be overcome through further research and development of safer analogues before it can be considered a viable clinical alternative. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of novel antimalarial agents.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. In vitro antiplasmodial assay [bio-protocol.org]
- 4. mmv.org [mmv.org]
- 5. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.itg.be [research.itg.be]
- 7. Antimalarial activities and therapeutic properties of febrifugine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Drug Susceptibility of Plasmodium malariae Isolates to Antimalarial Drugs in Gabon | MDPI [mdpi.com]
- 10. Combination effects of chloroquine with the febrifugine and isofebrifugine mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1 [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Four-Day Suppressive Test [bio-protocol.org]
- 16. View of Febrifugine derivative antimalarial activity: quantum mechanical predictors [revistas.usp.br]
- 17. Possible involvement of IFN-gamma in early mortality of Plasmodium berghei NK65-infected BALB/c mice after febrifugine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolites of febrifugine and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Four-day suppressive test [bio-protocol.org]
Evaluating the Selectivity of (+)-Isofebrifugine: A Comparative Guide for Researchers
A deep dive into the selective toxicity of (+)-Isofebrifugine, a promising antimalarial compound, reveals a significant therapeutic window, with potent activity against parasitic protozoa and considerably lower toxicity towards human cells. This guide provides a comprehensive comparison of its efficacy against parasites versus human cell lines, supported by experimental data and detailed methodologies.
This compound, a diastereomer of febrifugine, is a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga). Both compounds have demonstrated potent antimalarial properties. The primary mechanism of action for febrifugine and its analogues is the inhibition of cytoplasmic prolyl-tRNA synthetase (PRS), an essential enzyme for protein synthesis.[1][2] This targeted inhibition triggers the amino acid starvation response (AAR) pathway in the parasite, leading to a halt in protein production and ultimately, cell death.[1] While this mechanism is conserved in both parasite and human cells, subtle structural differences in the enzyme's active site are believed to contribute to the observed selectivity.
Quantitative Analysis of Selectivity
The selectivity of an antiparasitic compound is a critical determinant of its therapeutic potential. It is typically expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration in human cells (CC50) to the inhibitory concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasite.
The following table summarizes the available in vitro activity data for this compound and its parent compound, febrifugine, against various parasite strains and mammalian cell lines.
| Compound | Parasite Strain | IC50 / EC50 (nM) | Human/Mammalian Cell Line | CC50 / EC50 (nM) | Selectivity Index (SI) |
| This compound | Plasmodium falciparum (Strain FCR-3) | 20 | Mouse Mammary FM3A | >1000 | >50 |
| Febrifugine | Plasmodium falciparum (Strain D6) | <5 ng/mL (~12 nM) | Macrophage (J744) | - | 50-100 |
| Febrifugine | Plasmodium falciparum (Strain W2) | <5 ng/mL (~12 nM) | Macrophage (J744) | - | 50-100 |
| Febrifugine Analog | Plasmodium falciparum | 0.141-290 ng/mL | Neuronal (NG108) | - | >1000 |
| Febrifugine Metabolite A | Plasmodium falciparum (FCR-3) | 2.2 - 22 | Mouse Mammary Cells | 270 | ~12-123 |
| Febrifugine Metabolite C | Plasmodium falciparum (FCR-3) | 2.2 - 22 | Mouse Mammary Cells | 36000 | ~1636-16364 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50/EC50 values for febrifugine analogues are presented as a range from a study evaluating multiple compounds.[3]
The data clearly indicates that while febrifugine and its derivatives are highly potent against Plasmodium falciparum in the nanomolar range, their cytotoxicity against mammalian cell lines is significantly lower, often in the micromolar range. This translates to favorable selectivity indices, suggesting a promising safety profile for these compounds as antimalarial agents.
Experimental Protocols
The determination of IC50 and CC50 values is crucial for evaluating the efficacy and selectivity of drug candidates. The following are detailed methodologies for the key experiments cited.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
Plasmodium falciparum culture (synchronized to the ring stage)
-
Complete RPMI-1640 medium supplemented with Albumax II, L-glutamine, HEPES, and hypoxanthine
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.
-
Serially dilute the this compound stock solution in complete medium in the 96-well plate. Include a drug-free control and a control with uninfected erythrocytes.
-
Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. It is employed to determine the 50% cytotoxic concentration (CC50) of a compound on human or other mammalian cell lines.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Seed the human cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Serially dilute the this compound stock solution in cell culture medium and add it to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound in Plasmodium falciparum.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The available data strongly supports the selective action of this compound against parasitic protozoa, particularly Plasmodium falciparum, over human and other mammalian cells. Its potent, targeted inhibition of the parasite's cytoplasmic prolyl-tRNA synthetase provides a clear mechanism for its efficacy. The favorable selectivity indices observed in preclinical studies underscore its potential as a lead compound for the development of novel antimalarial therapies with an improved safety profile compared to the parent compound, febrifugine. Further investigations into its activity against a broader range of parasites and human cell lines, along with in vivo studies, are warranted to fully elucidate its therapeutic potential.
References
Independent Verification and Comparative Analysis of Novel (+)-Isofebrifugine Analog Synthesis and Activity
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of novel (+)-Isofebrifugine analogs with supporting experimental data.
This compound, a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), and its parent compound febrifugine, have long been recognized for their potent antimalarial activity.[1][2] However, their clinical development has been hampered by significant side effects, including liver toxicity.[1][2] This has spurred extensive research into the synthesis of novel analogs with improved therapeutic indices. This guide provides a comparative analysis of various synthesized this compound analogs, focusing on their synthesis strategies and biological activities, based on published data.
Comparative Biological Activity of this compound Analogs
The primary goal in synthesizing novel febrifugine and isofebrifugine analogs is to reduce toxicity while maintaining or enhancing antimalarial efficacy. Researchers have explored modifications on the quinazoline ring, the piperidine ring, and the linker connecting them.[3] The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected analogs from various studies, providing a basis for comparison.
| Compound | Modification | P. falciparum Strain(s) | IC50 (nM) | Cytotoxicity (CC50 in µM) | Therapeutic Index (CC50/IC50) | Reference |
| Febrifugine | Natural Product | W-2 (chloroquine-resistant) | 1.5 | ~0.03 (rat hepatocytes) | ~20 | [1][2] |
| Analog 8 | Halogenated quinazolinone | W-2 | 0.8 | >10 (rat hepatocytes) | >12500 | [1] |
| Analog 9 | Halogenated quinazolinone | W-2 | 1.2 | >10 (rat hepatocytes) | >8333 | [1] |
| Analog 19 | Modified piperidine ring | W-2 | 0.9 | >10 (rat hepatocytes) | >11111 | [1] |
| Analog 20 | Modified piperidine ring | W-2 | 1.1 | >10 (rat hepatocytes) | >9090 | [1] |
| Analog 17b | Modified quinazolinone | CQ-sensitive & resistant | Potent (details in source) | Moderate | Not specified | [4] |
| Analog 17h | Modified quinazolinone | CQ-sensitive & resistant | Potent (details in source) | Moderate | Not specified | [4] |
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Selected Febrifugine Analogs.
Experimental Protocols
The synthesis and evaluation of novel this compound analogs involve multi-step chemical synthesis followed by rigorous biological testing. Below are generalized protocols based on methodologies described in the cited literature.
General Synthesis of Febrifugine Analogs
A common strategy for the synthesis of febrifugine analogs involves the coupling of a functionalized quinazolinone moiety with a suitably protected piperidine derivative.[2][5]
-
Synthesis of the Quinazolinone Core: The quinazolinone core is typically prepared from substituted anthranilic acids. For example, 2-amino-benzoic acid derivatives can be used as starting materials to introduce various substituents on the aromatic ring.[4]
-
Synthesis of the Piperidine Moiety: The chiral piperidine component is often synthesized from a chiral starting material, such as an amino acid, to ensure the correct stereochemistry.[6] Multi-step sequences involving protection, functional group manipulations, and cyclization are common.[7]
-
Coupling and Deprotection: The synthesized quinazolinone and piperidine fragments are then coupled. A final deprotection step yields the target analog.[5]
In Vitro Antimalarial Activity Assay
The antimalarial activity of the synthesized compounds is typically assessed against cultured Plasmodium falciparum parasites.
-
Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Susceptibility Testing: The parasites are incubated with serial dilutions of the test compounds for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Measurement: Parasite growth inhibition is quantified using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using fluorescent dyes that bind to parasite DNA. The 50% inhibitory concentration (IC50) is then calculated.[2]
Cytotoxicity Assay
The cytotoxicity of the analogs is evaluated against mammalian cell lines to determine their therapeutic window.
-
Cell Culture: A suitable mammalian cell line (e.g., rat hepatocytes, HepG2, MCF7) is cultured under standard conditions.[2][4]
-
Compound Incubation: The cells are treated with various concentrations of the test compounds for a specified duration.
-
Viability Assessment: Cell viability is determined using assays such as the MTT or MTS assay, which measure mitochondrial activity. The 50% cytotoxic concentration (CC50) is then determined.[2]
Visualizing Synthesis and Evaluation Workflows
The following diagrams illustrate the general workflow for the synthesis and evaluation of novel this compound analogs.
Caption: A generalized synthetic pathway for novel this compound analogs.
Caption: A typical workflow for the biological evaluation of synthesized analogs.
Caption: Logical flow of structure-activity relationship studies.
References
- 1. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of (+)-Isofebrifugine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(+)-Isofebrifugine, a quinazolinone alkaloid, and its parent compound, febrifugine, have garnered significant interest for their potent biological activities, particularly against malaria. However, the clinical development of these natural products has been hampered by issues of toxicity. This has led to the development of synthetic derivatives, such as halofuginone, with the aim of improving the therapeutic index. This guide provides a comparative overview of the available pharmacokinetic data for this compound, febrifugine, and the prominent derivative, halofuginone, to inform further research and drug development efforts.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for febrifugine and its derivative, halofuginone, across different species. It is important to note that comprehensive in vivo pharmacokinetic data for this compound remains limited in publicly available literature. Therefore, data for febrifugine, its diastereomer, is presented as a close surrogate.
Table 1: Pharmacokinetic Parameters of Febrifugine in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 6 mg/kg |
| Half-life (t½) | 3.2 ± 1.6 h | 2.6 ± 0.5 h |
| Bioavailability | - | 45.8% |
| Data sourced from a study in rats, as presented in a technical guide on the pharmacological profile of febrifugine.[1] |
Table 2: Pharmacokinetic Parameters of Halofuginone in Mice and Rats
| Species | Administration | Dose | Peak Plasma Concentration (Cmax) | AUC | Total Body Clearance (CLtb) | Bioavailability |
| Mouse | IV Bolus | 1.5 mg/kg | 313 - 386 ng/mL | 19,874 ng/mL·min | 75 mL/min per kg | - |
| Mouse | Intraperitoneal (IP) | 1.5 mg/kg | - | - | - | 100% |
| Mouse | Oral (PO) | 1.5 mg/kg | Undetectable | - | - | 0% |
| Rat | IV Bolus | 3.0 mg/kg | 348 ng/mL | 43,946 ng/mL·min | 68 mL/min per kg | - |
| This data is from pharmacokinetic studies in CD2F1 mice and Fischer 344 rats.[2] |
Table 3: Pharmacokinetic Parameters of Halofuginone in Calves
| Administration | Dose | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Apparent Terminal Elimination Half-life |
| Oral (1st dose) | 1.2 mg/kg | 6.5 ng/mL (mean) | 22 h (mean) | 27.3 h (harmonic mean) |
| Oral (2nd dose) | 1.2 mg/kg | 7.2 ng/mL (mean) | 17 h (mean) | - |
| This data was obtained from a study in healthy calves.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used to generate the data presented above.
Pharmacokinetic Study of Febrifugine in Rats
A detailed protocol for the pharmacokinetic study of febrifugine in rats was not fully available in the provided search results. However, a typical study would involve:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Intravenous administration via the tail vein and oral administration via gavage.
-
Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points post-dosing.
-
Sample Processing: Plasma separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of febrifugine determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-compartmental or compartmental methods to determine parameters such as half-life, AUC, and bioavailability.
Pharmacokinetic Study of Halofuginone in Mice and Rats[2]
-
Animal Models: CD2F1 mice and Fischer 344 rats were used in these studies.
-
Drug Administration: Halofuginone was administered as an intravenous (IV) bolus, intraperitoneally (IP), or orally (PO).
-
Dosage: Mice received 1.5 mg/kg, and rats received 3.0 mg/kg.
-
Sample Collection: Plasma, red blood cells, various organs, and urine were collected for analysis.
-
Bioanalysis: A validated analytical method was used to determine the concentrations of halofuginone in the biological samples.
-
Data Analysis: Compartmental and non-compartmental analyses were applied to the plasma concentration versus time data to determine the pharmacokinetic parameters.
Pharmacokinetic Study of Halofuginone in Cattle[3][4]
-
Animal Model: Healthy calves.
-
Drug Administration: Halofuginone was administered orally at a dose of 1.2 mg/kg body weight, with a second dose given 48 hours after the first.
-
Blood Sampling: Blood samples were collected at various time points to measure plasma concentrations.
-
Bioanalysis: The concentration of halofuginone in plasma was determined using a suitable analytical method.
-
Data Analysis: The plasma concentration-time data was used to calculate pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.
Visualizations
To better illustrate the relationships and processes involved in the study of these compounds, the following diagrams are provided.
Caption: Relationship between Febrifugine, this compound, and Halofuginone.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of halofuginone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Validating In Vitro Efficacy of (+)-Isofebrifugine in In Vivo Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Isofebrifugine, a quinazolinone alkaloid and an isomer of febrifugine, has garnered significant interest for its potential therapeutic applications, including anti-malarial, anti-inflammatory, and anti-cancer properties. The journey from promising in vitro results to successful in vivo validation is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound and its derivatives, offering valuable insights for researchers in this field. While direct validation studies for this compound are emerging, data from its closely related analogue, halofuginone, provides a strong basis for understanding its mechanism of action.
Data Presentation
In Vitro Activity of this compound and its Derivatives
| Compound | Assay Type | Cell Line / Parasite Strain | Activity Metric (e.g., IC₅₀, EC₅₀) | Source |
| This compound | Anti-malarial | Plasmodium falciparum | EC₅₀ values reported for analogues are in the nanomolar range.[1][2] | [1][2] |
| Halogenated Isofebrifugine Analogues | Anti-cancer (Cytotoxicity) | Human Hepatoma (HepG2) | Showed "interesting inhibition activity" (qualitative).[3] | [3] |
| Halofuginone (analogue) | Anti-malarial | P. falciparum (W2, chloroquine-resistant) | IC₅₀: 0.145 ± 0.02 ng/mL.[4] | [4] |
| Halofuginone (analogue) | Anti-malarial | P. falciparum (D6, chloroquine-sensitive) | IC₅₀: 0.12 ± 0.02 ng/mL.[4] | [4] |
| Halofuginone (analogue) | Cytotoxicity | Macrophages (J774) | IC₅₀: 132.25 ± 5.23 ng/mL.[4] | [4] |
In Vivo Activity of this compound Derivatives in Animal Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings | Source |
| Febrifugine Analogues (racemic forms) | Mice | Plasmodium berghei infection | Not specified | Showed curative effects, reducing parasitemia to undetectable levels.[3][4] | [3][4] |
| Halofuginone (analogue) | Mice | Plasmodium berghei infection | Oral and subcutaneous administration | Demonstrated curative effects.[4] | [4] |
| Febrifugine Derivatives | Chickens | Coccidiosis (Eimeria tenella) | Not specified | Evaluated for anticoccidial activity.[5] | [5] |
Experimental Protocols
In Vitro Anti-malarial Susceptibility Assay
The in vitro anti-malarial activity of this compound and its analogues is commonly assessed using a semi-automated microdilution technique.[6]
-
Parasite Culture: Plasmodium falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay: Asynchronous parasite cultures are exposed to the compounds in 96-well microtiter plates.
-
Measurement of Parasite Growth: Parasite proliferation is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine.
-
Data Analysis: The concentration at which parasite growth is inhibited by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the log of the drug concentration.
In Vivo Anti-malarial Efficacy Test (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo anti-malarial activity of compounds in a murine model.[7]
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compounds are administered to the mice, typically orally or subcutaneously, for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression.
Mandatory Visualization
Signaling Pathway
The proposed mechanism of action for febrifugine derivatives like halofuginone, and likely this compound, involves the inhibition of prolyl-tRNA synthetase (EPRS). This leads to an accumulation of uncharged tRNAPro, which activates the Amino Acid Response (AAR) pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of in vitro anti-malarial activity of this compound with in vivo animal models.
Caption: Experimental workflow for in vitro to in vivo validation.
References
- 1. Potent antimalarial febrifugine analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. longdom.org [longdom.org]
A Comparative Analysis of the Side Effect Profiles of Febrifugine and Isofebrifugine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of the potent antimalarial compounds febrifugine and its diastereomer, isofebrifugine. While both quinazolinone alkaloids exhibit high efficacy against Plasmodium falciparum, their clinical development has been historically hindered by significant host toxicity. This document synthesizes available experimental data to inform the development of safer and more effective therapeutics based on this chemical scaffold.
Febrifugine and isofebrifugine are stereoisomers isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour.), a plant used in traditional medicine for centuries to treat fevers associated with malaria.[1] Despite their potent antimalarial activity, extensive research into febrifugine and its analogues has been driven by the need to mitigate their adverse side effects.[2] It is important to note that while both isomers are known to be highly active, a definitive quantitative comparison of their side effect profiles is limited by a lack of direct side-by-side studies under identical experimental conditions.[3] The majority of available toxicological data focuses on febrifugine and its synthetic derivatives.
Executive Summary of Side Effect Profiles
The primary and most significant side effect associated with febrifugine is hepatotoxicity (liver injury).[2][4][5] This has been a major impediment to its clinical application. Additionally, febrifugine is known to cause a range of gastrointestinal (GI) disturbances , including nausea, vomiting, diarrhea, and gastrointestinal hemorrhage.[3][6] While less extensively documented, isofebrifugine is also reported to exhibit side effects such as nausea, vomiting, and liver toxicity, which have similarly prevented its licensure as a clinical drug.[7]
Quantitative Data on Toxicity
| Compound | Maximum Tolerated Dose (MTD) (mg/kg) | ED50 (mg/kg) | Therapeutic Index (MTD/ED50) | Reference |
| Febrifugine | 10 | 2.5 | 4 | [4] |
| Analogue 1 | >100 | 2.1 | >47.6 | [4] |
| Analogue 2 | >100 | 1.8 | >55.6 | [4] |
| Analogue 6 | 80 | 1.2 | 66.7 | [4] |
| Analogue 7 | 60 | 0.9 | 66.7 | [4] |
Note: ED50 (Effective Dose 50) is the dose that produces a 50% reduction in parasitemia. A higher therapeutic index indicates a more favorable safety profile.
Key Side Effects in Detail
Hepatotoxicity
The liver toxicity of febrifugine is believed to be caused by its metabolic activation by cytochrome P-450 enzymes into a reactive arene oxide intermediate.[2][5] This electrophilic metabolite can form covalent adducts with essential macromolecules in the liver, such as proteins and nucleic acids, leading to cellular damage, oxidative stress, and ultimately hepatocyte necrosis.[4] Strategies to mitigate this toxicity have focused on modifying the febrifugine structure to prevent the formation of this harmful metabolite.[4] Some analogues with modifications on the quinazoline ring have shown a reduction in cytotoxicity of over 100-fold compared to febrifugine.[2]
Gastrointestinal Side Effects
Febrifugine and its analogues are known to cause emetic effects (nausea and vomiting) and irritation of the gastrointestinal tract.[3] In animal studies, overdose of these compounds has led to diarrhea and gastrointestinal hemorrhage.[3][6] Necropsy of mice treated with toxic doses of febrifugine revealed intestinal hemorrhage and serious injury, while the liver and spleen appeared normal in size and color, distinguishing this toxicity from the effects of the malarial infection itself.[3][8] Interestingly, subcutaneous administration of febrifugine analogues did not appear to cause the same level of gastrointestinal irritation as oral administration, suggesting that these side effects may be related to direct contact with the GI tract.[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in febrifugine's toxicity and its evaluation, the following diagrams are provided.
Experimental Protocols
In Vivo Acute Toxicity Assessment
This protocol outlines a general method for assessing the acute toxicity of a compound in a rodent model, which is crucial for determining the maximum tolerated dose (MTD).
1. Animal Model and Housing:
-
Species: Swiss albino mice (e.g., BALB/c strain).
-
Characteristics: Typically 6-8 weeks old, weighing 20-25g.
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Dose Preparation and Administration:
-
Vehicle: The test compound (febrifugine, isofebrifugine, or analogue) is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: A range of doses is selected based on preliminary studies or literature.
-
Administration: The compound is administered as a single dose, typically via oral gavage. The volume should not exceed a specified limit (e.g., 10 mL/kg body weight).
3. Observation:
-
Duration: Animals are observed for a period of 14 days.
-
Parameters:
-
Mortality: Checked twice daily.
-
Clinical Signs: Observations for changes in skin, fur, eyes, behavior, and signs of gastrointestinal distress are made frequently on the first day and daily thereafter.
-
Body Weight: Recorded prior to dosing and at regular intervals (e.g., days 1, 3, 7, and 14).
-
4. Necropsy:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
A gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes in organs and tissues.
In Vitro Assessment of Hepatotoxicity using Primary Hepatocytes
This protocol provides a method to evaluate the direct cytotoxic effects of febrifugine and isofebrifugine on liver cells.
1. Isolation of Hepatocytes:
-
Primary hepatocytes are isolated from rats using a two-step collagenase perfusion method.
-
Cell viability is assessed (e.g., by trypan blue exclusion) and should be greater than 90%.
2. Cell Culture and Treatment:
-
Hepatocytes are seeded onto collagen-coated plates and allowed to attach.
-
After attachment, the cells are treated with various concentrations of the test compounds (febrifugine, isofebrifugine) and a vehicle control.
3. Cytotoxicity Assessment (e.g., MTT Assay):
-
After a 24-hour incubation period, the treatment medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The concentration that causes 50% cell death (CC50) is then calculated.
Conclusion
The potent antimalarial activity of febrifugine and isofebrifugine is unfortunately accompanied by significant side effects, primarily hepatotoxicity and gastrointestinal disturbances, which have precluded their clinical use. The scientific community has largely focused on understanding the mechanisms of febrifugine's toxicity and synthesizing analogues with an improved safety profile. This has led to the development of derivatives that are substantially less toxic while retaining or even enhancing therapeutic efficacy. While direct comparative data on the side effect profile of isofebrifugine remains limited, it is generally considered to share the toxicity concerns of febrifugine. Future research should aim to conduct direct, standardized comparisons of these two isomers to fully elucidate any differences in their safety profiles, which could further guide the development of this promising class of antimalarial agents.
References
- 1. Developmental Cardiotoxicity and Hepatotoxicity of Flurbiprofen Axetil to Zebrafish Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
assessing the therapeutic potential of (+)-Isofebrifugine analogs against other protozoan parasites
A comprehensive analysis of the potential of (+)-Isofebrifugine derivatives as a new line of defense against a broader spectrum of protozoan parasites, including Leishmania, Trypanosoma, and Toxoplasma gondii. This guide provides a comparative overview of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action.
For decades, the quinazolinone alkaloid this compound and its parent compound, febrifugine, have been recognized for their potent antimalarial properties.[1] However, their clinical utility has been hampered by significant side effects. This has spurred the development of a diverse array of synthetic analogs aimed at reducing toxicity while retaining or enhancing therapeutic efficacy. One of the most notable of these is halofuginone, a halogenated derivative that has demonstrated a broad spectrum of antiprotozoal activity.[2] This guide delves into the expanding therapeutic potential of this compound analogs, moving beyond their traditional role as antimalarials to assess their promise in combating other significant protozoan diseases.
Comparative Efficacy of this compound Analogs
The primary mechanism of action for febrifugine and its analogs is the inhibition of prolyl-tRNA synthetase (PRS), an enzyme crucial for protein synthesis in the parasite.[3] This targeted action has been validated in Plasmodium falciparum and is strongly indicated in Toxoplasma gondii. While the primary target in Leishmania is also believed to be PRS, some studies suggest that these analogs may also inhibit other essential enzymes, such as trypanothione reductase.[4]
The following table summarizes the in vitro activity of this compound and several of its key analogs against various protozoan parasites, alongside their cytotoxicity against mammalian cell lines to indicate their selectivity.
| Compound/Analog | Target Organism | Assay Type | IC50/EC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Plasmodium falciparum | Growth Inhibition | ~0.001 - 0.005 | J774 (Macrophage) | >0.1 | >20 - >100 | [1][5] |
| NG108 (Neuronal) | >1 | >200 - >1000 | [1] | ||||
| Halofuginone | Plasmodium falciparum | Growth Inhibition | ~0.0001 - 0.001 | J774 (Macrophage) | ~0.185 | ~185 - ~1850 | [1] |
| NG108 (Neuronal) | ~0.333 | ~333 - ~3330 | [1] | ||||
| Toxoplasma gondii | Tachyzoite Growth | Potent (nM range) | HFF (Fibroblast) | - | - | ||
| Leishmania spp. | Growth Inhibition | Active | - | - | - | ||
| WR222048 | Plasmodium falciparum | Growth Inhibition | <0.005 | J774 (Macrophage) | >1 | >200 | [1] |
| WR139672 | Plasmodium falciparum | Growth Inhibition | <0.005 | J774 (Macrophage) | >1 | >200 | [1] |
| WR092103 | Plasmodium falciparum | Growth Inhibition | <0.005 | J774 (Macrophage) | >1 | >200 | [1] |
| FFG7 | Leishmania donovani | (Computational Docking) | - | - | - | - | [4] |
| FFG2 | Leishmania donovani | (Computational Docking) | - | - | - | - | [4] |
Note: Specific IC50/EC50 values for many analogs against protozoa other than Plasmodium are not widely available in the public domain and require further dedicated studies. The activity of halofuginone against Toxoplasma and Leishmania is noted as potent, but precise comparative values across a range of analogs are lacking.
Experimental Protocols
The assessment of the therapeutic potential of this compound analogs involves a series of standardized in vitro assays to determine their efficacy and selectivity.
In Vitro Anti-leishmanial Activity Assay
This assay evaluates the effect of the compounds on both the extracellular promastigote and intracellular amastigote stages of Leishmania.
-
Promastigote Viability Assay:
-
Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).
-
The parasites are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The 50% inhibitory concentration (IC50) is then calculated.[6]
-
-
Amastigote-Macrophage Assay:
-
A macrophage cell line (e.g., J774A.1 or THP-1) is seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase Leishmania promastigotes.
-
After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are washed away.
-
The infected macrophages are treated with serial dilutions of the test compounds.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.
-
The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using reporter gene-expressing parasites. The 50% effective concentration (EC50) is determined.[7]
-
In Vitro Anti-trypanosomal Activity Assay
This protocol is designed to assess the efficacy of compounds against the different life stages of Trypanosoma cruzi.
-
Epimastigote Growth Inhibition Assay:
-
T. cruzi epimastigotes are cultured in a suitable axenic medium (e.g., LIT medium).
-
The parasites are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Test compounds are added in serial dilutions.
-
Plates are incubated at 28°C for 72-96 hours.
-
Parasite growth is measured using a resazurin-based assay or by spectrophotometric reading of the culture density. The IC50 is then calculated.
-
-
Intracellular Amastigote Assay:
-
A suitable host cell line (e.g., L929 fibroblasts or Vero cells) is seeded in 96-well plates.
-
The cells are infected with trypomastigotes.
-
After invasion, extracellular parasites are removed by washing.
-
The infected cells are treated with the test compounds.
-
Plates are incubated at 37°C with 5% CO2 for 48-72 hours.
-
The number of intracellular amastigotes is determined, often using automated microscopy of DAPI-stained parasites or a β-galactosidase reporter assay. The EC50 is then calculated.[8]
-
In Vitro Anti-Toxoplasma gondii Activity Assay
This assay focuses on the tachyzoite, the rapidly replicating stage of T. gondii.
-
Tachyzoite Growth Inhibition Assay:
-
A monolayer of a suitable host cell line (e.g., human foreskin fibroblasts - HFF) is prepared in 96-well plates.
-
The cells are infected with T. gondii tachyzoites.
-
After a short invasion period, the test compounds are added in various concentrations.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Parasite proliferation is assessed using various methods, such as a β-galactosidase assay with a reporter parasite strain, quantitative PCR to measure parasite DNA, or an enzyme-linked immunosorbent assay (ELISA) to detect parasite antigens. The IC50 is then determined.[9][10]
-
Cytotoxicity Assay
To determine the selectivity of the compounds, their toxicity against mammalian cells is evaluated in parallel.
-
Cell Viability Assay:
-
A selected mammalian cell line (e.g., J774 macrophages, HepG2, or the host cell line used in the antiparasitic assay) is seeded in 96-well plates.
-
The cells are exposed to the same concentrations of the test compounds as used in the parasite assays.
-
After 48-72 hours of incubation, cell viability is measured using a metabolic indicator such as MTT, MTS, or resazurin.
-
The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined as the ratio of CC50 to IC50 (or EC50). A higher SI value indicates greater selectivity for the parasite.[1]
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of action, the following diagrams have been generated.
Conclusion and Future Directions
The available evidence strongly suggests that this compound analogs, particularly halofuginone, represent a promising scaffold for the development of broad-spectrum antiprotozoal drugs. Their proven efficacy against Plasmodium and emerging evidence of activity against Toxoplasma and Leishmania warrant further investigation. Future research should focus on:
-
Systematic Screening: A comprehensive screening of a wider range of this compound analogs against a panel of clinically relevant strains of Leishmania, Trypanosoma, and Toxoplasma gondii is crucial to identify the most potent and selective compounds.
-
Mechanism of Action Studies: While PRS inhibition is the likely primary mechanism, further studies are needed to confirm this across all targeted parasites and to investigate potential secondary targets, such as trypanothione reductase in Leishmania.
-
In Vivo Efficacy: Promising candidates from in vitro studies need to be evaluated in relevant animal models of leishmaniasis, Chagas disease, and toxoplasmosis to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts are required to optimize the lead compounds, aiming to further improve the therapeutic index by enhancing antiparasitic activity and reducing host cell toxicity.
The journey of this compound from a traditional antimalarial remedy to a potential source of new treatments for a range of neglected tropical diseases highlights the enduring value of natural products in drug discovery. With continued research and development, these analogs could provide much-needed new therapeutic options for millions of people worldwide.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Febrifugine analogues as Leishmania donovani trypanothione reductase inhibitors: binding energy analysis assisted by molecular docking, ADMET and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]
- 10. INHIBITION OF TOXOPLASMA GONDII GROWTH BY PYRROLIDINE DITHIOCARBAMATE IS CELL CYCLE SPECIFIC AND LEADS TO POPULATION SYNCHRONIZATION - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Isofebrifugine and Febrifugine Docking with Prolyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative molecular docking studies of (+)-Isofebrifugine and febrifugine with their target enzyme, prolyl-tRNA synthetase (ProRS). This guide provides an objective comparison of their interactions, supported by available data, detailed experimental methodologies, and visualizations of the relevant biological pathways and computational workflows.
This compound and febrifugine are diastereomers, natural alkaloids isolated from the plant Dichroa febrifuga, known for their potent antimalarial properties.[1] Their mechanism of action involves the inhibition of a crucial enzyme in protein synthesis, prolyl-tRNA synthetase (ProRS).[1][2][3] This inhibition leads to a state of proline starvation within the parasite, triggering the Amino Acid Response (AAR) pathway and ultimately halting protein synthesis and parasite growth.[1][4] The key structural difference between these two compounds lies in the stereochemistry at the C-2' position of the piperidine ring, a subtle variation that is known to influence their biological activity.[1]
Quantitative Data Presentation
Due to the lack of direct comparative in silico binding energy data, the following table summarizes the available in vitro biological activity data against Plasmodium falciparum, the parasite responsible for malaria, which serves as an indirect measure of their efficacy in targeting ProRS.
| Compound | Target Enzyme | Organism | Assay | IC50 (nM) | Reference |
| Febrifugine | Prolyl-tRNA Synthetase | Plasmodium falciparum | In vitro growth inhibition | ~1-10 | [5] |
| This compound | Prolyl-tRNA Synthetase | Plasmodium falciparum | In vitro growth inhibition | Potent activity reported | [1] |
Experimental Protocols
To facilitate further research and a direct comparison of the binding affinities of this compound and febrifugine to ProRS, a detailed protocol for a comparative molecular docking study is provided below. This protocol is based on established methodologies in the field of computational drug design.
Protocol: Comparative Molecular Docking of this compound and Febrifugine with Prolyl-tRNA Synthetase
1. Preparation of Protein Structure:
-
Obtain Crystal Structure: Download the three-dimensional crystal structure of Plasmodium falciparum prolyl-tRNA synthetase (PfProRS) from the Protein Data Bank (PDB). A structure co-crystallized with a known inhibitor is preferable to define the binding site accurately.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges using a force field such as AMBER or CHARMM.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
2. Preparation of Ligand Structures:
-
Obtain 3D Structures: Generate the three-dimensional structures of this compound and febrifugine using a molecular modeling software.
-
Energy Minimization: Perform energy minimization of both ligand structures using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformations.
-
Define Torsions: Identify and define the rotatable bonds in each ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
-
Grid Box Generation: Define a grid box centered on the active site of PfProRS. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for translational and rotational sampling of the ligands.
-
Docking Algorithm: Employ a validated docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations. These programs use scoring functions to predict the binding affinity and pose of the ligand in the protein's active site.
-
Execution: Run the docking simulations for both this compound and febrifugine against the prepared PfProRS structure. The software will generate a series of possible binding poses for each ligand, ranked by their predicted binding energies.
4. Analysis of Docking Results:
-
Binding Energy Comparison: Compare the predicted binding energies (e.g., in kcal/mol) of the top-ranked poses for this compound and febrifugine. A more negative binding energy generally indicates a higher binding affinity.
-
Interaction Analysis: Visualize the binding poses of both ligands within the active site of PfProRS using molecular graphics software. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between each ligand and the amino acid residues of the enzyme.
-
Pose Clustering: Perform clustering analysis of the docked conformations to identify the most populated and energetically favorable binding modes for each diastereomer.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for comparative molecular docking of this compound and febrifugine.
Caption: Signaling pathway of ProRS inhibition by febrifugine and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Febrifugine analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Isofebrifugine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of (+)-Isofebrifugine Waste
This compound, a derivative of the quinazolinone alkaloid febrifugine, requires meticulous handling and disposal procedures due to its inherent toxicity and potential environmental hazards.[1] Adherence to the following guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. The primary and mandated method for the disposal of this compound is through an approved chemical waste disposal service.[1]
Immediate Safety and Handling Precautions
All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.[1]
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use protective gloves, such as nitrile.[1]
-
Body Protection: Don impervious clothing, like a laboratory coat.[1]
-
Respiratory Protection: When handling the powder form, a suitable respirator is necessary to prevent dust formation and inhalation.[1]
Handling Guidelines:
-
Avoid all contact with skin and eyes.[1]
-
Prohibit eating, drinking, or smoking in areas where the compound is handled or stored.[1]
-
Thoroughly wash hands and skin after handling.[1]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize the formation of dust and aerosols.[1]
Quantitative Data Summary
This table summarizes the key hazard classifications for febrifugine, the parent compound of this compound, which should be applied in the absence of specific data for the isomer.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [1] |
Experimental Protocols
Note: There are currently no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of febrifugine or its derivatives in a standard laboratory setting.[1] Attempting to neutralize this compound without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) office is strongly discouraged due to its hazardous nature.[1] The required procedure is the disposal of the chemical waste through a licensed contractor.[1][2]
Step-by-Step Disposal Protocol
The mandated method for disposing of this compound is through a licensed chemical waste management company.[1] High-temperature incineration is the typical final disposal step for this type of chemical waste.[1]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled waste container for all materials contaminated with this compound.[1]
-
This includes:
Step 2: Waste Packaging and Labeling
-
Collect solid waste in a sealable, leak-proof container.[1]
-
Collect liquid waste in a separate, compatible, and sealable container.[1]
-
Ensure all containers are accurately labeled with the chemical name and hazard information.
Step 3: Secure Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1]
-
This storage area must be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to schedule a pickup.[1]
-
Disposal must be carried out in strict accordance with all local, state, federal, and international regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
